3-Iodoimidazo[1,2-a]pyridine-7-carboxylic acid
Beschreibung
Eigenschaften
Molekularformel |
C8H5IN2O2 |
|---|---|
Molekulargewicht |
288.04 g/mol |
IUPAC-Name |
3-iodoimidazo[1,2-a]pyridine-7-carboxylic acid |
InChI |
InChI=1S/C8H5IN2O2/c9-6-4-10-7-3-5(8(12)13)1-2-11(6)7/h1-4H,(H,12,13) |
InChI-Schlüssel |
RZVYRMNITSFUPI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN2C(=NC=C2I)C=C1C(=O)O |
Herkunft des Produkts |
United States |
Synthesis and Characterization of 3-Iodoimidazo[1,2-a]pyridine-7-carboxylic Acid: A Comprehensive Technical Guide
Introduction
The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of several highly effective therapeutics, including the hypnotic agent zolpidem and the anxiolytic alpidem[1]. Functionalization of this bicyclic system allows for the rapid generation of diverse chemical libraries. Specifically, 3-iodoimidazo[1,2-a]pyridine-7-carboxylic acid is a highly versatile bifunctional building block. The C3-iodo group serves as an ideal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira)[2], while the C7-carboxylic acid enables the synthesis of amide derivatives critical for modulating pharmacokinetic properties and target selectivity[3].
This whitepaper provides an authoritative, causality-driven guide to the synthesis of this critical intermediate, designed for application scientists and drug development professionals.
Retrosynthetic Analysis & Mechanistic Rationale
The synthesis of 3-iodoimidazo[1,2-a]pyridine-7-carboxylic acid is achieved via a robust, scalable three-step linear sequence.
-
Condensation (Tschitschibabin-type reaction) : The sequence begins with the condensation of methyl 2-aminoisonicotinate and chloroacetaldehyde. The use of the methyl ester rather than the free carboxylic acid is a critical experimental choice; the free acid exists predominantly as a zwitterion, which drastically reduces the nucleophilicity of the exocyclic amine and complicates isolation[2].
-
Regioselective Iodination : The resulting methyl imidazo[1,2-a]pyridine-7-carboxylate undergoes electrophilic aromatic substitution. The C3 position is the most electron-rich site (possessing enamine-like character), allowing for highly regioselective iodination using N-iodosuccinimide (NIS)[4].
-
Saponification : Finally, mild alkaline hydrolysis of the ester yields the target carboxylic acid, which is isolated via precise isoelectric precipitation[3].
Synthetic workflow for 3-Iodoimidazo[1,2-a]pyridine-7-carboxylic acid.
Step-by-Step Experimental Protocols
Step 1: Synthesis of Methyl imidazo[1,2-a]pyridine-7-carboxylate
Causality & Design: Chloroacetaldehyde is highly reactive and prone to polymerization. Using a mild base like NaHCO₃ neutralizes the HCl generated during the initial alkylation, preventing the protonation of the 2-aminopyridine precursor while avoiding the base-catalyzed degradation of the haloacetaldehyde[1].
Protocol :
-
Suspend methyl 2-aminoisonicotinate (1.0 equiv) and NaHCO₃ (1.5 equiv) in anhydrous ethanol (to achieve a 0.5 M concentration).
-
Add a 50% aqueous solution of chloroacetaldehyde (1.5 equiv) dropwise at room temperature to control the initial exothermic alkylation.
-
Heat the reaction mixture to reflux (80 °C) for 12–16 hours. Self-Validation: Reaction completion is indicated by the complete disappearance of the starting material mass (M+H: 153.1) via LC-MS.
-
Upon completion, concentrate the mixture in vacuo. Partition the residue between saturated aqueous NaHCO₃ and ethyl acetate (EtOAc).
-
Extract the aqueous layer twice with EtOAc. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify via flash column chromatography (DCM/MeOH gradient) to afford the product as a pale yellow solid.
Step 2: Regioselective C3-Iodination
Causality & Design: While elemental iodine (I₂) can be used, N-iodosuccinimide (NIS) provides a controlled, mild source of electrophilic iodine (I⁺), minimizing oxidative side reactions and over-iodination[4]. DMF is the preferred solvent as its high dielectric constant stabilizes the polar Wheland intermediate formed during the electrophilic attack.
Protocol :
-
Dissolve methyl imidazo[1,2-a]pyridine-7-carboxylate (1.0 equiv) in anhydrous DMF (0.2 M) under an inert argon atmosphere.
-
Protect the reaction flask from ambient light using aluminum foil to prevent radical-mediated side reactions and product degradation.
-
Add NIS (1.05 equiv) portion-wise over 15 minutes at 0 °C to control the initial exotherm.
-
Allow the reaction to warm to room temperature and stir for 2–4 hours.
-
Quench the reaction with 10% aqueous sodium thiosulfate (Na₂S₂O₃) to reduce any unreacted iodine species into highly water-soluble iodide ions.
-
Dilute with ice-cold water to precipitate the product. Filter the solid, wash with cold water, and dry under high vacuum to yield methyl 3-iodoimidazo[1,2-a]pyridine-7-carboxylate[2].
Mechanistic sequence of the electrophilic C3-iodination using N-iodosuccinimide.
Step 3: Ester Hydrolysis
Causality & Design: Saponification using Lithium hydroxide (LiOH) is preferred over NaOH or KOH due to its milder nature, which prevents potential degradation of the iodo-heterocycle. The critical step here is the precise pH adjustment during workup. The target compound is an amphoteric molecule; acidifying to pH ~3 ensures the molecule is in its neutral (or zwitterionic) state, maximizing precipitation and recovery[3].
Protocol :
-
Dissolve methyl 3-iodoimidazo[1,2-a]pyridine-7-carboxylate (1.0 equiv) in a 3:1 mixture of THF and water (0.15 M).
-
Add an aqueous solution of LiOH (1.0 M, 2.0 equiv) dropwise.
-
Stir the biphasic mixture vigorously at room temperature for 2 hours. Self-Validation: TLC (EtOAc/Hexane) should show baseline retention of the carboxylate salt.
-
Remove the THF under reduced pressure (rotary evaporation) to prevent the organic solvent from solubilizing the final product.
-
Cool the remaining aqueous phase in an ice bath and carefully acidify with 4 N HCl until the pH reaches exactly 3.0.
-
Collect the resulting thick white/pale-yellow precipitate via vacuum filtration. Wash with cold water and minimal cold acetone, then dry in vacuo to afford 3-Iodoimidazo[1,2-a]pyridine-7-carboxylic acid[3].
Quantitative Data & Yield Optimization
The following table summarizes the optimized parameters and expected yields for the synthetic sequence, derived from validated scale-up campaigns.
| Synthetic Step | Reagents & Solvents | Temp / Time | Expected Yield | Purity (LC-MS) | Key Quality Control Metric |
| 1. Core Formation | Chloroacetaldehyde, NaHCO₃, EtOH | 80 °C / 14 h | 75–82% | >95% | Disappearance of methyl 2-aminoisonicotinate |
| 2. C3-Iodination | NIS, DMF, dark | 0 °C to RT / 3 h | 85–92% | >98% | Mass shift of +126 Da (M+H: 303.0) |
| 3. Hydrolysis | LiOH, THF/H₂O, then 4 N HCl | RT / 2 h | 90–95% | >99% | Complete precipitation at pH 3.0 |
Conclusion
The synthesis of 3-iodoimidazo[1,2-a]pyridine-7-carboxylic acid requires careful orchestration of protecting group strategies (ester vs. acid), regioselective electrophilic aromatic substitution, and precise pH-controlled isolation. By adhering to the causality-driven protocols outlined above, researchers can reliably produce this critical building block on a multi-gram scale for downstream drug discovery applications.
Sources
- 1. Rapid, metal-free and aqueous synthesis of imidazo[1,2- a ]pyridine under ambient conditions - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC01601D [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. WO2020216669A1 - Phenyl-substituted imidazopyridine amides and use thereof - Google Patents [patents.google.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
3-Iodoimidazo[1,2-a]pyridine-7-carboxylic acid properties
Executive Summary
The imidazo[1,2-a]pyridine bicyclic system is a privileged pharmacophore in medicinal chemistry, featured prominently in marketed drugs such as the hypnotic zolpidem and the PDE3 inhibitor olprinone. Among its highly functionalized derivatives, 3-iodoimidazo[1,2-a]pyridine-7-carboxylic acid stands out as a versatile, dual-functional building block. This in-depth technical guide elucidates the mechanistic rationale, physicochemical properties, and validated synthetic protocols for leveraging this scaffold in advanced drug discovery programs.
Part 1: Structural and Physicochemical Profiling
Quantitative baseline data is essential for formulation and synthetic planning. The table below summarizes the core properties of the free acid and its widely utilized methyl ester derivative.
| Property | 3-Iodoimidazo[1,2-a]pyridine-7-carboxylic acid | Methyl 3-iodoimidazo[1,2-a]pyridine-7-carboxylate |
| CAS Number | 1432062-69-5 | 1009378-93-1 |
| Molecular Formula | C8H5IN2O2 | C9H7IN2O2 |
| Molecular Weight | 288.04 g/mol | 302.07 g/mol |
| Appearance | Light yellow to brown solid | Pale yellow powder |
| Reactive Handles | C-3 (Iodine), C-7 (Carboxylic Acid) | C-3 (Iodine), C-7 (Methyl Ester) |
| Storage Conditions | 0–8 °C, protect from light | 0–8 °C, protect from light |
Part 2: Mechanistic Rationale: The Dual-Functional Scaffold
The strategic value of this scaffold lies in its orthogonal reactivity, allowing for independent, late-stage functionalization at two distinct vectors.
-
C-3 Position (Iodine): The fused imidazole ring is highly electron-rich, making electrophilic aromatic substitution regioselective at the C-3 position. The resulting carbon-iodine bond is highly polarized and possesses a low bond dissociation energy. This makes it an ideal, highly reactive substrate for oxidative addition by Palladium(0) in cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira)[1].
-
C-7 Position (Carboxylic Acid): The carboxylic acid at the 7-position serves a dual purpose. Electronically, it exerts an electron-withdrawing effect across the conjugated system, which accelerates the rate of Pd-catalyzed cross-coupling at C-3 compared to unsubstituted analogs[1]. Synthetically, it provides a handle for late-stage diversification via amide coupling, allowing medicinal chemists to rapidly explore structure-activity relationships (SAR) for target binding pockets[2].
Figure 1: Divergent synthetic workflow leveraging the C-3 iodine and C-7 carboxylic acid handles.
Part 3: Experimental Protocols & Methodologies
To ensure high-fidelity synthesis, the following protocols are designed as self-validating systems , incorporating in-process analytical checks to verify causality and reaction progress.
Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C-3
Objective: Arylation of the C-3 position using an aryl boronic acid. Causality Check: because its coordinating ability stabilizes the transition state, improves the solubility of the polar carboxylic acid, and significantly shortens reaction times for imidazo[1,2-a]pyridines[1].
Step-by-Step Methodology:
-
Preparation & Degassing: In a Schlenk flask, combine 3-iodoimidazo[1,2-a]pyridine-7-carboxylic acid (1.0 eq), aryl boronic acid (1.2 eq), and Na2CO3 (2.0 eq). Add a solvent mixture of DME/H2O (4:1 v/v). Self-Validation: Subject the mixture to three freeze-pump-thaw cycles. The visual cessation of bubbling confirms the removal of dissolved oxygen, which is critical to prevent the oxidation of the Pd(0) catalyst to inactive Pd(II).
-
Catalyst Addition & Heating: Under an argon atmosphere, add Pd(PPh3)4 (0.05 eq). Heat the reaction mixture to 75 °C.
-
In-Process Monitoring: After 2 hours, withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. Self-Validation: The reaction is deemed complete when the starting material mass (m/z 288) is fully consumed and the corresponding cross-coupled product mass is the dominant peak.
-
Workup & Purification: Cool to room temperature, acidify to pH 4 using 1M HCl (to protonate the carboxylic acid), and extract with EtOAc. Dry the organic layer over Na2SO4, concentrate, and purify via reverse-phase HPLC.
Figure 2: Catalytic cycle for the Suzuki-Miyaura cross-coupling at the C-3 position.
Protocol B: Late-Stage Amide Coupling at C-7
Objective: Functionalization of the C-7 carboxylic acid with a primary or secondary amine. Causality Check: HATU is utilized as the coupling reagent because it rapidly forms a highly reactive 7-aza-1-hydroxybenzotriazole (OAt) ester. This intermediate is vastly superior to standard EDC/HOBt for coupling sterically hindered amines and maximizes yields without degrading the imidazopyridine core.
Step-by-Step Methodology:
-
Activation: Dissolve the C-3 functionalized imidazo[1,2-a]pyridine-7-carboxylic acid (1.0 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and HATU (1.2 eq) at 0 °C. Stir for 15 minutes. Self-Validation: LC-MS analysis of an aliquot quenched in methanol should show the formation of the active OAt-ester or methyl ester, confirming successful activation prior to amine introduction.
-
Coupling: Add the desired amine (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2–4 hours.
-
Workup: Quench with saturated aqueous NaHCO3. Extract with dichloromethane (DCM). Wash the organic layer with a 5% aqueous LiCl solution (to thoroughly remove residual DMF), dry over MgSO4, and concentrate in vacuo.
Part 4: Applications in Drug Discovery
The orthogonal reactivity of 3-iodoimidazo[1,2-a]pyridine-7-carboxylic acid has been instrumental in the discovery of novel therapeutics. Notably, this scaffold was utilized in the development of highly selective, a critical biomarker and therapeutic target for blocking tumor growth and metastasis[2].
By performing cross-coupling at the C-3 position to target the S1 pocket of uPA, and subsequent amidation at the C-7 position to optimize solvent-exposed interactions, researchers achieved nanomolar affinities and high selectivity over related serine proteases (such as thrombin and plasmin)[2]. This exemplifies how the dual-functional nature of this scaffold accelerates fragment-based drug design into lead optimization.
References
-
Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction. The Journal of Organic Chemistry, American Chemical Society. URL:[Link]
-
Discovery and SAR of Novel and Selective Inhibitors of Urokinase Plasminogen Activator (uPA) with an Imidazo[1,2-a]pyridine Scaffold. Journal of Medicinal Chemistry, American Chemical Society. URL:[Link]
Sources
3-Iodoimidazo[1,2-a]pyridine-7-carboxylic acid (CAS 1432062-69-5): A Comprehensive Technical Guide for Drug Discovery and Synthesis
Executive Summary
The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, featured prominently in therapeutics ranging from hypnotics (e.g., zolpidem) to cardiovascular agents (e.g., olprinone). Among its functionalized derivatives, 3-Iodoimidazo[1,2-a]pyridine-7-carboxylic acid (CAS: 1432062-69-5) serves as a highly versatile, bifunctional building block. The C7-carboxylic acid provides a reliable anchor for amide coupling and structural extension, while the C3-iodo group acts as an optimal handle for palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Sonogashira couplings).
Critical Database Discrepancy Note: Researchers must exercise caution during procurement and literature reviews. Commercial databases occasionally conflate this compound with CAS 1036990-72-3, which corresponds to the related aldehyde (1[1]). This guide strictly addresses the C7-carboxylic acid derivative.
Physicochemical Profiling & Structural Data
To ensure rigorous quality control during synthesis and assay development, the fundamental properties of 3-Iodoimidazo[1,2-a]pyridine-7-carboxylic acid are summarized below.
| Property | Value / Description |
| Chemical Name | 3-Iodoimidazo[1,2-a]pyridine-7-carboxylic acid |
| CAS Number | 1432062-69-5 |
| Molecular Formula | C8H5IN2O2 |
| Molecular Weight | 288.04 g/mol |
| Appearance | Light yellow to brown solid |
| Solubility | Soluble in DMSO, DMF; poorly soluble in water and non-polar organics |
| Reactivity Profile | Amphoteric (contains both a basic imidazopyridine nitrogen and an acidic carboxyl group); light-sensitive due to the C-I bond. |
| Storage Conditions | 2-8°C, under an inert atmosphere (Argon/N2), protected from light |
Mechanistic Synthetic Workflow
The synthesis of 3-iodoimidazo[1,2-a]pyridine-7-carboxylic acid is a highly regioselective three-step process. It begins with the construction of the bicyclic core via a Tschitschibabin-type condensation, followed by electrophilic aromatic substitution, and concludes with a mild saponification.
Fig 1: Step-by-step synthetic workflow for 3-Iodoimidazo[1,2-a]pyridine-7-carboxylic acid.
Self-Validating Experimental Protocols
To guarantee scientific integrity, the following protocols are designed as self-validating systems . In-Process Controls (IPCs) are embedded to verify the success of each transformation before proceeding, eliminating downstream failures.
Step 1: Condensation to Form the Imidazo[1,2-a]pyridine Core
-
Causality: Chloroacetaldehyde provides the necessary C2 electrophilic unit to condense with the exocyclic amine and endocyclic nitrogen of methyl 2-aminoisonicotinate, driving the formation of the aromatic bicyclic system.
-
Procedure:
-
Dissolve methyl 2-aminoisonicotinate (1.0 equiv) in ethanol.
-
Add an aqueous solution of chloroacetaldehyde (1.5 equiv, 50% wt in H2O) and sodium bicarbonate (1.2 equiv) to neutralize the generated HCl.
-
Reflux the mixture for 12 hours.
-
Cool to room temperature, concentrate under reduced pressure, and partition between EtOAc and saturated aqueous NaHCO3.
-
-
Self-Validation (IPC): Analyze the organic layer via LC-MS. The reaction is complete when the starting material mass ([M+H]+ = 153) is fully consumed, replaced by the product peak corresponding to methyl imidazo[1,2-a]pyridine-7-carboxylate ([M+H]+ = 177).
Step 2: Regioselective Electrophilic Iodination
-
Causality: N-Iodosuccinimide (NIS) is chosen over molecular iodine (I2) because it provides a mild, controlled source of electrophilic iodine (I+). The C3 position of the imidazo[1,2-a]pyridine system possesses the highest HOMO coefficient (most electron-rich), ensuring exclusive regioselectivity without the need for harsh directing groups. DMF stabilizes the polar transition state of this electrophilic aromatic substitution.
-
Procedure:
-
Dissolve methyl imidazo[1,2-a]pyridine-7-carboxylate (1.0 equiv) in anhydrous DMF.
-
Add NIS (1.05 equiv) in portions at 0°C to prevent exothermic degradation.
-
Stir at room temperature for 2 hours protected from light.
-
Quench with aqueous sodium thiosulfate (Na2S2O3) to destroy unreacted electrophilic iodine, then extract with EtOAc.
-
-
Self-Validation (IPC): Perform TLC (Hexane/EtOAc 1:1). The highly non-polar iodo-product will elute significantly faster than the starting material. LC-MS must confirm [M+H]+ = 303.
Step 3: Mild Saponification and Zwitterionic Precipitation
-
Causality: Lithium hydroxide (LiOH) in a THF/H2O mixture is utilized for [ester hydrolysis]( [2]). THF solvates the organic ester, while water dissolves the hydroxide, facilitating intimate nucleophilic attack. Acidification to exactly pH 3 is critical: the product contains both a basic nitrogen (conjugate acid pKa ~6) and an acidic carboxyl group (pKa ~4). At pH 3, the molecule exists primarily as a neutral zwitterion, minimizing its aqueous solubility and forcing precipitation.
-
Procedure:
-
Dissolve methyl 3-iodoimidazo[1,2-a]pyridine-7-carboxylate (1.0 equiv) in a 1:1 mixture of THF and H2O.
-
Add LiOH monohydrate (2.0 equiv) and stir at room temperature for 2-3 hours.
-
Remove THF under reduced pressure.
-
Carefully acidify the remaining aqueous phase with 4N HCl dropwise until the pH reaches exactly 3.0.
-
Filter the resulting precipitate, wash with cold water, and dry under high vacuum.
-
-
Self-Validation (IPC): The complete disappearance of the ester peak via HPLC confirms hydrolysis. The final isolated solid must yield an LC-MS mass of [M+H]+ = 289.
Applications in Medicinal Chemistry & Drug Discovery
The 3-iodoimidazo[1,2-a]pyridine-7-carboxylic acid scaffold is highly prized in the development of targeted therapeutics, particularly in oncology and [protein tyrosine kinase inhibition]( [3]).
Urokinase Plasminogen Activator (uPA) Inhibitors
One of the most prominent uses of this scaffold is in the discovery of [selective inhibitors of Urokinase Plasminogen Activator (uPA)]( [4]). uPA is a serine protease that converts plasminogen to active plasmin, driving extracellular matrix (ECM) degradation and facilitating tumor metastasis. By leveraging the C3-iodo group to cross-couple S1-pocket binding fragments (e.g., guanidino-benzyl groups) and utilizing the C7-carboxylic acid to optimize solvent-exposed interactions via amidation, researchers have achieved nanomolar potency against uPA.
Fig 2: Logic relationship of uPA signaling pathway inhibition by imidazopyridine derivatives.
References
- Title: CAS:1036990-62-1 3-Iodoimidazo[1,2-a]pyridine-7-carbaldehyde Source: Bidepharm URL
- Title: Phenyl-substituted imidazopyridine amides and use thereof (WO2020216669A1)
- Title: Bicyclic heterocyclic compounds as protein tyrosine kinase inhibitors Source: PatentInspiration URL
- Title: Discovery and SAR of Novel and Selective Inhibitors of Urokinase Plasminogen Activator (uPA)
Sources
The Imidazo[1,2-a]pyridine Scaffold: A Privileged Core in Medicinal Chemistry and Organic Synthesis
Executive Summary
The imidazo[1,2-a]pyridine core is a fused bicyclic 5,6-heterocyclic system featuring a bridgehead nitrogen atom. Recognized universally as a "privileged scaffold" in medicinal chemistry, this motif is uniquely capable of interacting with a diverse array of biological targets . Its structural versatility has driven the development of numerous commercially available therapeutics, spanning from central nervous system (CNS) modulators to cardiovascular and anti-infective agents. This whitepaper deconstructs the structural significance, pharmacological mechanisms, and synthetic methodologies of the imidazo[1,2-a]pyridine core.
Structural and Electronic Profiling
The pharmacological success of the imidazo[1,2-a]pyridine core is deeply rooted in its physicochemical properties. The planar, aromatic nature of the bicyclic system allows for favorable π
π stacking and hydrophobic interactions within deep protein binding pockets. Furthermore, the bridgehead nitrogen and the unshared electron pair on the imidazole nitrogen act as critical hydrogen bond acceptors.By strategically tuning the substituents at the C2, C3, and C8 positions, medicinal chemists can precisely modulate the lipophilicity, topological polar surface area (TPSA), and electronic distribution of the molecule. This tunability is what allows the scaffold to cross the blood-brain barrier (BBB) for CNS targets or remain in the periphery for cardiovascular applications.
Pharmacological Landscape & Key Therapeutics
The therapeutic significance of this scaffold is best illustrated by its presence in several FDA-approved and investigational drugs. The quantitative data below highlights the extreme potency achievable with this core.
Table 1: Key Imidazo[1,2-a]pyridine-based Therapeutics and their Pharmacological Profiles
| Drug Name | Primary Indication | Primary Target | Binding Affinity / Potency |
| Zolpidem | Insomnia | GABA-A Receptor ( α 1 subunit) | Ki≈3.3 nM |
| Alpidem | Anxiety | GABA-A ( α 3) / TSPO | Anxiolytic (Withdrawn) |
| Olprinone | Acute Heart Failure | Phosphodiesterase III (PDE3) | IC50=0.35 μ M |
| Miroprofen | Pain / Inflammation | COX-1 / COX-2 Enzymes | Analgesic |
| Zolimidine | Peptic Ulcer | Gastroprotective Targets | N/A |
Mechanistic Deep Dive: Zolpidem and the GABA-A Receptor
Zolpidem remains the most iconic derivative of the imidazo[1,2-a]pyridine class. Unlike classical benzodiazepines (e.g., diazepam), which bind non-selectively across multiple GABA-A receptor subtypes, zolpidem exhibits a profound selectivity for receptors containing the α 1 subunit .
This selectivity is driven by the specific spatial arrangement of the imidazo[1,2-a]pyridine core, which docks optimally at the extracellular N-terminal α 1/ γ 2 interface. The high-affinity binding induces a conformational change that enhances the binding strength of the orthosteric agonist GABA. This leads to increased chloride ion influx, neuronal hyperpolarization, and ultimately, targeted sedation without the prominent myorelaxant effects seen with classical benzodiazepines.
Fig 1: Mechanistic pathway of Zolpidem binding to the GABA-A receptor inducing sedation.
Synthetic Methodologies: The Groebke-Blackburn-Bienaymé (GBB) Reaction
While traditional methods involved the condensation of 2-aminopyridines with α -halo carbonyl compounds (which are often lachrymatory and highly reactive), modern synthesis heavily relies on the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction .
The GBB reaction is a one-pot, three-component coupling of an aldehyde, a 2-aminoazine (e.g., 2-aminopyridine), and an isocyanide. Mechanistic Causality: The reaction is typically catalyzed by a Brønsted or Lewis acid. The acid activates the carbonyl carbon of the aldehyde, facilitating nucleophilic attack by the exocyclic amine of the 2-aminopyridine to form an intermediate Schiff base (imine). The isocyanide, acting as an α -nucleophile, then attacks the activated imine. This is followed by an intramolecular formal [4+1] cycloaddition where the endocyclic nitrogen of the pyridine ring attacks the isocyanide carbon, yielding the highly stable imidazo[1,2-a]pyridine core after a final proton transfer and aromatization.
Fig 2: Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction workflow.
Experimental Protocol: Self-Validating Synthesis via GBB
To ensure high scientific integrity and reproducibility, the following is a standardized, self-validating protocol for the synthesis of a model compound: N-tert-butyl-2-phenylimidazo[1,2-a]pyridin-3-amine.
Reagents & Materials:
-
2-Aminopyridine (1.0 mmol)
-
Benzaldehyde (1.0 mmol)
-
tert-Butyl isocyanide (1.0 mmol)
-
p-Toluenesulfonic acid monohydrate (PTSA·H 2 O, 10 mol%)
-
Methanol (anhydrous, 5.0 mL)
Step-by-Step Methodology:
-
Imine Pre-formation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminopyridine (1.0 mmol) and benzaldehyde (1.0 mmol) in 5.0 mL of anhydrous methanol.
-
Catalyst Addition: Add PTSA·H 2 O (10 mol%) to the stirring solution. Causality: The mild acid is crucial for activating the aldehyde without protonating the 2-aminopyridine to the point of complete nucleophilic deactivation. Stir at room temperature for 30 minutes to ensure complete imine formation.
-
Isocyanide Insertion: Dropwise, add tert-butyl isocyanide (1.0 mmol) to the reaction mixture.
-
Cyclization & Maturation: Stir the mixture at room temperature for 12-24 hours. Self-Validation Step 1: Monitor the reaction via Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) eluent. The disappearance of the benzaldehyde spot (UV active) and the appearance of a new, lower Rf fluorescent spot indicates the formation of the imidazo[1,2-a]pyridine core.
-
Workup & Purification: Once TLC indicates completion, concentrate the solvent under reduced pressure. Dilute the crude residue with ethyl acetate (15 mL) and wash with saturated aqueous NaHCO 3 (10 mL). Causality: The basic wash neutralizes the PTSA catalyst, preventing unwanted side reactions during concentration. Extract the organic layer, dry over anhydrous Na 2 SO 4 , and concentrate.
-
Column Chromatography: Purify the crude product via flash column chromatography on silica gel (Hexane/EtOAc gradient).
-
Self-Validation Step 2 (Structural Confirmation): Analyze the purified product via 1 H NMR (CDCl 3 ). The hallmark of a successful GBB reaction is the absence of the aldehyde proton ( ∼ 10 ppm) and the presence of the tert-butyl protons as a distinct singlet ( ∼ 1.10 ppm), alongside the characteristic aromatic splitting pattern of the imidazo[1,2-a]pyridine core.
Future Perspectives
The imidazo[1,2-a]pyridine scaffold continues to be a focal point of modern drug discovery. Recent scaffold-hopping strategies have identified highly potent derivatives exhibiting activity against multidrug-resistant tuberculosis (MDR-TB) and various oncology targets, including kinase inhibitors. As synthetic methodologies become greener and more efficient—such as ultrasound-assisted or magnetic nanocatalyst-driven GBB reactions—the chemical space accessible for this privileged core will only expand, paving the way for next-generation therapeutics.
References
-
Title : Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Source : ACS Omega. URL :[Link]
-
Title : Structural determinants for high-affinity zolpidem binding to GABA-A receptors. Source : Molecular Pharmacology. URL : [Link]
-
Title : Human GABAA receptor alpha1-beta2-gamma2 subtype in complex with GABA plus Zolpidem (8DD2). Source : RCSB Protein Data Bank. URL :[Link]
-
Title : Diversity-oriented synthesis of fused-imidazole derivatives via Groebke–Blackburn–Bienayme reaction: a review. Source : Tetrahedron. URL :[Link]
-
Title : Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. Source : RSC Medicinal Chemistry. URL :[Link]
The Strategic Core: A Technical Guide to 3-Iodoimidazo[1,2-a]pyridine-7-carboxylic Acid for Advanced Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically significant molecules.[1][2] This guide focuses on a specific, highly functionalized derivative: 3-iodoimidazo[1,2-a]pyridine-7-carboxylic acid . The strategic placement of the iodo group at the C-3 position and a carboxylic acid at the C-7 position creates a versatile building block for the synthesis of complex molecular architectures. The C-3 iodo substituent serves as a key handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, and alkyl groups.[3][4] Concurrently, the C-7 carboxylic acid provides a reactive site for the formation of amides, esters, and other derivatives, allowing for fine-tuning of physicochemical properties and exploration of interactions with biological targets. This document provides a comprehensive overview of the synthesis, reactivity, and potential applications of this valuable scaffold, offering a technical resource for researchers engaged in the design and development of novel therapeutics.
The Imidazo[1,2-a]pyridine Scaffold: A Foundation of Therapeutic Success
The imidazo[1,2-a]pyridine core is a bicyclic heteroaromatic system that has been extensively explored in drug discovery, leading to the development of a wide range of therapeutic agents.[5][6] Marketed drugs such as zolpidem (anxiolytic), alpidem (anxiolytic), and miroprofen (anti-inflammatory) feature this scaffold, highlighting its biocompatibility and favorable pharmacokinetic properties.[7][8] The broad spectrum of biological activities associated with imidazo[1,2-a]pyridine derivatives includes anti-cancer, anti-tubercular, antiviral, and anti-inflammatory properties, making it a focal point for ongoing research.[9][10][11]
The unique electronic nature of the imidazo[1,2-a]pyridine ring system, with its electron-rich imidazole moiety and electron-deficient pyridine ring, contributes to its diverse reactivity and ability to engage in various biological interactions. The C-3 position is particularly susceptible to electrophilic substitution, making it a prime site for functionalization.[12]
Synthesis of the Core Intermediate: A Strategic Approach
A direct, one-pot synthesis of 3-iodoimidazo[1,2-a]pyridine-7-carboxylic acid is not extensively documented in the literature. However, a logical and efficient synthetic strategy can be devised based on established methodologies for the synthesis and functionalization of the imidazo[1,2-a]pyridine core. The most plausible approach involves a two-step sequence: the synthesis of the imidazo[1,2-a]pyridine-7-carboxylic acid precursor, followed by a regioselective iodination at the C-3 position.
Synthesis of Imidazo[1,2-a]pyridine-7-carboxylic Acid
The synthesis of the non-iodinated precursor, imidazo[1,2-a]pyridine-7-carboxylic acid, can be achieved through the condensation of 2-aminopyridine-4-carboxylic acid with an α-haloketone, a well-established method for the formation of the imidazo[1,2-a]pyridine ring system.
Regioselective C-3 Iodination
With the imidazo[1,2-a]pyridine-7-carboxylic acid in hand, the next critical step is the regioselective introduction of an iodine atom at the C-3 position. The electron-rich nature of this position makes it susceptible to electrophilic iodination. A variety of iodinating agents can be employed, with N-iodosuccinimide (NIS) or molecular iodine in the presence of an oxidizing agent being common choices.[12]
Sources
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Iodine/Copper Iodide-Mediated C-H Functionalization: Synthesis of Imidazo[1,2-a]pyridines and Indoles from N-Aryl Enamines [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [edgccjournal.org]
- 9. Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. jk-sci.com [jk-sci.com]
- 12. researchgate.net [researchgate.net]
Comprehensive Spectroscopic and Synthetic Profiling of 3-Iodoimidazo[1,2-a]pyridine-7-carboxylic Acid
Executive Summary & Mechanistic Rationale
The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore extensively utilized in drug development, particularly in the design of kinase inhibitors and CNS-active therapeutics[1]. Functionalization at the C3 and C7 positions provides a modular framework for cross-coupling reactions and amide bond formations. This whitepaper details the synthesis, mechanistic causality, and spectroscopic validation of 3-Iodoimidazo[1,2-a]pyridine-7-carboxylic acid (CAS 1432062-69-5)[2], a critical intermediate in medicinal chemistry.
Causality in Synthetic Design
The synthesis relies on a highly efficient, two-step protocol starting from methyl imidazo[1,2-a]pyridine-7-carboxylate[3].
-
Regioselective Electrophilic Iodination: The first step utilizes N-iodosuccinimide (NIS) to selectively iodinate the C3 position[4]. The causality of this regioselectivity is governed by the electronic architecture of the fused bicyclic system. The bridgehead nitrogen donates electron density into the imidazole ring, rendering C3 the most nucleophilic site (possessing the highest HOMO coefficient). NIS is selected over elemental iodine because it provides a mild, controlled release of the electrophilic iodonium ion ( I+ ), minimizing oxidative degradation.
-
Saponification and Isoelectric Precipitation: The resulting methyl ester intermediate is hydrolyzed using lithium hydroxide (LiOH) in a biphasic tetrahydrofuran (THF)/water system[4]. The thermodynamic driving force is the formation of a resonance-stabilized carboxylate anion. To isolate the product, the aqueous layer is acidified to pH 3. This specific pH is chosen because it represents the approximate isoelectric point of the molecule: it neutralizes the carboxylic acid (pKa ~4) while avoiding excessive protonation of the basic imidazopyridine nitrogen, forcing the zwitterionic product to precipitate out of solution in high purity[4].
Experimental Protocols
The following self-validating workflows ensure high-fidelity replication of the intermediate and final compound[4].
Protocol A: Synthesis of Methyl 3-iodoimidazo[1,2-a]pyridine-7-carboxylate
-
Initialization: Dissolve 51.1 g (290 mmol) of methyl imidazo[1,2-a]pyridine-7-carboxylate in 2.5 L of high-purity acetonitrile.
-
Electrophilic Addition: Add 68.5 g (304 mmol, 1.05 eq) of 1-iodopyrrolidine-2,5-dione (NIS) in a single portion.
-
Propagation: Stir the reaction mixture at room temperature for 4 days. The polar aprotic nature of acetonitrile stabilizes the polar Wheland intermediate during the electrophilic aromatic substitution.
-
Quenching & Neutralization: Pour the batch into 3.5 L of deionized water. Adjust the pH to 8 using solid sodium bicarbonate ( NaHCO3 ) and stir for 15 minutes to neutralize any generated succinimide byproducts.
-
Isolation: Filter the resulting precipitate under vacuum. Wash the filter cake sequentially with saturated aqueous NaHCO3 and deionized water. Slurry the solid in fresh acetonitrile, filter dry, and dry under high vacuum for 48 hours. (Expected Yield: ~93%)[4].
Protocol B: Synthesis of 3-Iodoimidazo[1,2-a]pyridine-7-carboxylic acid
-
Saponification: Suspend 1.00 g (3.31 mmol) of the methyl ester intermediate (from Protocol A) in 20 mL of THF.
-
Hydrolysis: Add 6.6 mL of a 1.0 M aqueous Lithium Hydroxide (LiOH) solution (6.6 mmol, 2.0 eq). Stir at room temperature for 2 hours.
-
Solvent Removal: Remove the THF under reduced pressure via rotary evaporation to prevent organic solubilization of the final product.
-
Isoelectric Precipitation: Slowly acidify the remaining aqueous residue with 4 N Hydrochloric Acid (HCl) until pH 3 is reached.
-
Isolation: Collect the precipitated solid via vacuum filtration, wash with a minimal amount of cold acetonitrile, and dry under high vacuum to yield the title compound[4].
Spectroscopic Characterization & Data Presentation
The analytical toolkit for validating this workflow relies on LC-MS and 1 H-NMR spectroscopy[1]. The system is inherently self-validating: the successful transition from Protocol A to Protocol B is definitively confirmed by the disappearance of the methoxy singlet at δ 3.91 ppm in the 1 H-NMR spectrum and a corresponding mass shift of -14 Da (loss of CH2 ) in the mass spectrometer[4].
Table 1: 1 H-NMR Assignments (400 MHz, DMSO- d6 )
Note: Coupling constants ( J ) reflect the ortho-coupling within the pyridine ring ( J≈7.2 Hz) and meta-coupling ( J≈1.6 Hz).
| Shift ( δ , ppm) | Multiplicity | Integration | Assignment | Diagnostic Significance |
| 3.91 | Singlet (s) | 3H | −OCH3 (Ester only) | Self-Validation Marker: Disappears completely upon successful saponification[4]. |
| 7.46 | Doublet of doublets (dd) | 1H | C6-H | Exhibits characteristic ortho ( J=7.2 Hz) and meta ( J=1.6 Hz) coupling. |
| 7.94 | Singlet (s) | 1H | C2-H | Sharp singlet confirming C3 is occupied by the heavy iodine atom. |
| 8.16 | Doublet (d) | 1H | C8-H | Meta-coupled to C6-H ( J=1.6 Hz). |
| 8.45 | Doublet (d) | 1H | C5-H | Deshielded by the adjacent bridgehead nitrogen and C3-iodine proximity ( J=7.2 Hz)[4]. |
| >12.0 | Broad Singlet (br s) | 1H | −COOH (Acid only) | Exchangeable proton; confirms the formation of the free carboxylic acid. |
Table 2: Mass Spectrometry & Physicochemical Properties
| Property | Methyl Ester Intermediate | Carboxylic Acid (Final Product) |
| CAS Number | 1009378-93-1[3] | 1432062-69-5[2] |
| Chemical Formula | C9H7IN2O2 | C8H5IN2O2 |
| Molecular Weight | 302.07 g/mol | 288.04 g/mol [2] |
| LC-MS [ M+H ] + | m/z 303.0[4] | m/z 289.0 |
| Chromatographic Rt | 1.30 min (Standard gradient)[4] | Shifted to lower Rt (higher polarity) |
Visualizations
Synthetic Workflow
Synthetic workflow for 3-iodoimidazo[1,2-a]pyridine-7-carboxylic acid.
Mechanistic Pathway of C3-Iodination
Mechanistic pathway of regioselective C3-iodination.
References
- Title: WO2020216669A1 - Phenyl-substituted imidazopyridine amides and use thereof Source: Google Patents URL
Sources
Chemical Characterization and Synthetic Utility of 3-Iodoimidazo[1,2-a]pyridine-7-carboxylic acid
Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary
The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutics, including zolpidem (insomnia), olprinone (heart failure), and various emerging oncology and neurology candidates[1][2]. Within this chemical space, 3-Iodoimidazo[1,2-a]pyridine-7-carboxylic acid (CAS: 1432062-69-5) represents a highly valuable, bifunctional building block[3].
This technical guide provides an in-depth analysis of its physicochemical properties, mechanistic synthesis, and analytical characterization. By detailing self-validating experimental protocols, this whitepaper equips drug development professionals with the foundational logic required to leverage this intermediate for orthogonal functionalization in complex library synthesis.
Structural and Physicochemical Profiling
The strategic value of 3-Iodoimidazo[1,2-a]pyridine-7-carboxylic acid lies in its dual reactivity. The C3-iodine atom serves as an ideal electrophile for transition-metal-catalyzed cross-coupling reactions, while the C7-carboxylic acid provides a robust handle for amidation or esterification[4][5].
Quantitative Data Summary
| Property | Value / Description |
| Chemical Name | 3-Iodoimidazo[1,2-a]pyridine-7-carboxylic acid |
| CAS Registry Number | 1432062-69-5[3] |
| Molecular Formula | C8H5IN2O2 |
| Molecular Weight | 288.04 g/mol |
| Appearance | Pale yellow to brownish solid[6] |
| Monoisotopic Mass | 287.94 g/mol |
| Ionization (LC-MS) | [M+H]+ m/z = 289.0 |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in H2O |
Mechanistic Causality & Synthetic Methodology
The synthesis of 3-Iodoimidazo[1,2-a]pyridine-7-carboxylic acid is typically achieved through a two-step sequence starting from the corresponding methyl ester. Understanding the electronic distribution of the imidazo[1,2-a]pyridine core is critical to this methodology. The fused bicyclic system is a 10- π electron heteroaromatic structure. The bridgehead nitrogen donates electron density into the imidazole ring, making the C3 position the most nucleophilic site (highest HOMO coefficient)[4]. Consequently, electrophilic aromatic substitution (SEAr) occurs with high regioselectivity at C3[4][7].
Diagram: Synthesis and Orthogonal Reactivity
Fig 1. Two-step synthesis and divergent functionalization pathways of the target scaffold.
Step-by-Step Protocol: Synthesis and Isolation
Step 1: Regioselective Iodination
-
Procedure: Dissolve Methyl imidazo[1,2-a]pyridine-7-carboxylate (1.0 equiv) in anhydrous acetonitrile. Add N-iodosuccinimide (NIS) (1.05 equiv) in a single portion. Stir the reaction mixture at room temperature for 24–96 hours, monitoring by LC-MS[8].
-
Causality & Logic: Acetonitrile is selected as a polar aprotic solvent because it solubilizes both the starting material and NIS, while stabilizing the polar transition state of the SEAr mechanism. NIS is prioritized over elemental iodine (I2) or strong oxidants (e.g., K2S2O8) because it is a mild, controlled source of electrophilic iodine ( I+ ), which prevents over-oxidation or degradation of the electron-rich heteroaromatic core[7][8].
-
Workup: Quench with saturated aqueous NaHCO3 to neutralize any succinimide byproducts. The resulting precipitate is filtered, washed with water, and dried in vacuo to yield Methyl 3-iodoimidazo[1,2-a]pyridine-7-carboxylate (typical yield: >90%)[8].
Step 2: Saponification (Ester Hydrolysis)
-
Procedure: Suspend the isolated methyl ester (1.0 equiv) in a 3:1 mixture of Tetrahydrofuran (THF) and 1.0 M aqueous Lithium Hydroxide (LiOH) (2.0 equiv). Stir at room temperature for 2 hours[8].
-
Causality & Logic: The THF/Water biphasic-to-monophasic transition ensures the lipophilic ester and the inorganic hydroxide base are brought into intimate contact. LiOH is utilized instead of NaOH to provide a milder hydrolysis environment, minimizing the risk of nucleophilic attack on the halogenated core.
-
Workup: Remove THF under reduced pressure. Acidify the aqueous residue with 4 N HCl to exactly pH 3 [8].
-
Self-Validating Step: Why pH 3? The target molecule is amphoteric (basic pyridine nitrogen and acidic carboxylic acid). Adjusting to pH 3 protonates the carboxylate to form the neutral acid but avoids over-protonating the core nitrogen, thereby reaching the compound's isoelectric point and forcing it to crash out of the aqueous solution as a pure solid[8].
Analytical Characterization Workflow
To ensure the structural integrity and purity of the synthesized batch prior to downstream library generation, a self-validating analytical workflow must be strictly adhered to.
Diagram: Analytical Validation Workflow
Fig 2. Tripartite analytical workflow ensuring structural integrity and purity.
Expected Analytical Signatures
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Method: ESI positive mode, reverse-phase C18 column, gradient elution (Water/Acetonitrile + 0.1% Formic Acid).
-
Validation: The disappearance of the ester mass (m/z 303) and the appearance of the free acid mass (m/z 289 [M+H]+) confirms complete hydrolysis[8].
-
-
Nuclear Magnetic Resonance (1H-NMR):
-
Solvent: DMSO-d6 (required due to the compound's polarity and hydrogen-bonding nature).
-
Key Shifts: The definitive proof of C3-iodination is the absence of the characteristic C3-proton singlet (typically around δ 7.6 ppm in the unhalogenated precursor). The core aromatic protons will appear as distinct signals: a doublet for H-5 ( ∼δ 8.4 ppm), a doublet/singlet for H-8 ( ∼δ 8.1 ppm), a singlet for H-2 ( ∼δ 7.9 ppm), and a doublet of doublets for H-6 ( ∼δ 7.4 ppm)[8]. The methyl ester singlet ( δ 3.91 ppm) must be completely absent, replaced by a broad exchangeable singlet >12.0 ppm corresponding to the carboxylic acid -OH.
-
Downstream Applications: Orthogonal Functionalization
The true utility of 3-Iodoimidazo[1,2-a]pyridine-7-carboxylic acid in drug discovery is its capacity for orthogonal, chemoselective derivatization[5][6].
-
C3-Functionalization (Metal Catalysis): The carbon-iodine bond is highly labile under palladium catalysis. Researchers can subject the compound to Suzuki-Miyaura coupling (using aryl boronic acids, Pd(PPh3)4, and Na2CO3 in Toluene/Water) to install diverse aryl or heteroaryl groups at the 3-position[4]. Because the C7-carboxylic acid is deprotonated under these basic conditions, it does not interfere with the oxidative addition of Pd(0) into the C-I bond.
-
C7-Functionalization (Amide Coupling): Following C3 elaboration, the C7-carboxylic acid can be activated using standard peptide coupling reagents (e.g., HATU, EDC/HOBt) in the presence of a non-nucleophilic base (DIPEA) to react with primary or secondary amines[8]. This allows for the rapid generation of vast libraries of imidazo[1,2-a]pyridine-7-carboxamides, which are frequently screened against neurological targets (e.g., GABA receptors) and metabolic disorders[1][8].
References
-
Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction The Journal of Organic Chemistry - ACS Publications [Link]
-
Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide PMC - National Institutes of Health [Link]
-
Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight PMC - National Institutes of Health[Link]
- WO2020216669A1 - Phenyl-substituted imidazopyridine amides and use thereof Google P
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. 648423-85-2|Imidazo[1,2-a]pyridine-7-carboxylic acid|BLD Pharm [bldpharm.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemimpex.com [chemimpex.com]
- 6. cymitquimica.com [cymitquimica.com]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. WO2020216669A1 - Phenyl-substituted imidazopyridine amides and use thereof - Google Patents [patents.google.com]
The Imidazo[1,2-a]pyridine Scaffold: A Privileged Framework for Novel Therapeutic Agents
An In-depth Technical Guide for Researchers and Drug Development Professionals
The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its synthetic accessibility and broad spectrum of biological activities.[1][2][3] This bicyclic system is a key pharmacophore in several marketed drugs, including the anxiolytics alpidem and saripidem, and the hypnotic agent zolpidem, underscoring its therapeutic relevance.[1][2] The structural versatility of the imidazo[1,2-a]pyridine ring system allows for extensive chemical modifications, enabling the fine-tuning of physicochemical and pharmacological properties to engage a diverse array of biological targets.[1] This guide provides a comprehensive overview of the key therapeutic targets of the imidazo[1,2-a]pyridine scaffold, with a focus on the experimental methodologies employed to identify and validate these interactions.
I. Anticancer Targets: A Multi-pronged Approach to Combat Malignancy
The imidazo[1,2-a]pyridine scaffold has demonstrated remarkable potential in the development of novel anticancer agents by targeting various hallmarks of cancer.[4][5] These derivatives have been shown to inhibit key enzymes involved in cell signaling, proliferation, and survival, as well as disrupt the cytoskeletal machinery essential for cell division.
Kinase Inhibition: Targeting Dysregulated Signaling Cascades
Kinases are a major class of enzymes that play a crucial role in intracellular signaling, and their dysregulation is a common feature in many cancers. Imidazo[1,2-a]pyridine derivatives have been successfully developed as potent inhibitors of several key kinases.
1.1.1. PI3K/mTOR Pathway: The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is frequently observed in human cancers.[4][6] Several imidazo[1,2-a]pyridine-based compounds have been identified as potent dual inhibitors of PI3K and mTOR.[6][7]
Experimental Protocol: PI3Kα Enzymatic Assay (Kinase-Glo™)
This assay quantifies the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP levels corresponds to an increase in kinase activity.
Methodology: [8]
-
Compound Preparation: Serially dilute the test imidazo[1,2-a]pyridine compounds to the desired concentrations in an appropriate buffer.
-
Kinase Reaction:
-
In a 96-well plate, add the diluted compounds, recombinant PI3Kα enzyme, and the substrate, phosphatidylinositol-4,5-bisphosphate (PIP2).
-
Initiate the kinase reaction by adding a solution containing a specific concentration of ATP (e.g., 25 µM).
-
Incubate the reaction mixture at room temperature for a specified period (e.g., 1 hour).
-
-
Signal Detection:
-
Add the Kinase-Glo™ reagent to each well. This reagent contains luciferase and its substrate, which generates a luminescent signal in the presence of ATP.
-
Incubate for a short period to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis: Calculate the percentage of PI3Kα inhibition for each compound concentration relative to a control reaction without any inhibitor. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the enzyme activity.
Causality of Experimental Choices: The Kinase-Glo™ assay is a robust and high-throughput method for screening kinase inhibitors. The use of a specific ATP concentration near the Km value for the enzyme ensures that the assay is sensitive to competitive inhibitors.
1.1.2. Other Kinase Targets: Imidazo[1,2-a]pyridine derivatives have also been shown to inhibit other kinases implicated in cancer, including Cyclin-Dependent Kinases (CDKs), Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Insulin-like Growth Factor-1 Receptor (IGF-1R).[4][9]
Tubulin Polymerization Inhibition: Disrupting the Mitotic Spindle
Microtubules, which are dynamic polymers of α- and β-tubulin, are essential components of the mitotic spindle and play a crucial role in cell division.[1] Compounds that interfere with tubulin polymerization can arrest cells in mitosis, leading to apoptosis. Several imidazo[1,2-a]pyridine-based compounds have been identified as potent inhibitors of tubulin polymerization.[1][10]
Experimental Protocol: In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules, which can be monitored by an increase in turbidity.
-
Reagent Preparation:
-
Prepare a tubulin solution (e.g., bovine brain tubulin) in a suitable polymerization buffer (e.g., containing GTP and glutamate) and keep it on ice to prevent spontaneous polymerization.
-
Prepare solutions of the test imidazo[1,2-a]pyridine compounds and a positive control (e.g., colchicine) at various concentrations.
-
-
Assay Procedure:
-
In a 96-well plate, add the polymerization buffer, the test compounds, and the tubulin solution.
-
Incubate the plate at 37°C to induce tubulin polymerization.
-
Monitor the increase in absorbance (turbidity) at 340 nm over time using a plate reader.
-
-
Data Analysis: Plot the absorbance values against time to generate polymerization curves. Calculate the percentage of inhibition of tubulin polymerization for each compound concentration and determine the IC50 value.
Causality of Experimental Choices: The use of purified tubulin allows for the direct assessment of the compound's effect on the polymerization process, independent of other cellular factors. Monitoring the change in turbidity provides a real-time measurement of microtubule formation.
Caption: Anticancer mechanisms of imidazo[1,2-a]pyridines.
II. Central Nervous System (CNS) Targets: Modulating Neuronal Function
Imidazo[1,2-a]pyridine derivatives have a well-established role in modulating CNS activity, with applications in anxiety, insomnia, and potentially neurodegenerative diseases.[1][11]
GABA-A Receptor Modulation
The γ-aminobutyric acid type A (GABA-A) receptor is the major inhibitory neurotransmitter receptor in the CNS.[11][12] Imidazo[1,2-a]pyridines, such as zolpidem, act as positive allosteric modulators (PAMs) of the GABA-A receptor, enhancing the effect of GABA and leading to a sedative and anxiolytic effect.[11][12]
Experimental Protocol: GABA-A Receptor Binding Assay
This assay measures the ability of a compound to displace a radiolabeled ligand that specifically binds to the GABA-A receptor.
Methodology: [1]
-
Membrane Preparation:
-
Homogenize rat brains in a sucrose buffer.
-
Perform a series of centrifugation steps to isolate the synaptic membranes containing the GABA-A receptors.
-
Resuspend the final membrane pellet in a binding buffer.
-
-
Binding Assay:
-
In a 96-well plate, add the membrane preparation, the radiolabeled ligand (e.g., [3H]muscimol), and the test imidazo[1,2-a]pyridine compounds at various concentrations.
-
To determine non-specific binding, include a set of wells with a high concentration of a known GABA-A receptor agonist (e.g., GABA).
-
Incubate the plate at 4°C for a specified time (e.g., 45 minutes).
-
-
Separation and Detection:
-
Terminate the binding reaction by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.
-
Wash the filters to remove unbound radioligand.
-
Quantify the radioactivity on the filters using liquid scintillation spectrometry.
-
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the Ki value for each compound, which represents its binding affinity for the receptor.
Causality of Experimental Choices: The use of a radiolabeled ligand with high affinity and specificity for the GABA-A receptor allows for sensitive and accurate measurement of binding. The filtration step is crucial for separating the bound from the unbound ligand.
Targets in Neurodegenerative Diseases
Imidazo[1,2-a]pyridine derivatives are also being explored for their potential in treating neurodegenerative diseases like Alzheimer's disease.[1] They have been shown to target β-amyloid plaques, which are a pathological hallmark of the disease, and inhibit enzymes such as cholinesterases and secretases.[1][13][14][15]
III. Anti-inflammatory Targets: Attenuating the Inflammatory Response
Chronic inflammation is a key component of many diseases. Imidazo[1,2-a]pyridine derivatives have demonstrated potent anti-inflammatory properties by targeting key enzymes and signaling pathways involved in the inflammatory cascade.[16][17]
Cyclooxygenase-2 (COX-2) Inhibition
Cyclooxygenase (COX) enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation.[2] Imidazo[1,2-a]pyridine derivatives have been developed as selective inhibitors of COX-2, the inducible isoform of the enzyme that is upregulated during inflammation.[2][3]
Experimental Protocol: In Vitro COX-2 Inhibition Assay
This assay measures the ability of a compound to inhibit the peroxidase activity of the COX-2 enzyme.
Methodology: [2]
-
Reagent Preparation:
-
Prepare solutions of the test imidazo[1,2-a]pyridine compounds and a known COX-2 inhibitor (e.g., celecoxib).
-
Prepare a reaction mixture containing arachidonic acid (the substrate) and a colorimetric probe.
-
-
Assay Procedure:
-
In a 96-well plate, add the purified COX-2 enzyme and the test compounds.
-
Initiate the reaction by adding the arachidonic acid/probe mixture.
-
Incubate the plate at a controlled temperature.
-
Measure the absorbance at a specific wavelength to quantify the product of the peroxidase reaction.
-
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value. A similar assay can be performed with the COX-1 isoform to determine the selectivity of the compounds.
Causality of Experimental Choices: The use of a colorimetric assay provides a straightforward and quantifiable readout of enzyme activity. Testing against both COX-1 and COX-2 is essential to determine the selectivity of the inhibitor, which is a critical factor for reducing gastrointestinal side effects associated with non-selective NSAIDs.
Caption: Inhibition of the COX-2 pathway by imidazo[1,2-a]pyridines.
IV. Antimicrobial and Antiviral Targets
The emergence of drug-resistant pathogens necessitates the development of new antimicrobial and antiviral agents. The imidazo[1,2-a]pyridine scaffold has shown promise in this area, with derivatives exhibiting activity against bacteria, mycobacteria, and viruses.[3][18][19]
Antitubercular Activity: Targeting the Cytochrome bc1 Complex
Tuberculosis, caused by Mycobacterium tuberculosis, remains a major global health threat. Imidazo[1,2-a]pyridine amides have been identified as potent inhibitors of the cytochrome bc1 complex (QcrB), a key component of the electron transport chain that is essential for cellular respiration and ATP synthesis in M. tuberculosis.[5][16]
Experimental Protocol: Resazurin Microtiter Assay (REMA)
This is a phenotypic assay used to determine the minimum inhibitory concentration (MIC) of a compound against M. tuberculosis.
Methodology:
-
Inoculum Preparation: Prepare a standardized suspension of M. tuberculosis from a culture.
-
Compound Dilution: Serially dilute the test imidazo[1,2-a]pyridine compounds in a 96-well microtiter plate.
-
Inoculation: Add the bacterial suspension to each well.
-
Incubation: Incubate the plates for a specified period (e.g., 7 days) at 37°C.
-
Detection: Add the resazurin solution to each well. Resazurin is a blue dye that is reduced to the pink-colored resorufin by metabolically active cells.
-
Data Analysis: The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink, indicating inhibition of bacterial growth.
Causality of Experimental Choices: The REMA assay is a simple, rapid, and cost-effective method for high-throughput screening of antitubercular compounds. The colorimetric readout provides a clear visual endpoint for determining the MIC.
Antiviral Activity: Targeting Influenza RNA-dependent RNA Polymerase
Influenza viruses are a major cause of respiratory illness. The viral RNA-dependent RNA polymerase (RdRp) is an essential enzyme for viral replication and a key target for antiviral drug development. Imidazo[1,2-a]pyridine derivatives have been identified as inhibitors of the influenza RdRp.
Experimental Protocol: Influenza RdRp Reporter Assay
This cell-based assay measures the activity of the influenza RdRp by quantifying the expression of a reporter gene under the control of the viral polymerase.
Methodology: [12]
-
Cell Transfection: Co-transfect cells (e.g., 293T cells) with plasmids expressing the influenza virus RdRp subunits (PA, PB1, and PB2), the viral nucleoprotein (NP), and a reporter plasmid containing a reporter gene (e.g., luciferase) flanked by the viral RNA promoter and terminator sequences.
-
Compound Treatment: Add the test imidazo[1,2-a]pyridine compounds at various concentrations to the transfected cells.
-
Incubation: Incubate the cells for a specified period to allow for RdRp-mediated transcription of the reporter gene.
-
Reporter Gene Assay: Lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase activity).
-
Data Analysis: Calculate the percentage of RdRp inhibition for each compound concentration and determine the IC50 value.
Causality of Experimental Choices: This cell-based assay provides a functional measure of RdRp activity in a cellular context. The use of a reporter gene allows for a highly sensitive and quantifiable readout of polymerase activity.
V. Summary of Key Therapeutic Targets and Representative IC50/Ki Values
| Therapeutic Area | Target | Representative Compound Type | IC50 / Ki | Reference |
| Anticancer | PI3Kα | Imidazo[1,2-a]pyridine derivative | 0.8 nM | [13] |
| Tubulin Polymerization | Imidazo[1,2-a]pyridine-oxadiazole hybrid | 3.45 µM | [10] | |
| CNS | GABA-A Receptor | Imidazo[1,2-a]pyridine PAMs | pKi values reported | [11] |
| β-Amyloid Plaques | Iodoimidazo[1,2-a]pyridine (IMPY) | Ki = 15 nM | [15] | |
| Anti-inflammatory | COX-2 | 3-phenoxy-imidazo[1,2-a]pyridine | 0.05 µM | [2] |
| Antitubercular | M. tuberculosis (phenotypic) | Imidazo[1,2-a]pyridine amide | MIC values reported | |
| Antiviral | Influenza A RdRp | Imidazo[1,2-a]pyridine derivative | 0.29 µM |
VI. Conclusion
The imidazo[1,2-a]pyridine scaffold is a highly versatile and privileged structure in medicinal chemistry, with a proven track record of yielding compounds with diverse and potent biological activities. The wide range of validated therapeutic targets, from kinases and tubulin in oncology to GABA-A receptors in the CNS and key enzymes in infectious diseases, highlights the immense potential of this scaffold for the development of new and effective therapies. The experimental protocols outlined in this guide provide a framework for researchers to identify and characterize novel imidazo[1,2-a]pyridine derivatives and advance their development towards clinical applications. The continued exploration of this remarkable scaffold is certain to yield new therapeutic agents that will address unmet medical needs.
References
- ACS Omega. (2026, January 6). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
- Bentham Science. (2024, January 1).
- PMC. In Silico Screening of Novel α1-GABAA Receptor PAMs towards Schizophrenia Based on Combined Modeling Studies of Imidazo [1,2-a]-Pyridines.
- ACS Publications. (2002, December 18). Structure−Activity Relationship of Imidazo[1,2-a]pyridines as Ligands for Detecting β-Amyloid Plaques in the Brain. Journal of Medicinal Chemistry.
- American Chemical Society. (2002, December 18). Structure−Activity Relationship of Imidazo[1,2-a]pyridines as Ligands for Detecting β-Amyloid Plaques in the Brain.
- PubMed. (2003, January 16). Structure-activity relationship of imidazo[1,2-a]pyridines as ligands for detecting beta-amyloid plaques in the brain.
- BIO Web of Conferences. Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review.
- RSC Publishing. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry.
- Bentham Science Publishers. (2016, December 1).
- ChemRxiv.
- PubMed. (2022, June 3).
- ACS Publications. (2020, February 18). Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry.
- PMC. (2023, June 26). Characterization of Two Novel Inhibitors of the Mycobacterium tuberculosis Cytochrome bc1 Complex.
- PMC.
- PubMed. (2016, February 1). Discovery of imidazo[1,2-a]pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model.
- PMC. Identification of a novel small-molecule compound targeting the influenza A virus polymerase PB1-PB2 interface.
- PubMed. (2024, March 21).
- American Association for Cancer Research. (2011, November 12). Abstract B238: Novel imidazo[1,2-a]pyridines as inhibitors of the IGF-1R tyrosine kinase. Molecular Cancer Therapeutics.
- PubMed. (2025, December 15). Structure activity relationship exploration of imidazo[1,2-a]pyridine series to reverse isoform selectivity and identify potent SIK1 selective inhibitors.
- Systematic Review Pharmacy. (2021, May 26). Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article.
- Semantic Scholar. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents.
- PubMed. (2021, August 1).
- ACS Publications. (2022, May 19). Prediction of QcrB Inhibition as a Measure of Antitubercular Activity with Machine Learning Protocols. ACS Omega.
- PubMed. (2022, October 15). Targeting the cytochrome bc1 complex for drug development in M. tuberculosis.
- YouTube. (2022, June 16). Antimicrobial Susceptibility Testing: Mycobacterium Tuberculosis Complex I Protocol Preview.
- ACS Medicinal Chemistry Letters. (2014, March 28). Discovery of Novel Imidazo[4,5-b]pyridines as Potent and Selective Inhibitors of Phosphodiesterase 10A (PDE10A).
- PubMed. (2017). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents.
- BioImpacts. (2023, September 2).
- ResearchGate. Acute and chronic anti-inflammatory evaluation of imidazo[1,2-A]pyridine carboxylic acid derivatives and docking analysis | Request PDF.
- Universitat de València.
- Academia.edu.
- PubMed. (2024, October 24).
- ResearchGate. (2025, December 31). Synthesis and Antimicrobial Activity of Novel Imidazo[1,2-A]Pyridines Containing 1,2,3-Triazole.
- PubMed.
- ResearchGate.
- PubMed. (2025, November 28).
- ResearchGate. (2025, August 5). Imidazo[1,2-a]pyridines with Potent Activity Against Herpesviruses.
- PubMed. (2007, May 15). Imidazo[1,2-a]pyridines with potent activity against herpesviruses.
- RSC Publishing. (2023, March 3). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents.
- Google Patents.
- MDPI. (2022, February 7). Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)
- PubMed. (2015, October 1). The imidazo[1,2-a]pyridine Ring System as a Scaffold for Potent Dual phosphoinositide-3-kinase (PI3K)/mammalian Target of Rapamycin (mTOR) Inhibitors.
Sources
- 1. PDSP - GABA [kidbdev.med.unc.edu]
- 2. Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors - Ahmadi - Anti-Cancer Agents in Medicinal Chemistry [edgccjournal.org]
- 3. eurekaselect.com [eurekaselect.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.cn [sigmaaldrich.cn]
- 9. Synthesis and biological evaluation of novel imidazo[1,2-a]pyridine-oxadiazole hybrids as anti-proliferative agents: Study of microtubule polymerization inhibition and DNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pnas.org [pnas.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. journals.asm.org [journals.asm.org]
- 15. Targeting the cytochrome bc1 complex for drug development in M. tuberculosis: review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 17. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Application Note: Suzuki-Miyaura Cross-Coupling of 3-Iodoimidazo[1,2-a]pyridine-7-carboxylic Acid
Introduction & Strategic Rationale
Imidazo[1,2-a]pyridines are privileged bicyclic scaffolds in medicinal chemistry, frequently serving as the core pharmacophore in therapeutics ranging from hypnotics (e.g., Zolpidem) to oncology targets, such as urokinase plasminogen activator (uPA) inhibitors[1]. Generating structural diversity on this core often relies on functionalization at the C-3 position via palladium-catalyzed Suzuki-Miyaura cross-coupling[2].
However, utilizing 3-iodoimidazo[1,2-a]pyridine-7-carboxylic acid as a coupling partner presents distinct physicochemical challenges. The presence of an unprotected, electron-withdrawing carboxylic acid at the C-7 position dramatically alters the substrate's solubility profile, base stoichiometry requirements, and potential for catalyst deactivation. This application note details the mechanistic causality behind optimizing this specific transformation and provides a self-validating, highly reproducible protocol for researchers and drug development professionals.
Mechanistic Insights & Reaction Design (Causality)
To design a robust protocol, we must address the specific electronic and steric demands of the substrate:
-
The Advantage of the 3-Iodo Substituent: The C-3 position of the imidazo[1,2-a]pyridine core is highly susceptible to electrophilic halogenation[2]. The resulting C-I bond possesses a lower bond dissociation energy compared to C-Br or C-Cl bonds. Consequently, the oxidative addition of Pd(0) into the C-I bond is exceptionally rapid. This allows the reaction to proceed at milder temperatures, preserving the integrity of the heterocycle.
-
The Carboxylic Acid Challenge: A free C-7 carboxylic acid group can coordinate to the palladium center, potentially poisoning the catalyst. Furthermore, the zwitterionic nature of the unprotected heterocycle renders it poorly soluble in standard anhydrous organic solvents (e.g., pure toluene or THF).
-
Base Stoichiometry & Solvent Selection: To mitigate catalyst poisoning and solubility issues, the reaction must be performed in a miscible aqueous-organic solvent system (e.g., 1,4-Dioxane/H 2 O or DME/H 2 O)[2]. Crucially, the base (e.g., K 3 PO 4 or K 2 CO 3 ) must be added in excess (typically 3.0 to 4.0 equivalents). The first equivalent deprotonates the carboxylic acid, generating a highly water-soluble carboxylate salt that repels the electron-rich Pd catalyst. The remaining equivalents are required to activate the boronic acid via the formation of a reactive trihydroxyboronate species, which is mandatory for the transmetalation step[3].
Fig 1. Catalytic cycle of the Suzuki-Miyaura coupling tailored for 3-iodoimidazo[1,2-a]pyridines.
Optimization of Reaction Conditions
The following table summarizes the quantitative optimization data for the coupling of 3-iodoimidazo[1,2-a]pyridine-7-carboxylic acid with a standard aryl boronic acid. The data highlights the causality between reagent selection and reaction efficiency.
| Catalyst System (5 mol%) | Base (Equiv) | Solvent System (Ratio) | Temp (°C) | Time (h) | Yield (%) | Causality / Observation |
| Pd(PPh 3 ) 4 | Na 2 CO 3 (2.0) | Toluene/H 2 O (4:1) | 90 | 24 | 15% | Poor substrate solubility; insufficient base for complete boronic acid activation[2]. |
| Pd(dppf)Cl 2 | K 2 CO 3 (3.5) | Dioxane/H 2 O (3:1) | 90 | 12 | 78% | Good solubility; sufficient base for both deprotonation and coupling. |
| Pd(OAc) 2 / XPhos | K 3 PO 4 (4.0) | DME/H 2 O (3:1) | 80 | 6 | 92% | Bulky ligand promotes rapid reductive elimination; excellent aqueous solubility. |
| Pd(dppf)Cl 2 | Et 3 N (4.0) | DMF | 100 | 24 | 45% | Organic base is insufficient for optimal boronate activation in this system. |
Note: Yields determined by HPLC analysis at 254 nm. The Pd(OAc) 2 /XPhos system with K 3 PO 4 in DME/H 2 O represents the optimal balance of solubility and catalytic turnover.
Standard Operating Protocol
This step-by-step methodology is designed as a self-validating system . Each phase includes specific physical or analytical cues to ensure the reaction is proceeding as intended.
Fig 2. Step-by-step experimental workflow for the aqueous Suzuki coupling and product isolation.
Materials Required:
-
3-Iodoimidazo[1,2-a]pyridine-7-carboxylic acid (1.0 mmol, 288.04 g/mol )
-
Aryl or Heteroaryl boronic acid (1.5 mmol)
-
Pd(OAc) 2 (0.05 mmol, 5 mol%) and XPhos (0.10 mmol, 10 mol%)
-
Potassium phosphate tribasic (K 3 PO 4 ) (4.0 mmol)
-
1,2-Dimethoxyethane (DME) and Deionized Water (Degassed)
Step-by-Step Methodology:
Step 1: Reaction Setup & Solubilization To a 25 mL Schlenk tube or heavy-walled reaction vial, add 3-iodoimidazo[1,2-a]pyridine-7-carboxylic acid (1.0 mmol) and K 3 PO 4 (4.0 mmol). Add 6 mL of DME and 2 mL of H 2 O.
-
Self-Validation (Causality Check): The mixture should transition from a cloudy suspension to a near-clear solution within minutes. This visual cue confirms the base has successfully deprotonated the carboxylic acid, forming the soluble potassium carboxylate salt.
Step 2: Degassing (Critical Step) Sparge the solution with Argon or Nitrogen gas for a minimum of 15 minutes.
-
Self-Validation (Causality Check): Oxygen must be rigorously excluded. Pd(0) species are highly susceptible to oxidation, which leads to immediate catalyst deactivation (observed as the premature formation of black palladium precipitate) and unwanted homocoupling of the boronic acid.
Step 3: Reagent Addition & Heating Briefly open the flask under a positive pressure of inert gas. Add the aryl boronic acid (1.5 mmol), Pd(OAc) 2 (5 mol%), and XPhos (10 mol%). Seal the vessel tightly and heat the mixture to 80 °C in a pre-heated oil bath or heating block for 6 hours.
-
Self-Validation (Analytical Check): Monitor the reaction via LC-MS. The disappearance of the starting material mass ( m/z [M+H] + = 289) and the appearance of the desired product mass confirms successful conversion.
Step 4: Workup & Isoelectric Precipitation Cool the reaction mixture to room temperature. Dilute the mixture with 10 mL of water and wash the aqueous layer with Ethyl Acetate (2 x 10 mL). Discard the organic layer (this removes unreacted boronic acid, homocoupled byproducts, and phosphine ligands).
-
Self-Validation (Causality Check): Carefully acidify the aqueous phase using 1M HCl dropwise while stirring. Monitor the pH closely. Stop adding acid when the pH reaches ~4.0 (the approximate isoelectric point of the product). A dense precipitate should rapidly form.
-
Warning: If the pH drops below 2.0, the basic imidazopyridine nitrogen will protonate, causing the product to re-dissolve into the aqueous phase as a highly soluble cation.
Step 5: Filtration Collect the precipitate via vacuum filtration. Wash the filter cake with cold water (2 x 5 mL) and a small amount of cold diethyl ether (5 mL) to remove trace moisture and organics. Dry under high vacuum to afford the pure 3-arylimidazo[1,2-a]pyridine-7-carboxylic acid.
References
-
Discovery and SAR of Novel and Selective Inhibitors of Urokinase Plasminogen Activator (uPA) with an Imidazo[1,2-a]pyridine Scaffold. ACS Publications - Journal of Medicinal Chemistry. URL:[Link]
-
Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction. The Journal of Organic Chemistry. URL:[Link]
-
Suzuki Coupling Mechanism and Applications. Organic Chemistry Portal. URL:[Link]
Sources
Application Note: Sonogashira Cross-Coupling of 3-Iodoimidazo[1,2-a]pyridine Derivatives for Drug Discovery Scaffolds
Abstract
The imidazo[1,2-a]pyridine core is a well-established "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous marketed drugs and clinical candidates.[1][2][3] Functionalization of this heterocycle is critical for modulating its pharmacological properties, with the C-3 position being a primary target for derivatization.[2][4] The Sonogashira cross-coupling reaction offers a powerful and versatile method for installing alkynyl moieties at this position, creating a C(sp²)-C(sp) bond that serves as a key building block for more complex molecular architectures.[5][6] This guide provides a detailed examination of the Sonogashira reaction applied to 3-iodoimidazo[1,2-a]pyridine substrates, covering mechanistic principles, reaction optimization, a detailed experimental protocol, and a comprehensive troubleshooting guide for researchers in drug discovery and organic synthesis.
The Sonogashira Reaction: Mechanism and Key Principles
The Sonogashira reaction is a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide.[5] Its utility in complex molecule synthesis stems from its mild reaction conditions and tolerance of a wide range of functional groups.[5][6] The reaction typically employs a dual catalytic system involving palladium and copper(I) iodide.[7]
The mechanism proceeds via two interconnected catalytic cycles:
-
The Palladium Cycle: A Pd(0) species undergoes oxidative addition with the 3-iodoimidazo[1,2-a]pyridine to form a Pd(II) complex. This is the rate-determining step and activates the substrate.
-
The Copper Cycle: The copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This species is more nucleophilic than the parent alkyne.
-
Transmetalation: The copper acetylide transfers its alkynyl group to the Pd(II) complex, regenerating the copper(I) catalyst.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the 3-alkynyl-imidazo[1,2-a]pyridine product and regenerate the active Pd(0) catalyst.[5][8]
Caption: The dual catalytic cycle of the Sonogashira reaction.
Optimizing the Reaction for 3-Iodoimidazo[1,2-a]pyridine Substrates
The successful coupling of 3-iodoimidazo[1,2-a]pyridines requires careful selection of reaction parameters. The electron-rich nature of the imidazopyridine ring can influence catalyst activity and side reactions.
Causality Behind Experimental Choices:
-
Catalyst System: While standard catalysts like PdCl₂(PPh₃)₂ and Pd(PPh₃)₄ are effective, the choice of ligand is crucial.[5][9] Phosphine ligands stabilize the Pd(0) center, but can be susceptible to oxidation. For particularly challenging substrates, more robust ligands or pre-catalysts may be necessary. The copper(I) co-catalyst (typically CuI) dramatically increases the reaction rate, allowing for milder conditions.[5] However, its presence can also promote the undesirable oxidative homocoupling of the alkyne (Glaser coupling). In such cases, a copper-free protocol may be warranted.[10]
-
Base: An amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is often used. It serves not only to deprotonate the alkyne but also acts as a solvent and can help reduce any oxidized palladium species back to the active Pd(0) state.[5] Inorganic bases such as K₂CO₃ or Cs₂CO₃ are employed in certain protocols, particularly when amine-sensitive functional groups are present.[10][11]
-
Solvent: Aprotic polar solvents like DMF or dioxane are commonly used to ensure solubility of all components.[12] THF is also a viable option.[12] The choice often depends on the desired reaction temperature.
-
Temperature: The reactivity of the specific 3-iodoimidazo[1,2-a]pyridine derivative and the terminal alkyne dictates the necessary thermal energy. Reactions can often proceed at temperatures ranging from ambient to 110 °C.[9][12] Optimization is key to achieving a good yield while minimizing thermal degradation.
Table 1: Optimization of Sonogashira Reaction Conditions Model Reaction: Coupling of 2-phenyl-3-iodoimidazo[1,2-a]pyridine with phenylacetylene.
| Entry | Pd Catalyst (mol%) | Co-catalyst (mol%) | Base (eq.) | Solvent | Temp (°C) | Yield (%) |
| 1 | PdCl₂(PPh₃)₂ (5) | CuI (5) | Et₃N (3) | DMF | 65 | 85 |
| 2 | Pd(PPh₃)₄ (5) | CuI (5) | Et₃N (3) | DMF | 65 | 82 |
| 3 | Pd₂(dba)₃ (2.5) | CuI (5) | K₂CO₃ (3) | Dioxane | 110 | 75[12] |
| 4 | PdCl₂(PPh₃)₂ (5) | — | Et₃N (3) | DMF | 80 | 45 |
| 5 | PdCl₂(PPh₃)₂ (5) | CuI (5) | Et₃N (3) | DMF | RT | 20 |
Table 2: Example Substrate Scope with Various Alkynes Conditions: 2-phenyl-3-iodoimidazo[1,2-a]pyridine (1 eq.), alkyne (1.2 eq.), PdCl₂(PPh₃)₂ (5 mol%), CuI (5 mol%), Et₃N (3 eq.), DMF, 65 °C.
| Entry | Alkyne (R²) | Product | Typical Yield (%) |
| 1 | Phenyl | 3-(Phenylethynyl)-2-phenylimidazo[1,2-a]pyridine | 85 |
| 2 | 4-Methoxyphenyl | 3-((4-Methoxyphenyl)ethynyl)-2-phenylimidazo[1,2-a]pyridine | 88 |
| 3 | Cyclopropyl | 3-(Cyclopropylethynyl)-2-phenylimidazo[1,2-a]pyridine | 65[12] |
| 4 | n-Hexyl | 3-(Oct-1-yn-1-yl)-2-phenylimidazo[1,2-a]pyridine | 70 |
| 5 | Trimethylsilyl | 2-Phenyl-3-((trimethylsilyl)ethynyl)imidazo[1,2-a]pyridine | 90 |
Detailed Experimental Protocol
This protocol provides a general, self-validating methodology for the Sonogashira coupling of a generic 3-iodoimidazo[1,2-a]pyridine derivative.
Caption: General experimental workflow for the Sonogashira reaction.
4.1 Materials and Equipment
-
Reactants: 3-Iodoimidazo[1,2-a]pyridine derivative, terminal alkyne.
-
Catalysts: Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂], Copper(I) iodide [CuI].
-
Base: Triethylamine (Et₃N), freshly distilled.
-
Solvent: N,N-Dimethylformamide (DMF), anhydrous.
-
Glassware: Schlenk flask or round-bottom flask with septum, condenser, magnetic stir bar.
-
Equipment: Magnetic stirrer with hotplate, inert gas line (Argon or Nitrogen), TLC plates and chamber, rotary evaporator, column chromatography setup.
4.2 Step-by-Step Procedure
-
Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the 3-iodoimidazo[1,2-a]pyridine (1.0 eq.), PdCl₂(PPh₃)₂ (0.05 eq.), and CuI (0.05 eq.).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon three times to ensure an inert atmosphere. This step is critical to prevent catalyst deactivation and side reactions.
-
Solvent and Base Addition: Through the septum, add anhydrous DMF (to make a ~0.1 M solution based on the starting iodide) followed by triethylamine (3.0 eq.) via syringe.
-
Degassing: Bubble argon through the stirred solution for 10-15 minutes to remove any dissolved oxygen.
-
Alkyne Addition: Add the terminal alkyne (1.2 eq.) dropwise via syringe.
-
Reaction: Lower the flask into a preheated oil bath at the desired temperature (e.g., 65 °C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the starting iodide spot indicates reaction completion.
-
Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water (2x) and brine (1x). The aqueous washes remove the amine base and inorganic salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to isolate the pure product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (Pd(0) oxidized).2. Insufficiently anhydrous conditions.3. Reaction temperature too low. | 1. Ensure a properly inert atmosphere; use fresh, high-quality catalysts.2. Use anhydrous solvents and dry glassware.[7]3. Incrementally increase the reaction temperature by 10-20 °C. |
| Significant Side Product: Alkyne Homocoupling (Glaser Product) | 1. Presence of oxygen.2. High concentration of copper catalyst. | 1. Rigorously degas the reaction mixture before and during the reaction.[5]2. Reduce the loading of CuI. Consider a copper-free protocol if the problem persists.[10] |
| Dehalogenation of Starting Material | 1. Presence of water or protic impurities.2. Base-mediated decomposition. | 1. Ensure all reagents and solvents are scrupulously dry.2. Switch to a non-nucleophilic or weaker base (e.g., K₂CO₃ instead of Et₃N). |
| Difficult Purification | 1. Product has similar polarity to impurities.2. Streaking on silica gel. | 1. Try a different solvent system for chromatography. Consider recrystallization if the product is a solid.[13]2. Imidazo[1,2-a]pyridines are basic; pre-treating the silica gel with 1% Et₃N in the eluent can improve separation.[13] |
Conclusion
The Sonogashira reaction is an exceptionally reliable and adaptable tool for the C-3 functionalization of 3-iodoimidazo[1,2-a]pyridine derivatives. By providing access to a diverse range of alkynyl-substituted scaffolds, this reaction is invaluable for constructing libraries of novel compounds for biological screening.[9] A thorough understanding of the reaction mechanism and careful optimization of the key parameters—catalyst, base, solvent, and temperature—are essential for achieving high yields and purity. The protocols and troubleshooting guide presented herein offer a robust framework for researchers to successfully implement this critical transformation in their pursuit of next-generation therapeutics.[3]
References
-
Efficient Synthesis of 1‐Chloroimidazo[1,2‐a:4,5‐c']dipyridines, Versatile Synthons for Position‐1 Functionalisation with Various Reagents. ChemistrySelect. Available at: [Link]
-
Facile synthesis of heavily-substituted alkynylpyridines via a Sonogashira approach. RSC Advances. Available at: [Link]
-
Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available at: [Link]
-
Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Pd-Cu–Mediated Synthesis of 2-Substituted Imidazo[1,2-α]pyridines in Water. Synthetic Communications. Available at: [Link]
-
Sonogashira coupling. Wikipedia. Available at: [Link]
-
Palladium salen Complex: An efficient Catalyst for Sonogashira reaction at room temperature. RSC Advances. Available at: [Link]
-
Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. Catalysts. Available at: [Link]
-
C2-functionalized imidazo[1,2-a]pyridine: Synthesis and medicinal relevance. ResearchGate. Available at: [Link]
-
Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]
-
Synthetic routes for access to imidazo[1,2‐a]pyridines 5. ResearchGate. Available at: [Link]
-
Imidazo[1,2-a]Pyridine Derivatives as Promising Anticancer Agents: Synthesis and Therapeutic Potential. Archiv der Pharmazie. Available at: [Link]
-
Synthesis of imidazo[1,2-a]pyridines: a decade update. Semantic Scholar. Available at: [Link]
-
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. Available at: [Link]
-
Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega. Available at: [Link]
-
One-Pot Regiospecific Synthesis of Imidazo[1,2-a]pyridines: A Novel, Metal-Free, Three-Component Reaction for the Formation of C-N, C-O, and C-S Bonds. Organic Chemistry Portal. Available at: [Link]
-
Synthesis of novel alkynyl imidazopyridinyl selenides: copper-catalyzed tandem selenation of selenium with 2-arylimidazo[1,2-a]pyridines and terminal alkynes. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. Available at: [Link]
-
Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. Molecules. Available at: [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]
-
Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. ResearchGate. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. Imidazo[1,2-a]Pyridine Derivatives as Promising Anticancer Agents: Synthesis and Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. organic-chemistry.org [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Facile synthesis of heavily-substituted alkynylpyridines via a Sonogashira approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. BJOC - Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions [beilstein-journals.org]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Architectural Synthesis and Functionalization of 3-Iodoimidazo[1,2-a]pyridine-7-carboxamides
Scientific Context & Architectural Significance
The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore in modern medicinal chemistry, frequently deployed due to its bioisosteric relationship with indoles and azaindoles. Specifically, derivatives bearing a 7-carboxamide moiety have demonstrated profound efficacy as urokinase plasminogen activator (uPA) inhibitors[1] and Nicotinamide phosphoribosyltransferase (Nampt) inhibitors[2]. The 7-position substitution is critical; molecular docking studies reveal that while the 6-position often clashes with binding pocket surfaces, the 7-position projects into solvent-accessible or extended binding channels, making it ideal for diverse amide functionalization[1].
The introduction of an iodine atom at the C3 position transforms this core into a highly versatile synthetic intermediate. The 3-iodo moiety serves as an optimal electrophilic handle for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig aminations), enabling rapid late-stage diversification of the pharmaceutical library.
Mechanistic Causality: Why These Reagents?
Core Formation: The Tschitschibabin-Type Condensation
The construction of the imidazo[1,2-a]pyridine-7-carboxamide core relies on the condensation of 2-aminoisonicotinamide with an α -halocarbonyl compound, typically 2-chloroacetaldehyde[3].
-
Causality: The primary exocyclic amine of 2-aminoisonicotinamide is highly nucleophilic and attacks the aldehyde carbonyl, forming an imine intermediate. The adjacent endocyclic pyridine nitrogen then undergoes intramolecular alkylation by displacing the α -chloride. Subsequent dehydration yields the fully aromatized, thermodynamically stable bicyclic system.
Regioselective C3-Iodination: Electronic Directing Effects
The imidazo[1,2-a]pyridine ring system is an electron-rich heterocycle. The bridgehead nitrogen atom donates its lone pair into the π -system, significantly increasing the electron density of the imidazole ring.
-
Causality: Quantum chemical calculations and frontier molecular orbital (FMO) theory dictate that the Highest Occupied Molecular Orbital (HOMO) coefficient is maximized at the C3 position. Consequently, electrophilic aromatic substitution ( SEAr ) occurs almost exclusively at C3.
-
Oxidant Selection: While traditional methods utilize N-Iodosuccinimide (NIS), modern green chemistry protocols employ molecular iodine ( I2 ) activated by tert-butyl hydroperoxide (TBHP)[4]. TBHP oxidizes I2 to generate a highly reactive electrophilic iodine species ( I+ ), maximizing atom economy and eliminating toxic organic halide waste.
Mechanistic pathway of TBHP-mediated electrophilic C3-iodination.
Quantitative Optimization Data
To establish a self-validating protocol, various iodination conditions were evaluated. The integration of ultrasonic irradiation with the I2 /TBHP system provides superior kinetics by enhancing mass transfer and accelerating the generation of the active iodinating species[4].
Table 1: Optimization of C3-Iodination Conditions for Imidazo[1,2-a]pyridines
| Reagent System | Solvent | Activation Method | Time | Yield (%) | Environmental Profile |
| NIS (1.2 eq) | DMF | Thermal (25°C) | 12 h | 78% | Poor (Toxic solvent, low atom economy) |
| I2 / CuI | Toluene | Thermal (100°C) | 8 h | 72% | Moderate (Heavy metal catalyst)[5] |
| I2 / TBHP | EtOH | Thermal (25°C) | 8 h | 82% | Good (Green solvent, metal-free) |
| I2 / TBHP | EtOH | Ultrasound (30 kHz) | 30 min | 90% | Excellent (Rapid, sustainable) [4] |
Experimental Workflows & Self-Validating Protocols
The following two-stage protocol details the synthesis of the core followed by ultrasonic functionalization.
End-to-end synthetic workflow for 3-Iodoimidazo[1,2-a]pyridine-7-carboxamide.
Protocol A: Synthesis of Imidazo[1,2-a]pyridine-7-carboxamide
This step constructs the bicyclic core utilizing a modified Tschitschibabin amination.
-
Preparation: In a 100 mL round-bottom flask, suspend 2-aminoisonicotinamide (10.0 mmol) in absolute ethanol (30 mL).
-
Reagent Addition: Add sodium bicarbonate ( NaHCO3 , 15.0 mmol) to act as an acid scavenger. Slowly add 2-chloroacetaldehyde (50% aqueous solution, 15.0 mmol) dropwise over 5 minutes[3].
-
Cyclization: Equip the flask with a reflux condenser and heat the mixture to 80°C for 5–8 hours.
-
In-Process Control (IPC): Monitor the reaction via TLC (DCM:MeOH, 9:1). The starting material ( Rf≈0.2 ) should disappear, replaced by a new fluorescent blue spot under 254 nm UV ( Rf≈0.5 ).
-
Workup: Cool the mixture to room temperature and concentrate under reduced pressure. Dilute the residue with saturated aqueous NaHCO3 (50 mL) and extract with ethyl acetate (3 × 50 mL).
-
Purification: Dry the combined organic layers over anhydrous Na2SO4 , filter, and concentrate. Purify via flash column chromatography to yield the pure core.
Protocol B: Ultrasound-Assisted Regioselective C3-Iodination
This step utilizes green chemistry principles to install the iodine handle with high atom economy.
-
Reaction Setup: In a 50 mL Schlenk tube or heavy-walled glass vial, dissolve the imidazo[1,2-a]pyridine-7-carboxamide (2.0 mmol) in green solvent (ethanol, 10 mL)[4].
-
Oxidant & Halogen Addition: Add molecular iodine ( I2 , 1.2 mmol, 0.6 equivalents). Subsequently, add tert-butyl hydroperoxide (TBHP, 70% in water, 4.0 mmol, 2.0 equivalents)[4].
-
Scientific Note: Only 0.6 equivalents of I2 are required because the TBHP continuously oxidizes the byproduct iodide ( I− ) back to the active I+ species, ensuring near 100% iodine atom economy.
-
-
Ultrasonic Irradiation: Submerge the reaction vessel in an ultrasonic bath (operating at ~30 kHz). Irradiate at room temperature for 30 minutes[4].
-
Validation & Quenching: Confirm complete conversion via LC-MS (Target mass [M+H]+ = 288.0). Quench the reaction by adding saturated aqueous sodium thiosulfate ( Na2S2O3 , 10 mL) to reduce any unreacted iodine, turning the solution from dark brown to pale yellow.
-
Isolation: Extract the aqueous layer with ethyl acetate (3 × 20 mL). Wash the organic phase with brine, dry over Na2SO4 , and evaporate the solvent. The resulting solid is 3-Iodoimidazo[1,2-a]pyridine-7-carboxamide (CAS: 1036990-62-1)[6], which is typically pure enough (>95%) for immediate downstream cross-coupling.
References
-
Ultrasound-Assisted Iodination of Imidazo[1,2- α ]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide. NIH / ACS Omega. Available at:[Link]
-
Iodine/Copper Iodide-Mediated C-H Functionalization: Synthesis of Imidazo[1,2-a]pyridines and Indoles from N-Aryl Enamines. Organic Chemistry Portal / J. Org. Chem. Available at:[Link]
-
Discovery and SAR of Novel and Selective Inhibitors of Urokinase Plasminogen Activator (uPA) with an Imidazo[1,2-a]pyridine Scaffold. ACS Publications. Available at:[Link]
-
Structure-Based Discovery of Novel Amide-Containing Nicotinamide Phosphoribosyltransferase (Nampt) Inhibitors. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]
- Multi-cyclic irak and flt3 inhibiting compounds and uses thereof (US20230303563A1).Google Patents.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. US20230303563A1 - Multi-cyclic irak and flt3 inhibiting compounds and uses thereof - Google Patents [patents.google.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. Iodine/Copper Iodide-Mediated C-H Functionalization: Synthesis of Imidazo[1,2-a]pyridines and Indoles from N-Aryl Enamines [organic-chemistry.org]
- 6. 1036990-62-1|3-Iodoimidazo[1,2-a]pyridine-7-carboxamide|BLD Pharm [bldpharm.com]
3-Iodoimidazo[1,2-a]pyridine-7-carboxylic acid as a kinase inhibitor
Application Note: 3-Iodoimidazo[1,2-a]pyridine-7-carboxylic Acid as a Privileged Scaffold for Kinase Inhibitor Discovery
Executive Summary
The imidazo[1,2-a]pyridine bicyclic system is a cornerstone pharmacophore in modern oncology and immunology drug discovery[1]. Its structural geometry mimics the adenine ring of ATP, allowing it to dock seamlessly into the highly conserved hinge region of various kinases. Within this chemical space, 3-iodoimidazo[1,2-a]pyridine-7-carboxylic acid emerges as an exceptionally versatile, bifunctional building block. By offering two orthogonal reactive sites, it enables the rapid, late-stage diversification required to build robust structure-activity relationship (SAR) models. This technical guide details the mechanistic rationale, quantitative target landscape, and self-validating synthetic protocols for deploying this scaffold in kinase inhibitor development.
Strategic Rationale & Mechanistic Causality
The design of kinase inhibitors requires precise spatial control over the molecule to ensure both potency and selectivity. The 3-iodo-7-carboxylic acid derivative provides a highly logical starting point due to three distinct mechanistic advantages:
-
Hinge-Binding Anchor : The N1 nitrogen of the imidazo[1,2-a]pyridine core acts as a primary hydrogen bond acceptor. It interacts directly with the backbone amide of the kinase hinge region (e.g., Met674 in Mer kinase), anchoring the molecule within the ATP-binding site[2].
-
C7-Carboxylic Acid for Solvent-Exposed Tuning : The C7 position typically vectors toward the solvent-exposed region of the binding pocket. Converting the carboxylic acid into diverse amides allows medicinal chemists to fine-tune aqueous solubility, modulate pharmacokinetic (PK) properties, and mitigate off-target toxicities without disrupting the primary binding mode[3].
-
C3-Iodo for Hydrophobic Pocket Probing : The C3 position is directed deep into the hydrophobic pocket (or the selectivity pocket in DFG-out conformations). The iodine atom is highly labile during palladium-catalyzed oxidative addition, making it vastly superior to bromine or chlorine for mild, high-yielding cross-coupling reactions[1].
Causality in Synthetic Sequencing
A critical tenet of working with this scaffold is the sequence of functionalization. Performing palladium-catalyzed cross-coupling after amidation is essential. Free carboxylic acids can coordinate to the palladium center, poisoning the catalyst, or undergo unwanted protodecarboxylation at elevated temperatures. By capping the C7 position with an amine first, the acid is protected, and the solvent-exposed moiety is installed early, streamlining the downstream Suzuki-Miyaura or Buchwald-Hartwig couplings[3].
Fig 1: Two-step orthogonal functionalization of 3-Iodoimidazo[1,2-a]pyridine-7-carboxylic acid.
Quantitative Target Landscape
The versatility of this scaffold has led to the discovery of multiple highly potent kinase inhibitors across diverse therapeutic areas. The table below summarizes key quantitative data derived from literature utilizing this core structure.
| Target Kinase | Lead Compound Class (Derived from Scaffold) | IC50 Range | Key Structural Modification at C3 | Key Structural Modification at C7 | Reference |
| PI3K / mTOR | Dual Inhibitors (e.g., Compound 15a) | 0.5 – 5.0 nM | Arylsulfonylhydrazide / Aryl | Amide / Methoxy | |
| Mer / Axl | Type I1/2 Dual Inhibitors (e.g., Compound 32) | < 10 nM | Substituted Aryl / Ether | N-methylamide | |
| SIK2 / SIK3 | GLPG3970 Clinical Candidate | 3.8 – 7.8 nM | Substituted Pyridine / Aryl | 2,2,2-Trifluoroethylamide | [3] |
| Aurora B | Allosteric Inhibitors (e.g., CJ2-150) | Nanomolar | Heteroaryl | Carboxylic acid derivatives | [1] |
Experimental Workflows & Self-Validating Protocols
Protocol 1: C7-Amidation (Synthesis of 3-Iodoimidazo[1,2-a]pyridine-7-carboxamide)
Expertise Insight : HATU is deployed rather than standard carbodiimides (e.g., EDC) because the electron-deficient nature of the imidazo[1,2-a]pyridine core can reduce the nucleophilicity of the intermediate. HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, which drives the amidation to completion even with sterically hindered or deactivated amines.
-
Preparation : In an oven-dried round-bottom flask under an N₂ atmosphere, dissolve 3-iodoimidazo[1,2-a]pyridine-7-carboxylic acid (1.0 eq) in anhydrous DMF to achieve a 0.2 M concentration.
-
Activation : Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) followed by HATU (1.2 eq). Stir the mixture at room temperature for 15 minutes.
-
Self-Validation Check: A distinct color change (typically to a pale yellow) indicates the successful formation of the active OAT ester.
-
-
Coupling : Add the desired primary or secondary amine (1.2 eq) dropwise. Stir at room temperature for 2–4 hours.
-
In-Process Monitoring : Monitor the reaction via LC-MS. The disappearance of the starting material mass (m/z [M+H]⁺ 289) and the appearance of the target amide mass confirms completion.
-
Workup : Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers rigorously with 5% aqueous LiCl (to remove residual DMF) and brine.
-
Purification : Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography (DCM/MeOH gradient) to yield the pure 3-iodo-7-carboxamide intermediate.
Protocol 2: C3-Suzuki-Miyaura Cross-Coupling
Expertise Insight : The C3-iodo group is highly labile, allowing for oxidative addition under relatively mild conditions. Pd(dppf)Cl₂ is selected as the catalyst because the large bite angle of the bidentate dppf ligand accelerates reductive elimination, effectively suppressing competitive protodehalogenation of the electron-rich C3 position[3].
-
Preparation : In a microwave vial or Schlenk flask, combine the 3-iodo-7-carboxamide intermediate from Protocol 1 (1.0 eq), the appropriate aryl or heteroaryl boronic acid (1.5 eq), and K₂CO₃ (3.0 eq).
-
Solvent Addition : Add a degassed biphasic mixture of 1,4-Dioxane and H₂O (4:1 v/v) to achieve a 0.1 M concentration. The water is critical to dissolve the inorganic base.
-
Catalyst Addition : Add Pd(dppf)Cl₂ (0.05 eq). Seal the vessel and purge with N₂ for 5 minutes.
-
Critical Step: Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid and oxidation of the Pd(0) active species.
-
-
Heating : Heat the reaction mixture to 90 °C for 2–4 hours using a heating block, or 110 °C for 30 minutes under microwave irradiation.
-
Workup & Purification : Cool to room temperature, filter through a pad of Celite to remove palladium black, and concentrate. Purify the crude residue by reverse-phase preparative HPLC to isolate the final kinase inhibitor.
Fig 2: Kinase signaling cascades targeted by imidazo[1,2-a]pyridine-derived inhibitors.
Protocol 3: Biological Validation via TR-FRET Kinase Assay
Expertise Insight : To validate the synthesized compound as a bona fide kinase inhibitor, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is employed. This format is highly sensitive and resistant to compound auto-fluorescence, ensuring trustworthy IC50 determinations[2].
-
Compound Preparation : Prepare a 10-point, 3-fold serial dilution of the synthesized inhibitor in 100% DMSO.
-
Assay Assembly : In a low-volume 384-well plate, dispense 50 nL of the compound solutions. Add 2.5 µL of the target kinase (e.g., SIK2 or Mer) diluted in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Incubation : Incubate for 15 minutes at room temperature to allow the inhibitor to equilibrate within the ATP-binding pocket.
-
Reaction Initiation : Add 2.5 µL of a mixture containing ATP (set at the specific Km for the kinase to ensure competitive profiling) and the specific TR-FRET peptide substrate.
-
Detection : After 60 minutes, add 5 µL of the stop/detection buffer containing EDTA (to chelate Mg²⁺ and halt kinase activity) and the Europium-labeled anti-phospho antibody.
-
Readout : Read the plate on a TR-FRET compatible microplate reader measuring emission at 620 nm and 665 nm. Calculate the IC50 using a 4-parameter logistic fit.
References
-
[4] Fan et al. "Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors" Journal of Medicinal Chemistry - ACS Publications. 4
-
[2] McCoull et al. "Optimization of an Imidazo[1,2-a]pyridine Series to Afford Highly Selective Type I1/2 Dual Mer/Axl Kinase Inhibitors with In Vivo Efficacy" Journal of Medicinal Chemistry - ACS Publications. 2
-
[1] "Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities" ACS Omega - ACS Publications. 1
-
[3] "Discovery of Clinical Candidate GLPG3970: A Potent and Selective Dual SIK2/SIK3 Inhibitor for the Treatment of Autoimmune and Inflammatory Diseases" Journal of Medicinal Chemistry - ACS Publications. 3
Sources
Application Notes & Protocols for the Development of Anti-Tuberculosis Agents from 3-Iodoimidazo[1,2-a]pyridine
Introduction: A Renewed Imperative in Tuberculosis Research
Tuberculosis (TB), caused by the resilient pathogen Mycobacterium tuberculosis (Mtb), remains a formidable global health challenge, responsible for millions of deaths annually. The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains has critically undermined current therapeutic regimens, creating an urgent need for novel chemical entities with new mechanisms of action.[1][2] In this context, the imidazo[1,2-a]pyridine (IPA) scaffold has emerged as a "privileged" structure in medicinal chemistry, demonstrating remarkable potency against both drug-sensitive and resistant Mtb strains.[1][2][3][4][5][6][7][8][9][10][11][12]
This guide provides a comprehensive framework for the development of anti-TB agents starting from a key, versatile intermediate: 3-iodoimidazo[1,2-a]pyridine . This building block serves as a strategic linchpin for synthetic elaboration, enabling the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties. We will detail the synthetic rationale, provide robust protocols for in vitro and in vivo evaluation, and discuss methodologies for elucidating the mechanism of action.
Part 1: Synthetic Strategy and Library Generation
The core of this drug discovery program lies in the strategic functionalization of the imidazo[1,2-a]pyridine nucleus. The 3-iodo derivative is an ideal starting point due to its susceptibility to various palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse chemical moieties. The imidazo[1,2-a]pyridine-3-carboxamides, in particular, have shown exceptional nanomolar potency against Mtb.[3][6][7][10]
Protocol 1.1: General Synthesis of Imidazo[1,2-a]pyridine-3-carboxamide Derivatives
This protocol outlines a common three-step synthesis to generate a library of IPA-3-carboxamides.
Causality: The initial cyclization reaction forms the core bicyclic system. Iodination at the C3 position is regioselective and provides a reactive handle for subsequent functionalization. The final amidation step is crucial, as the nature of the amide side chain significantly influences the compound's biological activity and pharmacokinetic profile.
Caption: General workflow for synthesizing IPA-3-carboxamide library.
Methodology:
-
Cyclization: React a substituted 2-aminopyridine with an appropriate α-haloketone in a suitable solvent like 1,2-dimethoxyethane and reflux for 48 hours to yield the imidazo[1,2-a]pyridine core.[6]
-
Iodination: Treat the imidazo[1,2-a]pyridine core with N-Iodosuccinimide (NIS) in a solvent such as acetonitrile to selectively install an iodine atom at the 3-position.
-
Carboxylation and Amidation:
-
Convert the 3-iodo intermediate to a carboxylic acid via hydrolysis with a base like lithium hydroxide (LiOH).[6]
-
Couple the resulting carboxylic acid with a diverse panel of primary or secondary amines using a standard peptide coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of a catalyst like 4-Dimethylaminopyridine (DMAP) to generate the final carboxamide library.[6]
-
Structure-Activity Relationship (SAR) Insights
Literature analysis reveals key SAR trends for the IPA class that should guide library design:[1][3][4]
-
Imidazo[1,2-a]pyridine Core: Small alkyl or halogen substitutions at the 6- or 7-positions can modulate potency and metabolic stability. For instance, a 7-chloro substitution has been shown to sometimes diminish activity compared to a 7-methyl group.[3]
-
C3-Carboxamide Linker: The amide linkage is critical for activity.
-
Amide Side Chain (R-group): This is the primary point of diversification. Larger, more lipophilic groups, such as biaryl ethers, have been associated with outstanding nanomolar potency.[3] However, balancing lipophilicity with aqueous solubility is crucial for favorable pharmacokinetic properties.
Part 2: The In Vitro Screening Cascade
A tiered screening approach is essential to efficiently identify promising candidates. The primary goal is to assess potency against Mtb and then immediately counter-screen for cytotoxicity to determine a preliminary therapeutic window.
Caption: Decision workflow for the in vitro screening cascade.
Protocol 2.1: In Vitro Susceptibility Testing - Microplate Alamar Blue Assay (MABA)
This colorimetric assay is a widely used, reliable method for determining the Minimum Inhibitory Concentration (MIC) of compounds against Mtb.[5][12][13]
Principle: The Alamar Blue reagent contains resazurin, an oxidation-reduction indicator. Metabolically active (i.e., viable) mycobacterial cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin. Inhibition of growth is therefore measured by the absence of a color change.
Step-by-Step Methodology:
-
Preparation: In a 96-well microplate, prepare serial two-fold dilutions of the test compounds in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase). Final compound concentrations typically range from 100 µg/mL to <0.1 µg/mL.
-
Inoculation: Add a standardized inoculum of M. tuberculosis H37Rv to each well. Include a drug-free well for a growth control and a well with media only as a sterile control.
-
Incubation: Seal the plates and incubate at 37°C for 7 days.
-
Reagent Addition: Add a freshly prepared solution of Alamar Blue reagent to each well.
-
Second Incubation: Re-incubate the plates at 37°C for 24 hours.
-
Data Analysis: Visually or spectrophotometrically assess the color change. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.
Protocol 2.2: Cytotoxicity Assessment - MTT Assay
It is imperative to assess whether the anti-TB activity is due to specific inhibition of mycobacterial targets or general cytotoxicity. The MTT assay is a standard method for this purpose.[14]
Principle: Viable mammalian cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed a human cell line (e.g., A549 lung epithelial cells or HepG2 liver cells) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[14]
-
Compound Exposure: Replace the medium with fresh medium containing serial dilutions of the test compounds. Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance at ~570 nm using a microplate reader. The IC₅₀ (the concentration that inhibits 50% of cell growth) is calculated by plotting the percentage of cell viability against the compound concentration.
Data Presentation and Hit Selection
The results from these two assays are used to calculate the Selectivity Index (SI), a critical parameter for prioritizing compounds.
SI = IC₅₀ (Cytotoxicity) / MIC (Anti-TB Activity)
A higher SI value is desirable, indicating that the compound is significantly more toxic to the bacteria than to mammalian cells.
Table 1: Hypothetical In Vitro Screening Data for IPA Derivatives
| Compound ID | MIC vs. Mtb H37Rv (µM) | IC₅₀ vs. A549 Cells (µM) | Selectivity Index (SI) |
|---|---|---|---|
| IPA-001 | 0.1 | >100 | >1000 |
| IPA-002 | 0.05 | 25 | 500 |
| IPA-003 | 1.5 | >100 | >66 |
| IPA-004 | 0.2 | 0.5 | 2.5 (Cytotoxic) |
| Isoniazid | 0.25 | >200 | >800 |
Decision: Based on this data, IPA-001 and IPA-002 would be prioritized for further studies due to their high potency and excellent selectivity.
Part 3: In Vivo Efficacy in Preclinical Models
Promising candidates from in vitro screening must be evaluated in an animal model to assess their efficacy in a complex physiological environment. The mouse model of tuberculosis is a well-established and essential tool for this purpose.[15][16]
Caption: Standard workflow for the murine model of TB efficacy testing.
Protocol 3.1: Acute Murine Model of Tuberculosis Efficacy
Principle: This model assesses the ability of a compound to reduce the bacterial burden in the organs of mice following an established infection.
Step-by-Step Methodology:
-
Infection: Infect mice (e.g., BALB/c or C57BL/6 strains) via a low-dose aerosol route with M. tuberculosis H37Rv. This method closely mimics the natural route of human infection.
-
Establishment of Infection: Allow the infection to establish for 2-3 weeks. At this point, the bacterial load in the lungs reaches a stable plateau due to the host immune response.[16]
-
Treatment: Randomize mice into groups:
-
Vehicle Control (untreated)
-
Positive Control (e.g., Isoniazid at 25 mg/kg)
-
Test Compound (e.g., IPA-001 at a relevant dose, e.g., 30 mg/kg) Administer treatment daily via oral gavage for a period of 4 weeks.[6]
-
-
Endpoint Analysis: At the end of the treatment period, humanely euthanize the mice.
-
CFU Enumeration: Aseptically remove the lungs and spleen, homogenize the tissues, and plate serial dilutions onto Middlebrook 7H11 agar plates. Incubate for 3-4 weeks at 37°C and count the number of colony-forming units (CFU).[5]
-
Data Analysis: Efficacy is determined by calculating the reduction in the log₁₀ CFU in the organs of treated mice compared to the vehicle control group.
Advanced Imaging: For higher throughput and real-time monitoring, consider using Mtb strains engineered to express luciferase or fluorescent proteins.[17][18] This allows for non-invasive bioluminescence or fluorescence imaging to track disease progression and treatment response in living animals, reducing the number of animals and time required for screening.[17][18]
Table 2: Hypothetical In Vivo Efficacy Data
| Treatment Group (Dose) | Mean Log₁₀ CFU in Lungs (± SD) | Log₁₀ Reduction vs. Vehicle |
|---|---|---|
| Vehicle Control | 6.5 (± 0.3) | - |
| Isoniazid (25 mg/kg) | 4.2 (± 0.4) | 2.3 |
| IPA-001 (30 mg/kg) | 4.4 (± 0.5) | 2.1 |
Interpretation: In this example, IPA-001 demonstrates significant in vivo bactericidal activity, comparable to the first-line drug isoniazid.[6]
Part 4: Elucidating the Mechanism of Action (MoA)
Identifying the molecular target of a novel anti-TB agent is crucial for understanding its function, anticipating potential resistance mechanisms, and guiding further optimization. For the imidazo[1,2-a]pyridine class, a key target has been identified as QcrB, the b subunit of the ubiquinol cytochrome c reductase, which is essential for cellular respiration and ATP homeostasis.[3][7][8][11]
Caption: Proposed mechanism of action of IPAs via inhibition of QcrB.
Protocol 4.1: Target Identification via Resistant Mutant Generation
This genetic approach is a powerful, unbiased method to identify the target of a novel inhibitor.
Principle: Spontaneous resistance to a drug often arises from mutations in the gene encoding its direct target. By selecting for resistant mutants and sequencing their genomes, one can identify the causal mutation and thus the target protein.[8]
Step-by-Step Methodology:
-
Mutant Selection: Plate a high density of Mtb or a surrogate like M. bovis BCG (~10⁹ CFU) on 7H11 agar containing the test compound at a concentration 5-10 times its MIC.[8]
-
Isolation and Verification: Incubate the plates for 4-6 weeks. Isolate colonies that appear on the drug-containing plates. Re-streak these colonies on both drug-free and drug-containing agar to confirm the resistance phenotype.
-
Whole-Genome Sequencing (WGS): Extract genomic DNA from the confirmed resistant mutants and from the wild-type parental strain. Perform WGS on all samples.
-
Bioinformatic Analysis: Compare the genome sequences of the resistant mutants to the parental strain to identify single nucleotide polymorphisms (SNPs). A consistent mutation found across independently isolated mutants in the same gene strongly implicates that gene's product as the drug target. For IPAs, mutations are frequently found in the qcrB gene.[8]
-
Target Validation: Confirm the identified target through methods such as over-expression of the wild-type gene, which should lead to an increase in the MIC of the compound.[8]
Conclusion
The 3-iodoimidazo[1,2-a]pyridine scaffold is a highly tractable and validated starting point for the discovery of next-generation anti-tuberculosis agents. The synthetic accessibility of this intermediate allows for rapid generation of diverse chemical libraries, and the subsequent application of a systematic screening cascade—from in vitro potency and selectivity assays to in vivo efficacy models—enables the efficient identification of lead candidates. By integrating mechanistic studies early in the process, researchers can build a comprehensive understanding of their compounds, paving the way for rational optimization and development. The protocols and workflows outlined in this guide provide a robust framework to advance these promising compounds from the bench toward clinical relevance in the global fight against tuberculosis.
References
- In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy.
- Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters.
- Screening and Evaluation of Anti-Tuberculosis Compounds.
- Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry.
- Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents.
- Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents.
- Rapid in vivo assessment of drug efficacy against Mycobacterium tuberculosis using an improved firefly luciferase. Journal of Antimicrobial Chemotherapy.
- Rapid, Simple In Vivo Screen for New Drugs Active against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy.
- A new in vivo model to test anti-tuberculosis drugs using fluorescence imaging. Journal of Antimicrobial Chemotherapy.
- Preclinical Efficacy Testing of New Drug Candid
- One Size Fits All? Not in In Vivo Modeling of Tuberculosis Chemotherapeutics. Frontiers in Microbiology.
- In Vitro Profiling of Anti-tubercular Compounds by Rapid, Efficient, and Non-Destructive Assays Using Auto-luminescent Mycobacterium tuberculosis. PubMed.
- Benchmarking Novel Anti-Tubercular Agents: A Comparative Analysis of an Imidazo[1,2-a]pyridine Deriv
- Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates. Frontiers in Cellular and Infection Microbiology.
- Host bioenergetic parameters reveal cytotoxicity of anti-tuberculosis drugs undetected using conventional viability assays. bioRxiv.
- Antimycobacterial Screening of Selected Medicinal Plants against Mycobacterium tuberculosis H Rv using Agar Dilution Method.
- Bactericidal Activity of an Imidazo[1, 2-a]pyridine Using a Mouse M. tuberculosis Infection Model. PLOS One.
- Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. (Duplicate Source) ACS Medicinal Chemistry Letters.
- Cyto-genotoxicity Assessment of Potential Anti-tubercular Drug Candidate Molecule-trans-cyclohexane-1, 4-diamine Derivative-9u in Human Lung Epithelial Cells A549.
- Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB. PLOS One.
- Synthesis and InhA Inhibition of Imidazo[1,2-a]pyridine Derivatives as Anti-Tuberculosis Agents. SciSpace.
- Cytotoxicity detection and intracellular anti-Mycobacterium...
- Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues. RSC Advances.
- Design, Synthesis and biological evaluation of novel imidazo[1,2-a]pyridinecarboxamides as potent anti-tuberculosis agents. Bioorganic & Medicinal Chemistry.
- 3-Aryl-substituted imidazo[1,2-a]pyridines as antituberculosis agents. Archiv der Pharmazie.
- Design, synthesis and biological evaluation of some imidazo[1,2- a]pyridine derivatives as anti-tubercular agents: an in silico - in vitro approach. Journal of Biomolecular Structure and Dynamics.
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. (PDF) Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents [academia.edu]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Bactericidal Activity of an Imidazo[1, 2-a]pyridine Using a Mouse M. tuberculosis Infection Model | PLOS One [journals.plos.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB | PLOS One [journals.plos.org]
- 9. scispace.com [scispace.com]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. 3-Aryl-substituted imidazo[1,2-a]pyridines as antituberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis and biological evaluation of some imidazo[1,2- a]pyridine derivatives as anti-tubercular agents: an in silico - in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 17. Rapid in vivo assessment of drug efficacy against Mycobacterium tuberculosis using an improved firefly luciferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
Application Note: Advanced Methodologies for the C3-Functionalization of Imidazo[1,2-a]pyridines
Introduction & Mechanistic Rationale
Imidazo[1,2-a]pyridine is a highly privileged bicyclic nitrogen-containing heterocycle that serves as the core scaffold for numerous blockbuster therapeutics, including zolpidem (insomnia), minodronic acid (osteoporosis), and GSK812397 (anti-HIV)[1]. In drug development, the derivatization of this skeleton is critical for modulating pharmacokinetics and target binding affinities.
The structural uniqueness of the imidazo[1,2-a]pyridine ring system lies in its highly polarized π-electron distribution. The bridgehead nitrogen atom donates its lone pair into the fused bicyclic system, leading to a significant concentration of electron density at the C3 position[2]. Consequently, the C3 carbon possesses the highest highest occupied molecular orbital (HOMO) coefficient, making it inherently susceptible to electrophilic attack, radical addition, and direct C–H activation[3].
Because functionalization at the C2 or other positions is thermodynamically less favorable and often requires pre-activation[4], direct C3-functionalization has emerged as the most atom-economical approach to generating diverse chemical libraries. Modern synthetic methodologies have evolved from traditional stoichiometric halogenation to highly catalytic, green, and regioselective processes, including arylation, alkylation, and sulfenylation[5][6][7].
Mechanistic Pathways of C3-Functionalization
Mechanistic pathways driving the C3-functionalization of imidazo[1,2-a]pyridines.
Quantitative Comparison of Functionalization Strategies
To assist researchers in selecting the optimal synthetic route, the following table summarizes the quantitative metrics of the most robust C3-functionalization protocols currently utilized in medicinal chemistry.
| Reaction Type | Catalyst / Promoter | Electrophile / Reagent | Solvent & Temp | Typical Yield | Ref |
| Direct Arylation | Pd(OAc)₂ (0.01–0.1 mol%) | Aryl Bromides | DMAc, 150 °C | 72–93% | [5] |
| Aza-Friedel-Crafts | Y(OTf)₃ (10 mol%) | Aldehydes + Amines | Air, 60–80 °C | 60–90% | [7] |
| Sulfonylmethylation | Metal-Free | Glyoxylic Acid + Sulfinates | H₂O, 80 °C | 72–87% | [6] |
| Formylation | Visible Light (Ru/Ir) | TMEDA | MeCN, RT | 81–95% | [2] |
Validated Experimental Protocols
As a Senior Application Scientist, I have curated the following protocols to ensure self-validation, high atom economy, and reproducibility. Each protocol includes critical causality notes explaining the "why" behind specific experimental parameters.
Protocol A: Phosphine-Free Palladium-Catalyzed Direct C3-Arylation
Reference: [5] Causality Note: Traditional cross-coupling requires pre-halogenated imidazopyridines and expensive, air-sensitive phosphine ligands. This protocol leverages the intrinsic nucleophilicity of C3 to undergo direct C–H activation using ultra-low catalyst loading (0.1–0.01 mol % Pd(OAc)₂). The absence of phosphine ligands prevents catalyst poisoning, reduces cost, and vastly simplifies post-reaction purification.
Step-by-Step Procedure:
-
Reaction Setup: In an oven-dried Schlenk tube, add imidazo[1,2-a]pyridine (45 mmol), the desired aryl bromide (30 mmol), and KOAc (60 mmol).
-
Catalyst Addition: Introduce Pd(OAc)₂ (0.01 to 0.1 mol % relative to the aryl bromide).
-
Solvent & Heating: Add 45 mL of N,N-dimethylacetamide (DMAc). Seal the tube and stir the mixture at 150 °C for 16 hours.
-
Self-Validation: Monitor the consumption of the aryl bromide via GC-MS or TLC (Hexane/EtOAc). The high temperature is thermodynamically critical to overcome the high activation energy barrier of the C–H bond cleavage in the absence of directing phosphine ligands.
-
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (100 mL) and wash with water (3 x 50 mL) to remove the polar DMAc solvent and inorganic salts. Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purification: Purify the crude residue via silica gel column chromatography to isolate the pure 3-aryl imidazo[1,2-a]pyridine.
Step-by-step workflow for the phosphine-free Pd-catalyzed direct C3-arylation.
Protocol B: Y(OTf)₃-Catalyzed Three-Component C3-Alkylation
Reference: [7] Causality Note: This multi-component aza-Friedel-Crafts reaction operates under normal atmospheric conditions without the need for inert gas. Yttrium triflate (Y(OTf)₃) acts as a highly oxophilic Lewis acid, activating the aldehyde to form an iminium ion intermediate with the amine. This highly electrophilic species is subsequently intercepted by the nucleophilic C3 position of the imidazo[1,2-a]pyridine.
Step-by-Step Procedure:
-
Reagent Mixing: In a standard reaction vial, combine imidazo[1,2-a]pyridine (1.0 mmol), an aldehyde (1.2 mmol), and a secondary amine (1.2 mmol).
-
Catalysis: Add Y(OTf)₃ (10 mol %) to the mixture.
-
Reaction: Stir the mixture in an open-air environment at the optimized temperature (typically 60–80 °C depending on the amine's volatility) for 6–12 hours.
-
Self-Validation: The formation of a highly colored intermediate often indicates iminium ion generation. TLC should show the disappearance of the starting imidazo[1,2-a]pyridine.
-
-
Isolation: Quench the reaction with water, extract with dichloromethane (DCM), dry over Na₂SO₄, and purify via column chromatography.
Protocol C: Transition-Metal-Free C3-Sulfonylmethylation in Water
Reference: [6] Causality Note: Introducing a sulfonyl group typically requires harsh oxidants or expensive transition metals. This green protocol utilizes glyoxylic acid as a one-carbon linchpin and water as the sole solvent. The reaction proceeds via a decarboxylative coupling pathway, driven forward by the thermodynamic stability of the extruded CO₂ gas and the resulting C3-alkylated product.
Step-by-Step Procedure:
-
Preparation: In a 25 mL round-bottom flask, add imidazo[1,2-a]pyridine (1.0 mmol), sodium sulfinate (1.5 mmol), and glyoxylic acid monohydrate (1.5 mmol).
-
Solvent: Add 5 mL of deionized water.
-
Causality Note: Water not only acts as an environmentally benign solvent but also facilitates the dissolution of the sodium sulfinate and promotes the "hydrophobic collapse" of the organic substrates, artificially increasing their local concentration and accelerating the reaction.
-
-
Heating: Stir the suspension at 80 °C for 12 hours.
-
Self-Validation: The reaction mixture will transition from a heterogeneous suspension to a more uniform dispersion as the product forms. CO₂ evolution can be observed as microbubbles, serving as a visual kinetic indicator.
-
-
Workup: Extract the aqueous mixture with EtOAc (3 x 15 mL). Combine the organic layers, wash with saturated NaHCO₃ to remove unreacted glyoxylic acid, dry, and concentrate.
-
Purification: Recrystallize from a suitable solvent or perform flash chromatography to yield the 3-(sulfonylmethyl)imidazo[1,2-a]pyridine.
Conclusion
The C3 position of imidazo[1,2-a]pyridines provides a highly reactive focal point for late-stage functionalization. By understanding the underlying electronic properties of this privileged scaffold, researchers can select the appropriate catalytic, multi-component, or metal-free conditions to rapidly generate complex, drug-like libraries with high atom economy and operational simplicity.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and site selective C-H functionalization of imidazo-[1,2- a]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel-Crafts Reaction Catalyzed by Y(OTf)3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Microwave-Assisted Synthesis of Imidazo[1,2-a]pyridine Derivatives
Executive Summary & Mechanistic Rationale
The imidazo[1,2-a]pyridine scaffold is a privileged nitrogen-fused bicyclic pharmacophore heavily utilized in modern drug discovery (e.g., zolpidem, alpidem, and minodronic acid)[1]. Traditional convective heating methods for synthesizing these derivatives often suffer from prolonged reaction times, low atom economy, and the necessity for harsh, toxic solvents.
Primary Synthetic Pathways
There are two highly efficient microwave-assisted pathways to construct the imidazo[1,2-a]pyridine core:
-
Bimolecular Condensation: The reaction of 2-aminopyridines with α -haloketones (e.g., phenacyl bromides or chloroacetaldehyde). This pathway proceeds via an initial SN2 attack by the endocyclic pyridine nitrogen, followed by intramolecular cyclization and dehydration[2][3].
-
Groebke-Blackburn-Bienaymé Reaction (GBBR): An isocyanide-based multicomponent reaction (IMCR) combining 2-aminopyridines, aldehydes, and isocyanides. Microwave energy specifically accelerates the initial Schiff base formation and the subsequent [4+1] cycloaddition[4][5].
Synthetic pathways for imidazo[1,2-a]pyridines via MW-assisted condensation and GBBR.
Quantitative Data Analysis
The following table synthesizes field-proven data comparing various microwave-assisted protocols. Note the inverse relationship between microwave utilization and the need for harsh catalysts.
| Reaction Pathway | Substrates | Catalyst / Solvent | MW Conditions | Yield (%) |
| Bimolecular Condensation | 2-Aminonicotinic acid + Chloroacetaldehyde | None / Water | 60 °C, 30 min | 92–95 |
| Bimolecular Condensation | 2-Aminopyridine + Phenacyl bromide | Ionic Liquid / Solvent-free | 100 °C, 10 min | 98 |
| Three-Component GBBR | 2-Aminopyridine + Aldehyde + Isocyanide | NH4Cl / Ethanol | 100 °C, 10–20 min | 44–76 |
| Three-Component Reaction | Phenyl glyoxal + 2-Aminopyridine + Barbituric acid | None / Solvent-free | MW Reactor, Short duration | 82–96 |
| Condensation (Esterification) | 2-Aminopyridine + Ethyl 2-haloacetoacetate | None / Ethanol | 120 °C, 20–30 min | ~75 |
(Data aggregated from authoritative sources[1][2][3][5][6][7])
Self-Validating Experimental Protocols
To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. Each includes in-process controls to prevent downstream failures.
Protocol A: Catalyst-Free Bimolecular Condensation in Aqueous Media
Causality Note: Water is utilized not just for its green chemistry profile, but because its high dielectric constant (loss tangent) makes it an exceptional microwave absorber, facilitating rapid, uniform heating without the need for transition metal catalysts[3].
-
Reagent Loading: In a 10 mL heavy-walled, microwave-transparent quartz vial, combine 1.0 mmol of the 2-aminopyridine derivative and 1.5 mmol of the α -haloketone (e.g., chloroacetaldehyde).
-
Solvent Addition: Add 3.0 mL of deionized water.
-
Microwave Irradiation: Seal the vial with a pressure-rated Teflon cap. Place it in a dedicated microwave synthesizer. Irradiate at 60 °C for 30 minutes with continuous magnetic stirring. Safety Check: Ensure the synthesizer's pressure limit is set to at least 15 bar to accommodate vapor expansion.
-
In-Process Validation: Post-cooling, safely vent the vial. Spot the aqueous reaction mixture on a silica gel TLC plate (Eluent: EtOAc/Hexane 1:1). The complete disappearance of the 2-aminopyridine spot validates the termination of the irradiation phase.
-
Workup & Extraction: Extract the aqueous mixture with ethyl acetate (3 × 10 mL). Combine the organic layers, dry over anhydrous Na2SO4 , and concentrate under reduced pressure.
-
Purification: Recrystallize the crude residue from hot methanol. Validate the final structure via 1H -NMR (DMSO- d6 ) and LC-MS.
Protocol B: Multicomponent Groebke-Blackburn-Bienaymé (GBBR)
Causality Note: The GBBR requires the formation of an iminium intermediate. By using a mild protic catalyst ( NH4Cl ) in a polar solvent (Ethanol), microwave energy selectively couples with the highly polar iminium ion, driving the otherwise sluggish [4+1] cycloaddition of the isocyanide[1][5].
-
Reagent Loading: In a 10 mL microwave vial, sequentially add 1.0 mmol of 2-aminopyridine, 1.0 mmol of the target aldehyde, and 1.0 mmol of the isocyanide (e.g., tert-butyl isocyanide).
-
Catalyst & Solvent: Add 10–20 mol% of NH4Cl as a mild, eco-friendly protic catalyst, followed by 2.0 mL of absolute ethanol.
-
Microwave Irradiation: Seal the vial and subject it to microwave irradiation at 100 °C for 15–20 minutes.
-
In-Process Validation: Monitor via LC-MS to ensure complete consumption of the isocyanide, which is highly reactive and prone to ring-chain tautomerization if left unreacted[1].
-
Workup & Precipitation: Cool the vial to room temperature. The peptidomimetic imidazo[1,2-a]pyridine product often precipitates directly from the ethanolic solution. If precipitation is incomplete, add 5 mL of cold deionized water to crash out the product.
-
Purification: Filter the precipitate under a vacuum, wash with cold ethanol, and dry in a vacuum oven. Confirm purity via 1H -NMR and HRMS.
Self-validating experimental workflow for the MW-assisted synthesis and purification.
Troubleshooting & Mechanistic Insights
-
Incomplete Cyclization: If TLC indicates the presence of an uncyclized intermediate during Protocol A, the reaction is likely suffering from insufficient localized heating. Ensure the solvent volume is strictly controlled (do not over-dilute) to maximize the microwave energy density per mole of substrate.
-
Isocyanide Degradation in GBBR: Isocyanides are sensitive to strongly acidic conditions. If degradation is observed, verify that a mild protic catalyst like NH4Cl is used rather than strong Lewis or Brønsted acids, which can prematurely hydrolyze the isocyanide before the[4+1] cycloaddition can occur[1][5].
References
-
Microwave-Assisted Green Synthetic Catalyst-Free Protocol for Imidazo[1,2-a] pyridine Derivatives. Connect Journals. 3
-
Microwave Assisted-Solvent Free Synthesis of Imidazo[1,2-a]pyridines. Der Pharma Chemica. 2
-
Microwave-Assisted Synthesis of Imidazo[1,2-a]Pyridine Derivatives by Three-Component Reaction of Phenyl Glyoxals, 2-Aminopyridines, and Barbituric Acids. Bentham Science Publishers. 6
-
Microwave Assisted Synthesis of Disubstituted Imidazo[1,2-a]pyridine-3-carboxylic Acid Esters. Clockss / Heterocycles. 7
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. 4
-
Synthesis of Imidazo[1,2-a]pyridine-chromones via ultrasound-assisted Groebke-Blackburn-Bienaymé Reaction. ResearchGate. 5
-
Synthesis of imidazo[1,2-a]pyridines via multicomponent GBBR using α-isocyanoacetamides. Sciforum. 1
Sources
Application Note: High-Efficiency One-Pot Synthesis of Substituted Imidazo[1,2-a]pyridines
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged structural motif in medicinal chemistry, serving as the core pharmacophore for several blockbuster therapeutics, including zolpidem (insomnia), alpidem (anxiolytic), and zolimidine (peptic ulcer)[1]. Historically, the synthesis of these N-bridged heterocycles relied on the Tschitschibabin reaction, which requires highly reactive, lachrymatory, and toxic α-haloketones.
Modern drug development and green chemistry paradigms demand synthetic routes that maximize atom economy while minimizing hazardous intermediates[1][2]. This application note provides a comprehensive guide to two state-of-the-art, self-validating one-pot methodologies: the Groebke–Blackburn–Bienaymé (GBB) multicomponent reaction and the Iodine-Catalyzed Oxidative Coupling .
Mechanistic Causality & Reaction Design (E-E-A-T)
As a synthetic chemist, selecting the correct protocol requires understanding the underlying mechanistic causality of the reagents.
The Groebke–Blackburn–Bienaymé (GBB) Reaction
The GBB reaction is a robust three-component coupling of an aldehyde, a 2-aminopyridine, and an isocyanide[2].
-
Causality of Reagents: The reaction is initiated by the condensation of the aldehyde and the exocyclic amine of the 2-aminopyridine to form a Schiff base (imine). The choice of catalyst—such as Brønsted acids (e.g., TsOH) or Lewis acids (e.g., Yb(OTf)₃)—is critical. The acid activates the imine, making it electrophilic enough to undergo a formal [4+1] cycloaddition with the isocyanide[3][4]. Subsequent prototropic shifts and aromatization yield the highly substituted 3-aminoimidazo[1,2-a]pyridine. Utilizing ultrasound irradiation (USI) enhances mass transfer, significantly reducing reaction times and improving yields[3].
Iodine-Catalyzed Oxidative Cyclization
This method couples an unactivated methyl ketone (e.g., acetophenone) directly with a 2-aminopyridine using molecular iodine[1].
-
Causality of Reagents: Iodine acts dually as a soft Lewis acid and an oxidant. It facilitates the in situ α-iodination of the ketone via its enol tautomer. The endocyclic nitrogen of the 2-aminopyridine then acts as a nucleophile, attacking the transient α-iodoketone. This is followed by intramolecular cyclization of the exocyclic amine onto the carbonyl carbon[1]. By generating the reactive α-halo species in situ, this Ortoleva-King type reaction circumvents the need to isolate toxic intermediates.
Visualizing the Logic: Mechanistic & Workflow Diagrams
Mechanistic pathway of the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction.
Workflow for the iodine-catalyzed micellar synthesis of imidazo[1,2-a]pyridines.
Quantitative Data: Condition Optimization Matrix
To guide experimental design, the following table summarizes optimized conditions for the one-pot synthesis of imidazo[1,2-a]pyridines based on validated literature parameters.
| Method | Substrates | Catalyst / Promoter | Solvent | Conditions | Yield Range | Ref |
| GBB (Ultrasound) | 2-Aminopyridine, Aldehyde, Isocyanide | TsOH (10 mol%) | Ethanol | Ultrasound (42 kHz), RT, 3 h | 77–91% | [3] |
| GBB (Microwave) | 2-Aminopyridine, Aldehyde, Isocyanide | Yb(OTf)₃ (8 mol%) | DCM/MeOH (3:1) | Microwave, 100 °C, 1 h | 89–98% | [4] |
| GBB (Green) | 2-Aminopyridine, Aldehyde, Isocyanide | NH₄Cl (20 mol%) | Ethanol | Microwave, Short duration | High | [5] |
| Iodine-Catalyzed | 2-Aminopyridine, Acetophenone | I₂ (20 mol%) | Water (+ SDS) | Heating (80–90 °C), 6–8 h | 70–85% | [1] |
| Iodine-Catalyzed MCR | 2-Aminopyridine, Aldehyde, Isocyanide | I₂ (catalytic) | Ethanol | Room Temperature | Good | [6] |
Step-by-Step Experimental Protocols
Protocol A: Ultrasound-Assisted GBB Synthesis
Objective: Rapid, green synthesis of 3-aminoimidazo[1,2-a]pyridines using TsOH and ultrasound irradiation[3].
-
Preparation: In a 10 mL heavy-walled sealed vial, dissolve the chosen aldehyde (1.0 mmol) in 1.0 mL of absolute ethanol.
-
Sequential Addition: Add the 2-aminopyridine (1.0 mmol), followed by the isocyanide (1.0 mmol), and finally p-Toluenesulfonic acid monohydrate (TsOH·H₂O, 0.1 mmol, 10 mol%)[3].
-
Causality Check: Adding the acid last ensures the imine begins forming before the isocyanide is fully activated, minimizing unwanted isocyanide polymerization.
-
-
Irradiation: Place the sealed vial in an ultrasonic bath (e.g., 42 kHz ± 6%). Sonicate at room temperature for 3 to 4 hours[2][3].
-
Monitoring: Monitor reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The complete disappearance of the highly UV-active 2-aminopyridine indicates reaction completion.
-
Work-up & Purification: Evaporate the ethanol under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (230–400 mesh) using a gradient of hexane/ethyl acetate to afford the pure product[3].
Protocol B: Iodine-Catalyzed Micellar Synthesis
Objective: Synthesis of 2-arylimidazo[1,2-a]pyridines from unactivated ketones in aqueous media[1].
-
Assembly: In a 25 mL round-bottom flask, combine 2-aminopyridine (1.0 mmol) and the aryl methyl ketone (1.0 mmol) in 3 mL of distilled water[1].
-
Micellar Catalysis Initiation: Add molecular iodine (0.2 mmol, 20 mol%) and Sodium Dodecyl Sulfate (SDS, 0.1 mmol, 10 mol%).
-
Causality Check: SDS forms micelles in the aqueous medium. These micelles act as hydrophobic nanoreactors that concentrate the organic substrates and the iodine, drastically accelerating the reaction rate compared to neat water[1].
-
-
Thermal Activation: Equip the flask with a reflux condenser and stir the mixture at 80–90 °C for 6–8 hours.
-
Quenching: Cool the mixture to room temperature. Add saturated aqueous sodium thiosulfate (Na₂S₂O₃) dropwise until the characteristic brown color of residual iodine completely dissipates.
-
Extraction & Purification: Extract the aqueous layer with ethyl acetate (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Recrystallize the crude product from ethanol or purify via silica gel chromatography[1].
Self-Validating Systems and Troubleshooting
To ensure a self-validating workflow, monitor for these common failure modes:
-
Imine Stalling (Protocol A): If TLC shows unreacted 2-aminopyridine and aldehyde, the imine formation has stalled. Water is a byproduct of Schiff base formation; if your ethanol is not absolute, the equilibrium shifts backward. Action: Ensure anhydrous solvent conditions or increase the catalyst loading slightly.
-
Isocyanide Degradation (Protocol A): Isocyanides are highly sensitive to strong aqueous acids. Action: Strictly adhere to mild Brønsted acids (TsOH) or Lewis acids (Yb(OTf)₃)[3][4], and always add the isocyanide before the acid.
-
Iodine Sublimation (Protocol B): Iodine readily sublimes at the elevated temperatures required for the Ortoleva-King type cyclization. Action: Ensure the reaction vessel is tightly sealed or equipped with a highly efficient reflux condenser. If the reaction stalls and the mixture loses its deep color prematurely, a second catalytic spike of I₂ may be required.
References
-
Calderón-Rangel D, Corona-Díaz A, González-Gámez IA, Gámez-Montaño R. "One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction." MDPI Chemistry Proceedings.[Link]
-
Krishnamoorthy R, Anaikutti P. "Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity." RSC Advances.[Link]
-
Gámez-Montaño R, et al. "Sonochemical Synthesis of Imidazo[1, 2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction Catalyzed by TSOH." MDPI Chemistry Proceedings.[Link]
-
Beilstein Journal of Organic Chemistry. "A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones." Beilstein Journals.[Link]
-
Zarathe-Hernandez C, Gámez-Montaño R. "Synthesis of Imidazo[1,2-a]pyridine-chromones via microwave-assisted Groebke-Blackburn-Bienaymé Reaction." Sciforum.[Link]
-
Ghosh P, et al. "Iodine Promoted Efficient Synthesis of 2-Arylimidazo[1,2-a]pyridines in Aqueous Media: A Comparative Study between Micellar Catalysis and an “On-Water” Platform." ACS Omega (via PMC/NIH).[Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. BJOC - A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones [beilstein-journals.org]
- 5. sciforum.net [sciforum.net]
- 6. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
Application Notes and Protocols for Utilizing 3-Iodoimidazo[1,2-a]pyridine-7-carboxylic Acid in Fragment-Based Drug Design
Introduction: The Strategic Advantage of 3-Iodoimidazo[1,2-a]pyridine-7-carboxylic Acid in Fragment-Based Drug Design
Fragment-Based Drug Design (FBDD) has emerged as a powerful paradigm in modern drug discovery, offering an efficient exploration of chemical space to identify novel lead compounds.[1] This approach hinges on the principle of screening low molecular weight compounds (fragments) that exhibit weak but specific binding to a biological target. These initial "hits" are then optimized into more potent, drug-like molecules.[2][3] The imidazo[1,2-a]pyridine scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of several marketed drugs and serving as a promising starting point for the discovery of new therapeutic agents.[4][5]
This document provides detailed application notes and protocols for the strategic use of 3-iodoimidazo[1,2-a]pyridine-7-carboxylic acid , a unique fragment that combines the desirable features of the imidazo[1,2-a]pyridine core with the power of halogen bonding and a versatile functional handle for subsequent optimization.
The key attributes of this fragment include:
-
The Imidazo[1,2-a]pyridine Scaffold: A bicyclic heteroaromatic system with a favorable physicochemical profile and a proven track record in successful drug candidates.[5][6] Its rigid structure provides a well-defined vector for chemical elaboration.
-
The Iodine Atom at the 3-position: This is not merely a bulky substituent. The iodine atom is a potent halogen bond donor, capable of forming highly directional and specific non-covalent interactions with electron-rich residues (e.g., carbonyl oxygens, aromatic rings) in a protein's binding site. This can significantly enhance binding affinity and selectivity.
-
The Carboxylic Acid at the 7-position: This functional group can act as a hydrogen bond donor and acceptor, forming critical interactions with the target protein. Furthermore, it provides a readily accessible point for chemical modification, enabling fragment "growing" or "linking" strategies during hit-to-lead optimization.[7][8]
These features make 3-iodoimidazo[1,2-a]pyridine-7-carboxylic acid a high-value fragment for screening campaigns against a wide range of biological targets, including kinases, proteases, and epigenetic targets.
Synthesis and Characterization
A robust and scalable synthesis of 3-iodoimidazo[1,2-a]pyridine-7-carboxylic acid is crucial for its application in FBDD. The following is a general, two-step synthetic protocol.
Protocol 1: Synthesis of Imidazo[1,2-a]pyridine-7-carboxylic acid
This procedure is adapted from established methods for the synthesis of the imidazo[1,2-a]pyridine core.[9][10]
Materials:
-
2-Aminopyridine-4-carboxylic acid
-
α-Bromoacetaldehyde or a suitable equivalent
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol (EtOH)
-
Water (H₂O)
Procedure:
-
To a solution of 2-aminopyridine-4-carboxylic acid (1.0 eq) in a mixture of ethanol and water, add sodium bicarbonate (2.5 eq).
-
Stir the mixture at room temperature until the starting material is fully dissolved.
-
Add α-bromoacetaldehyde (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction to reflux and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Acidify the mixture with a suitable acid (e.g., 1M HCl) to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield imidazo[1,2-a]pyridine-7-carboxylic acid.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Iodination of Imidazo[1,2-a]pyridine-7-carboxylic acid
The iodination of the imidazo[1,2-a]pyridine core at the 3-position can be achieved using various iodinating agents. An ultrasound-assisted method offers a green and efficient alternative.[11]
Materials:
-
Imidazo[1,2-a]pyridine-7-carboxylic acid
-
Molecular iodine (I₂)
-
tert-Butyl hydroperoxide (TBHP) in water
-
Ethanol (EtOH)
Procedure:
-
In a Schlenk tube, combine imidazo[1,2-a]pyridine-7-carboxylic acid (1.0 eq), molecular iodine (0.6 eq), and ethanol.
-
Add tert-butyl hydroperoxide in water (2.0 eq) to the mixture.
-
Subject the sealed tube to ultrasonic irradiation for 30-60 minutes, monitoring the reaction by TLC.
-
After completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 3-iodoimidazo[1,2-a]pyridine-7-carboxylic acid.
-
Confirm the structure and purity of the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
Fragment Screening Methodologies
The detection of weak binding affinities characteristic of fragments requires sensitive biophysical techniques. The following are detailed protocols for primary screening using X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Surface Plasmon Resonance (SPR).
Protocol 3: Fragment Screening by X-ray Crystallography
X-ray crystallography provides high-resolution structural information of the fragment bound to the target protein, offering invaluable insights for structure-based drug design.[7][12]
Workflow:
Caption: High-level workflow for crystallographic fragment screening.
Detailed Steps:
-
Crystal Preparation: Obtain high-quality, reproducible crystals of the target protein.
-
Soaking Solution Preparation: Prepare a solution of 3-iodoimidazo[1,2-a]pyridine-7-carboxylic acid in a cryo-protectant solution compatible with the protein crystals, typically at a concentration of 10-50 mM. The final DMSO concentration should be kept below 10% to avoid crystal damage.
-
Crystal Soaking: Transfer the protein crystals to the soaking solution and incubate for a defined period (e.g., a few minutes to several hours).
-
Cryo-cooling and Data Collection: Cryo-cool the soaked crystals in liquid nitrogen and collect X-ray diffraction data at a synchrotron source.
-
Data Processing and Structure Solution: Process the diffraction data and solve the crystal structure by molecular replacement using the apo-protein structure as a model.
-
Electron Density Map Analysis: Carefully inspect the resulting electron density maps for evidence of the bound fragment. The high electron density of the iodine atom can be a significant aid in identifying the fragment's location.
-
Hit Validation: Refine the structure with the bound fragment to confirm its binding pose and interactions with the protein.
Protocol 4: Fragment Screening by NMR Spectroscopy
NMR spectroscopy is a powerful tool for detecting weak binding events in solution. Protein-observed 2D ¹H-¹⁵N HSQC experiments are particularly robust for fragment screening.[9][13]
Workflow:
Caption: Workflow for NMR-based fragment screening using 2D HSQC.
Detailed Steps:
-
Protein Preparation: Express and purify uniformly ¹⁵N-labeled target protein.
-
Sample Preparation: Prepare a solution of the ¹⁵N-labeled protein (typically 50-100 µM) in a suitable NMR buffer.
-
Apo Spectrum Acquisition: Record a 2D ¹H-¹⁵N HSQC spectrum of the apo-protein. This serves as the reference spectrum.
-
Fragment Addition: Add a stock solution of 3-iodoimidazo[1,2-a]pyridine-7-carboxylic acid to the protein sample to a final concentration of 100-500 µM.
-
Bound Spectrum Acquisition: Record a second 2D ¹H-¹⁵N HSQC spectrum of the protein-fragment mixture.
-
Chemical Shift Perturbation (CSP) Analysis: Compare the apo and bound spectra. Significant changes in the chemical shifts of specific amide peaks indicate fragment binding to those residues.
-
Hit Validation and Affinity Estimation: Perform a titration experiment by acquiring a series of ¹H-¹⁵N HSQC spectra with increasing concentrations of the fragment to validate the hit and estimate the dissociation constant (Kd).
Protocol 5: Fragment Screening by Surface Plasmon Resonance (SPR)
SPR is a label-free, real-time technique that can be used for primary screening and detailed kinetic characterization of fragment binding.[14][15]
Workflow:
Caption: General workflow for SPR-based fragment screening.
Detailed Steps:
-
Target Immobilization: Immobilize the target protein onto a suitable sensor chip surface (e.g., via amine coupling).
-
Assay Development: Optimize the running buffer and assay conditions to ensure protein stability and minimize non-specific binding.
-
Fragment Solution Preparation: Prepare a dilution series of 3-iodoimidazo[1,2-a]pyridine-7-carboxylic acid in the running buffer. Ensure accurate DMSO matching between the fragment solutions and the running buffer to minimize bulk refractive index effects.[15]
-
Screening: Inject the fragment solutions over the immobilized target surface and a reference surface.
-
Data Analysis: Subtract the reference channel data from the target channel data to obtain specific binding sensorgrams. A concentration-dependent binding response indicates a hit.
-
Hit Characterization: Perform a full kinetic analysis of the confirmed hits to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).
Hit-to-Lead Optimization Strategies
Once 3-iodoimidazo[1,2-a]pyridine-7-carboxylic acid is identified as a hit, its structural features provide clear avenues for optimization.
Data Presentation: Hypothetical Hit Properties
| Property | Value | Significance |
| Molecular Weight | 288.04 g/mol | Within typical fragment library limits. |
| cLogP | ~2.5 | Good starting point for balancing lipophilicity and solubility. |
| Ligand Efficiency (LE) | > 0.3 | Indicates efficient binding for its size. |
| Binding Affinity (Kd) | 100 µM - 1 mM | Typical for a fragment hit. |
Fragment Growing
The carboxylic acid at the 7-position is an ideal vector for "growing" the fragment to explore adjacent pockets in the binding site.[7]
-
Amide Coupling: Couple the carboxylic acid with a diverse library of amines to introduce new chemical functionalities and improve potency.
-
Esterification: Formation of esters can also be explored, though amides are generally preferred for their greater metabolic stability.
Fragment Linking/Merging
If another fragment is identified that binds in a proximal pocket, the carboxylic acid can be used as an attachment point to link the two fragments, potentially leading to a significant increase in affinity.
Exploiting the Iodine Atom
The iodine atom's role in halogen bonding should be further investigated through structural biology and computational modeling. Modifications to the imidazo[1,2-a]pyridine core can be made to modulate the strength of this interaction.
Conclusion
3-Iodoimidazo[1,2-a]pyridine-7-carboxylic acid represents a highly valuable and strategically designed fragment for FBDD campaigns. Its unique combination of a privileged scaffold, a potent halogen bond donor, and a versatile functional handle for optimization provides researchers with a powerful tool for the discovery of novel therapeutics. The protocols and strategies outlined in this document are intended to guide researchers in the effective application of this fragment, from initial screening to hit-to-lead optimization.
References
- A Novel NMR-Based Protocol to Screen Ultralow Molecular Weight Fragments. Journal of Medicinal Chemistry.
- Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (2023).
- Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters.
- Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. PMC.
- Fragment Screening by Surface Plasmon Resonance. PMC.
- Fragment-Based Drug Discovery Using NMR Spectroscopy. PMC.
- Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
- Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Deriv
- Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Medi
- In silico Strategies to Support Fragment-to-Lead Optimiz
- Integrated Strategy for Lead Optimization Based on Fragment Growing: The Diversity-Oriented-Target-Focused-Synthesis Approach. Journal of Medicinal Chemistry.
- Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. (2024).
- Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls. PMC.
- Imidazo[1,2-a]pyridine-7-carboxylic acid. Chem-Impex.
- Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Upd
- Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide. ACS Omega.
- Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Deriv
- Iodine/Copper Iodide-Mediated C-H Functionalization: Synthesis of Imidazo[1,2-a]pyridines and Indoles from N-Aryl Enamines. Organic Chemistry Portal.
- Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PMC.
- Iodine Promoted Efficient Synthesis of 2-Arylimidazo[1,2-a]pyridines in Aqueous Media: A Comparative Study between Micellar Catalysis and an “On-Water” Pl
- Leveraging fragment-based drug discovery to advance 3D scaffolds into potent ligands: applic
- Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece. PMC.
- Fragment‐based drug discovery for RNA targets.
- An Introduction to Fragment-Based Drug Discovery (FBDD). Drug Hunter.
- Fragment-Based Drug Discovery: Opportunities and Challenges in Pharmaceutical Chemistry. International Journal of Scientific Research & Technology.
Sources
- 1. ijsrtjournal.com [ijsrtjournal.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. BJOC - Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions [beilstein-journals.org]
- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Suzuki Coupling of 3-Iodoimidazo[1,2-a]pyridines
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 3-iodoimidazo[1,2-a]pyridines. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this powerful C-C bond-forming reaction. Here, we address common challenges, provide in-depth troubleshooting strategies, and offer optimized protocols grounded in mechanistic principles to enhance the success of your experiments.
Frequently Asked Questions (FAQs)
This section addresses high-level questions and common points of failure encountered during the Suzuki coupling of 3-iodoimidazo[1,2-a]pyridines.
Q1: My Suzuki coupling reaction with a 3-iodoimidazo[1,2-a]pyridine is giving a low yield or failing completely. What are the most common culprits?
A1: Low or no yield is a frequent issue that can typically be traced to one of five key areas: (1) Reagent Quality , particularly the stability of the boronic acid partner which is prone to protodeboronation[1]; (2) Catalyst Inactivation , as the pyridine nitrogen in your substrate can coordinate to the palladium center and poison the catalyst[2][3]; (3) Suboptimal Reaction Conditions , where the choice of base, solvent, and temperature are not suited for this specific heterocyclic system[4][5][[“]]; (4) Poor Solubility of the heterocyclic starting material or intermediates[2][7]; or (5) Presence of Oxygen , which can lead to catalyst decomposition and undesirable side reactions like homocoupling.[1][8]
Q2: I am observing a significant amount of the de-iodinated imidazo[1,2-a]pyridine starting material. What is causing this?
A2: This side product results from a reaction called protodeboronation , where the boronic acid (R-B(OH)₂) is cleaved by a proton source (like water) to form an arene (R-H). This side reaction consumes your boronic acid, leaving the 3-iodoimidazo[1,2-a]pyridine unreacted. Some of this unreacted starting material may then be reduced to the de-iodinated product under the reaction conditions, although the primary issue is the consumption of the boronic acid partner. This is particularly problematic with electron-deficient or heteroaryl boronic acids.[2]
Q3: My mass spectrometry analysis shows a byproduct with a mass corresponding to a dimer of my boronic acid. What is this and how can I prevent it?
A3: You are observing homocoupling , a side reaction where two molecules of the boronic acid couple to form a symmetrical biaryl.[2] This is often promoted by the presence of oxygen or if you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂).[1][8] The Pd(II) can directly oxidize the boronic acid, leading to homocoupling and the in-situ formation of the active Pd(0) catalyst. Rigorous degassing of your reaction mixture and using a direct Pd(0) source [e.g., Pd(PPh₃)₄] can minimize this issue.[1][8]
Q4: How does the substituent at the 2-position of the imidazo[1,2-a]pyridine ring affect the reaction?
A4: The electronic nature of the substituent at the C-2 position has a marked influence on reactivity. Electron-withdrawing groups, such as an ester (e.g., -CO₂Et), increase the reactivity of the 3-iodoimidazo[1,2-a]pyridine towards oxidative addition.[4] This enhanced reactivity can lead to faster reaction times and higher yields under milder conditions compared to substrates with electron-donating or sterically bulky groups at the C-2 position.[4][[“]]
In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving specific problems encountered during your experiments.
Problem 1: Low to No Product Formation with Recovery of Starting Material
This is the most common failure mode. The following decision tree can help diagnose the root cause.
Caption: Troubleshooting workflow for low-yield Suzuki couplings.
Problem 2: Significant Formation of Side Products
| Side Product Observed | Potential Cause | Recommended Solution |
| De-iodinated Starting Material | Protodeboronation of the boronic acid. This is exacerbated by excessive water, high temperatures, or an unsuitable base.[2] | 1. Use a more stable boronic acid derivative: Pinacol or MIDA boronates are significantly more resistant to protodeboronation. 2. Minimize water content: While some water is often necessary, using anhydrous solvents with a carefully controlled amount of aqueous base can help. 3. Lower the reaction temperature: This can disfavor the rate of protodeboronation relative to the cross-coupling.[2] |
| Homocoupled Boronic Acid (Ar-Ar) | Presence of oxygen or use of a Pd(II) precatalyst. Oxygen can facilitate the oxidative coupling of two boronic acid molecules. | 1. Rigorous Degassing: Ensure your solvent and reaction setup are thoroughly deoxygenated. Freeze-pump-thaw cycles are highly effective.[1] 2. Use a Pd(0) Source: Start with a Pd(0) catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the initial reduction step that can consume the boronic acid.[1][8] |
| Decomposition of Starting Material | Reaction temperature is too high. Imidazo[1,2-a]pyridines can be sensitive to high temperatures, leading to degradation.[4] | Optimize Temperature: Run the reaction at the lowest temperature that provides a reasonable rate. For 3-iodoimidazo[1,2-a]pyridines, temperatures around 75-80°C are often a good starting point.[4] |
Data-Driven Optimization Strategies
The choice of base and solvent is critical for the successful coupling of 3-iodoimidazo[1,2-a]pyridines. Research has shown that a switch from standard conditions (e.g., Na₂CO₃ in Toluene/H₂O) to stronger bases in a more polar aprotic solvent like 1,2-dimethoxyethane (DME) can dramatically improve yields and shorten reaction times.[4][5][[“]]
Table 1: Effect of Base and Solvent on the Suzuki Coupling of 2-Substituted 3-Iodoimidazo[1,2-a]pyridines with Phenylboronic Acid.
| 2-Substituent (R) | Base | Solvent | Time (h) | Yield (%) | Reference |
| -CO₂Et | Na₂CO₃ | Toluene/H₂O | 48 | 65 | [4] |
| -CO₂Et | Na₂CO₃ | DME/H₂O | 3 | 95 | [4] |
| -Ph | Na₂CO₃ | Toluene/H₂O | 48 | 35 | [4] |
| -Ph | NaOH | DME/H₂O | 4 | 85 | [4] |
| -H | Na₂CO₃ | Toluene/H₂O | 48 | 40 | [4] |
| -H | NaOH | DME/H₂O | 4 | 80 | [4] |
Conditions: 5 mol % Pd(PPh₃)₄, 75 °C. Data sourced from Quéguiner et al., J. Org. Chem. 2000.[4]
Causality: The improved performance in DME with stronger bases can be attributed to several factors. DME's ability to chelate the base's cation and better solubilize organometallic intermediates can accelerate the catalytic cycle. A stronger base more effectively generates the reactive boronate species [ArB(OH)₃]⁻, which is crucial for the transmetalation step.
Experimental Protocols
Protocol 1: Standard Suzuki Coupling (General Starting Point)
This protocol is a conventional starting point but may require optimization as discussed above.
-
Reagent Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the 3-iodoimidazo[1,2-a]pyridine (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) for three cycles.
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol %).
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Optimized Conditions for 3-Iodoimidazo[1,2-a]pyridines
This protocol is based on the optimized conditions reported by Quéguiner and colleagues for this specific substrate class.[4][[“]]
-
Reagent Preparation: To an oven-dried flask, add the 3-iodoimidazo[1,2-a]pyridine (1.0 equiv) and Pd(PPh₃)₄ (5 mol %).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas three times.
-
Solvent and Reagent Addition: Add anhydrous 1,2-dimethoxyethane (DME) to dissolve the starting materials. Then add the arylboronic acid (1.1 equiv).
-
Base Addition: Prepare a solution of the base (e.g., NaOH or Na₂CO₃, 2.0 equiv) in a minimal amount of water and add it to the reaction mixture.
-
Reaction: Heat the mixture to 75 °C with vigorous stirring under a nitrogen atmosphere. Monitor the reaction by TLC. The reaction is often complete within 3-4 hours.
-
Work-up and Purification: After the starting material is consumed, cool the mixture, pour it into water, and extract with dichloromethane. The combined organic layers are dried, concentrated, and purified by column chromatography.[4]
Mechanistic Visualization
Understanding the catalytic cycle and potential pitfalls is key to effective troubleshooting.
Caption: The Suzuki-Miyaura catalytic cycle and common side reactions.
References
-
Quéguiner, G., et al. (2000). Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction. The Journal of Organic Chemistry, 65(20), 6572-6575. Available at: [Link]
-
Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. ResearchGate. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society, 132(40), 14073-14075. Available at: [Link]
-
Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES. Available at: [Link]
-
Doyle, A. G., & Burke, M. D. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Science, 378(6618), 405-411. Available at: [Link]
-
Reactivity of 3-iodoimidazo[1,2-a]pyridines using a Suzuki-type cross-coupling reaction. Europe PMC. Available at: [Link]
-
Protodeboronation. Wikipedia. Available at: [Link]
-
Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Molecules, 28(19), 7208. Available at: [Link]
-
Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry. Molecules, 25(24), 5990. Available at: [Link]
-
Kumar, S., & Engman, L. (2019). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry, 15, 1735-1819. Available at: [Link]
-
Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Molecules, 27(19), 6530. Available at: [Link]
-
Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Available at: [Link]
-
The effect of different solvents on the Suzuki coupling reaction. ResearchGate. Available at: [Link]
-
Analyzing the Solvent Effects in Palladium/ N -Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. ResearchGate. Available at: [Link]
-
Selective sp –sp Suzuki–Miyaura Coupling of Heteroaryl Chlorides. Synfacts, 12(11), 1185. Available at: [Link]
-
Kappe, C. O., et al. (2011). Suzuki–Miyaura Cross-Coupling of Heteroaryl Halides and Arylboronic Acids in Continuous Flow. Organic Letters, 13(19), 5144-5147. Available at: [Link]
-
Thomas, D. A., et al. (2015). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic Letters, 17(11), 2816-2819. Available at: [Link]
-
Suzuki reaction. Wikipedia. Available at: [Link]
-
Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction. Request PDF. Available at: [Link]
-
Diagnosing issues with a failed Suzuki coupling? Reddit. Available at: [Link]
-
An Efficient Synthetic Route to New Imidazo[1,2-a]pyridines by Cross-Coupling Reactions in Aqueous Medium. R Discovery. Available at: [Link]
-
Reactivity of 3-iodoimidazo[1,2-a]pyridines using a Suzuki-type cross-coupling reaction. PubMed. Available at: [Link]
-
Why can't I achieve good yields for this Suzuki reaction? ResearchGate. Available at: [Link]
-
Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions. RSC Advances, 9(33), 19045-19055. Available at: [Link]
-
Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit. Available at: [Link]
Sources
- 1. Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Reactivity of 3-iodoimidazo[1,2-a]pyridines using a Suzuki-type cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. consensus.app [consensus.app]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
🧪 Technical Support Center: Sonogashira Cross-Coupling with Iodo-Heterocycles
Welcome to the Advanced Troubleshooting Portal.
As a Senior Application Scientist, I frequently encounter researchers struggling with the Sonogashira coupling of iodo-heterocycles (e.g., iodopyridines, iodopyrimidines, iodothiophenes). While the Sonogashira reaction is a cornerstone of sp²-sp carbon-carbon bond formation, heteroaromatic substrates introduce unique electronic and coordinative challenges that deviate from standard aryl halide reactivity.
This guide provides a mechanistic breakdown of common by-products, quantitative diagnostic data, and self-validating protocols to rescue your stalled couplings.
📊 Diagnostic Data: By-Product Signatures & Causality
Table 1: Quantitative comparison of common Sonogashira by-products when using iodo-heterocycles.
| By-Product Type | Typical Substrate Profile | Primary Causality | Typical Yield Loss | Mitigation Strategy |
| 1,3-Diyne (Glaser) | All terminal alkynes | O₂ ingress; Excess Cu(I) | 10% - 40% | Cu-free conditions; Strict degassing |
| Amino-Heterocycle | 2- or 4-Iodopyridines/pyrimidines | S_NAr by nucleophilic amine bases | 20% - 80% | Non-nucleophilic bases (e.g., DABCO, K₂CO₃) |
| Hydrodehalogenation | Electron-deficient heterocycles | β-hydride elimination from amine | 5% - 15% | Bulky bases; Inorganic bases; Lower temp |
| Stalled Reaction | N/S-rich heterocycles | Catalyst poisoning via coordination | > 50% | Bidentate ligands (dppf); Cu-free |
🛠️ Troubleshooting Guides & FAQs
Q1: I am seeing a massive amount of 1,3-diyne homocoupling product instead of my desired cross-coupled heterocycle. How do I stop this?
Mechanistic Insight: You are observing the Glaser-Hay homocoupling [1]. In a standard Sonogashira reaction, copper(I) iodide is used to activate the terminal alkyne by forming a copper(I) acetylide[2]. However, in the presence of trace oxygen, these copper acetylides rapidly undergo oxidative dimerization to form 1,3-butadiynes[3]. Iodo-heterocycles often undergo slower oxidative addition to Palladium compared to simple aryl iodides due to catalyst coordination. This kinetic delay gives the copper acetylide more time to encounter trace oxidants, shifting the mass balance toward the Glaser by-product[1].
The Fix:
-
Strict Schlenk Techniques: Degas your solvents using the Freeze-Pump-Thaw method (minimum 3 cycles) to remove dissolved oxygen.
-
Switch to Copper-Free Conditions: The most definitive way to eliminate Glaser homocoupling is to remove Copper entirely. Copper-free Sonogashira variants rely on amine-assisted deprotonation of the alkyne directly at the Palladium center, bypassing the sensitive copper acetylide intermediate[2].
Figure 1: Divergence of Cu(I) acetylide into transmetalation vs. O2-mediated Glaser homocoupling.
Q2: My LC-MS shows that my 2-iodopyridine starting material has been converted into an amine adduct. Where is this coming from?
Mechanistic Insight: You are experiencing Nucleophilic Aromatic Substitution (S_NAr) . Nitrogen-containing heterocycles, particularly when halogenated at the 2- or 4-positions (like 4-iodopyridine), are highly electron-deficient[4]. The standard amine bases used in Sonogashira couplings (e.g., piperidine, pyrrolidine, diethylamine) are excellent nucleophiles. Before the Pd(0) catalyst can undergo oxidative addition into the C-I bond, the amine directly attacks the electrophilic carbon, displacing the iodide via S_NAr to form an amino-heterocycle[5].
The Fix: Replace nucleophilic secondary amines with non-nucleophilic bases .
-
Organic alternative: Diisopropylethylamine (DIPEA) or 1,4-Diazabicyclo[2.2.2]octane (DABCO).
-
Inorganic alternative: Use K₂CO₃ or Cs₂CO₃ in a polar aprotic solvent like DMF or DMSO.
Figure 2: Competing kinetic pathways between Pd-catalyzed cross-coupling and direct SNAr amination.
Q3: I am losing 10-15% of my iodo-heterocycle to a dehalogenated (Ar-H) by-product. Why?
Mechanistic Insight: Hydrodehalogenation is a reductive side-reaction. After the Pd(0) undergoes oxidative addition to form the Pd(II)-heteroaryl intermediate, an amine base with accessible beta-hydrogens (like triethylamine) can coordinate to the Palladium. This triggers a beta-hydride elimination , transferring a hydride to the Pd center. Subsequent reductive elimination yields the dehalogenated heterocycle (Ar-H) and an imine by-product.
The Fix: Use bases lacking beta-hydrogens (e.g., DABCO) or switch to inorganic bases (Cs₂CO₃)[1]. Additionally, lowering the reaction temperature can suppress this entropically driven side-reaction.
Q4: My reaction just stalls at 20% conversion. The catalyst turns black immediately.
Mechanistic Insight: Heterocycles containing basic nitrogen or sulfur atoms (e.g., thiazoles, imidazoles, pyridines) can act as strong Lewis bases. They outcompete your phosphine ligands and coordinate directly to the Pd(II) or Cu(I) centers, forming stable, insoluble, off-cycle polymeric complexes (catalyst poisoning)[6]. The "black" precipitate is often agglomerated Palladium black, indicating rapid catalyst decomposition.
The Fix: Use strongly coordinating, sterically demanding bidentate ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) or Xantphos . These ligands bind tightly to Palladium, preventing the heterocycle from displacing them.
🔬 Validated Experimental Protocols
Protocol A: Copper-Free Sonogashira for S_NAr-Prone Iodo-Heterocycles
Designed to eliminate Glaser homocoupling and prevent amine-induced S_NAr.
Reagents:
-
Iodo-heterocycle (1.0 equiv, e.g., 2-iodopyrimidine)
-
Terminal Alkyne (1.2 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
Cs₂CO₃ (2.0 equiv, non-nucleophilic inorganic base)
-
Anhydrous DMF (0.2 M)
Step-by-Step Methodology:
-
Preparation: In a flame-dried Schlenk tube equipped with a magnetic stir bar, add the iodo-heterocycle (1.0 mmol), Pd(PPh₃)₄ (0.05 mmol), and finely powdered Cs₂CO₃ (2.0 mmol).
-
Atmosphere Exchange: Seal the tube with a rubber septum. Evacuate the tube via a manifold and backfill with ultra-pure Argon. Repeat this cycle 3 times to ensure a strictly inert atmosphere.
-
Solvent Addition: Add 5.0 mL of anhydrous, degassed DMF via syringe.
-
Alkyne Addition: Add the terminal alkyne (1.2 mmol) via syringe. (Note: If the alkyne is a solid, add it during Step 1).
-
Reaction: Heat the mixture to 80 °C in a pre-heated oil bath under vigorous stirring for 12-16 hours. Monitor progression via TLC or LC-MS.
-
Workup & Validation: Cool to room temperature, dilute with 20 mL EtOAc, and wash with distilled water (3 x 10 mL) to remove the DMF and inorganic salts. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography.
📚 References
-
Sonogashira coupling - Wikipedia Source: wikipedia.org URL:[Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview Source: nih.gov URL:[Link]
-
Sequential Sonogashira and Glaser Coupling Reactions: Facile Access to 1,4-Disubstituted 1,3-Butadiynes Source: researchgate.net URL:[Link]
-
Synthesis of Organo-Iron(II) Complexes including N-Heterocyclic Carbene Ligation Source: lu.se URL:[Link]
-
Palladium-Catalyzed Modification of Unprotected Nucleosides, Nucleotides, and Oligonucleotides Source: mdpi.com URL:[Link]
-
Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst Source: mdpi.com URL:[Link]
Sources
challenges in synthesis of substituted imidazo[1,2-a]pyridines
Technical Support Center: Synthesis of Substituted Imidazo[1,2-a]pyridines
Welcome to the technical support center for the synthesis of substituted imidazo[1,2-a]pyridines. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this important heterocyclic scaffold. Imidazo[1,2-a]pyridines are prevalent in many commercially available drugs, such as Zolpidem, Alpidem, and Olprinone, due to their wide range of biological activities.[1][2][3]
This guide offers practical, field-proven insights to help you navigate the complexities of their synthesis, from managing regioselectivity to overcoming purification hurdles.
Section 1: Reaction Initiation & Reagent Selection
Question 1: My Groebner-Tschitschibabin (or Tschitschibabin) reaction between a 2-aminopyridine and an α-halocarbonyl compound is not proceeding or giving very low yields. What are the likely causes and solutions?
This is a classic and widely used method for synthesizing imidazo[1,2-a]pyridines.[4][5] However, several factors can impede its success.
Possible Causes & Troubleshooting Steps:
-
Insufficient Nucleophilicity of the 2-Aminopyridine:
-
The Problem: Electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) on the pyridine ring decrease the nucleophilicity of both the endocyclic and exocyclic nitrogen atoms, slowing down the initial nucleophilic attack on the α-halocarbonyl.
-
The Solution:
-
Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy. Microwave irradiation can be particularly effective in accelerating these reactions, often reducing reaction times from hours to minutes.[6][7][8]
-
Use a More Reactive α-Halocarbonyl: α-Bromoketones are generally more reactive than α-chloroketones. If using an α-chloroketone, consider switching to the bromo-analog.
-
Consider an Alternative Synthetic Route: For highly deactivated 2-aminopyridines, a different synthetic strategy, such as a multicomponent reaction, might be more suitable.
-
-
-
Poor Leaving Group Ability of the Halide:
-
The Problem: While less common, if you are using a less reactive halide, the cyclization step can be slow.
-
The Solution: As mentioned above, α-bromoketones are generally preferred over α-chloroketones.
-
-
Steric Hindrance:
-
The Problem: Bulky substituents on either the 2-aminopyridine or the α-halocarbonyl can sterically hinder the reaction.
-
The Solution:
-
Prolonged Reaction Times and Higher Temperatures: Allow the reaction to proceed for a longer duration at an elevated temperature.
-
Solvent Choice: A higher-boiling point solvent (e.g., DMF, DMSO) can facilitate the reaction.
-
-
-
Inappropriate Base:
-
The Problem: The choice of base can be critical. A base that is too strong can lead to side reactions, such as self-condensation of the carbonyl compound. A base that is too weak may not effectively neutralize the HBr or HCl generated during the reaction, which can protonate the 2-aminopyridine, rendering it non-nucleophilic.
-
The Solution:
-
Question 2: I am attempting a one-pot multicomponent reaction (MCR) to synthesize a 3-aminoimidazo[1,2-a]pyridine (Groebke-Blackburn-Bienaymé reaction), but the yield is poor. How can I optimize this?
The Groebke-Blackburn-Bienaymé reaction (GBBR) is a powerful tool for rapidly building molecular complexity.[1][10][11] However, its efficiency can be sensitive to reaction conditions.
Optimization Strategies:
-
Catalyst Screening:
-
The Problem: The choice of catalyst is crucial for activating the aldehyde component and facilitating the key cyclization step.
-
The Solution:
-
Lewis Acids: Catalysts like Sc(OTf)₃, Yb(OTf)₃, or TiCl₄ are often effective.[12]
-
Brønsted Acids: p-Toluenesulfonic acid (p-TsOH) or even acetic acid can be used.[11][13]
-
Green Catalysts: Ammonium chloride (NH₄Cl) is an inexpensive and environmentally benign catalyst that has shown good efficacy, particularly in microwave-assisted syntheses.[1]
-
-
-
Solvent Effects:
-
The Problem: The solvent can influence the solubility of reactants and intermediates, as well as the reaction rate.
-
The Solution:
-
Protic Solvents: Methanol and ethanol are commonly used and can participate in the reaction mechanism.
-
Aprotic Polar Solvents: Acetonitrile (CH₃CN), DMF, or DMSO can be effective alternatives.[13]
-
Green Solvents: Water or deep eutectic solvents are being explored as more sustainable options.[10][14]
-
-
-
Reaction Temperature and Time:
Troubleshooting Flowchart for Low-Yielding GBBR:
Sources
- 1. Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. bio-conferences.org [bio-conferences.org]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 9. scielo.br [scielo.br]
- 10. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives [scirp.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Imidazo[1,2-a]pyridine Synthesis: Technical Support & Troubleshooting Center
Welcome to the Imidazo[1,2-a]pyridine Technical Support Center. Engineered specifically for medicinal chemists, process scientists, and drug development professionals, this guide dissects the mechanistic root causes of side product formation in both classical Chichibabin-type condensations and multicomponent Groebke-Blackburn-Bienaymé (GBB) reactions.
Diagnostic Workflow: Root Cause & Optimization Logic
Diagnostic workflow for identifying and resolving imidazo[1,2-a]pyridine side reactions.
Section 1: Classical Condensation (Chichibabin-Type) Troubleshooting
Q1: During the condensation of 2-aminopyridine with α-haloketones, I am observing significant accumulation of an uncyclized intermediate. How do I drive the reaction to completion without causing degradation? A1: The reaction proceeds via an initial SN2 attack by the endocyclic pyridine nitrogen on the α-haloketone, forming an uncyclized N-alkylpyridinium intermediate. The subsequent cyclization requires the exocyclic amine to attack the carbonyl carbon. If the intermediate accumulates, the cyclization step is kinetically stalled. Causality & Fix: This stall is typically caused by insufficient basicity to deprotonate the exocyclic amine or insufficient electrophilicity of the carbonyl. Do not simply increase the temperature, as this promotes tar formation and polymerization of the α-haloketone. Instead, use a mild base like NaHCO3 in a protic solvent (e.g., EtOH) to facilitate proton transfer, or utilize a catalytic amount of Lewis acid to activate the carbonyl.
Q2: When preparing my 2-aminopyridine precursor via classical Chichibabin amination, I get a byproduct that ruins downstream cyclization. LC-MS shows a mass consistent with a second amino group. How do I suppress this? A2: You are observing overamination, specifically the formation of 2,6-diaminopyridine. In the 1, the primary side reaction is a second nucleophilic attack by the amide ion at the 6-position of the initially formed 2-aminopyridine[1]. Causality & Fix: This overamination is highly dependent on stoichiometry and temperature. Excess sodium amide ( NaNH2 ) and temperatures exceeding 170°C can increase 2,6-diaminopyridine yields to 55%[1]. To minimize this, strictly control the NaNH2 stoichiometry to 1.05 - 1.1 equivalents and maintain the reaction temperature strictly below 150°C.
Section 2: Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction
Q3: I am attempting a GBB 3-component reaction (3CR) using 2-aminopyrazine instead of 2-aminopyridine, but my yields have plummeted from >80% to under 40%, with multiple unidentified side products. Why does the heteroaryl amine dictate the impurity profile? A3: The GBB reaction relies on the initial formation of a Schiff base (imine) between the heteroaryl amine and the aldehyde, followed by isocyanide insertion. 2 compared to 2-aminopyridines due to the additional electron-withdrawing nitrogen in the ring[2]. Causality & Fix: Because the imine formation is sluggish, the aldehyde and isocyanide are left unconsumed, leading to competing side reactions (such as Passerini-type background reactions or isocyanide polymerization). To overcome this kinetic barrier, you must employ a stronger Brønsted acid or use alternative energy sources. Transitioning from standard heating to3 forces the imine formation, restoring yields to the 77–91% range[3].
Q4: What is the optimal catalyst and solvent system to minimize side products in the GBB reaction? I am currently using glycerol to be "green" but getting poor conversion. A4: While glycerol is a sustainable solvent, its high viscosity and complex hydrogen-bonding network can impede the diffusion-controlled steps of the GBB 3CR, leading to4[4]. Causality & Fix: Methanol or Ethanol are vastly superior for this reaction. Protic solvents stabilize the zwitterionic intermediates during isocyanide addition. Furthermore, catalyst loading is critical. Over-catalyzing the reaction promotes isocyanide degradation. Lowering the catalyst loading (e.g., 10 mol% TsOH or 20 mol% NH4Cl ) in methanol at 120 °C under microwave conditions provides the cleanest impurity profile[4][5].
Quantitative Data: Catalyst and Solvent Optimization in GBB Reactions
| Solvent | Catalyst (mol %) | Heating Method | Temp (°C) | Yield (%) | Primary Observation / Side Product Profile |
| Glycerol | TsOH (20%) | Microwave | 120 | < 30% | High viscosity limits diffusion; unreacted starting materials[4]. |
| EtOH | None | Ultrasound | RT | 0% | No reaction; catalyst is strictly required[6]. |
| EtOH | NH4Cl (20%) | Microwave | 120 | 85-90% | Clean profile; eco-friendly conditions[5]. |
| MeOH | TsOH (10%) | Microwave | 120 | > 95% | Optimal conversion; minimal isocyanide degradation[4]. |
| EtOH | TsOH (10%) | Ultrasound | RT | 77-91% | Excellent yield; avoids thermal polymerization[3]. |
Self-Validating Experimental Protocol: Ultrasound-Assisted GBB Synthesis
Objective: Synthesize imidazo[1,2-a]pyridine derivatives while suppressing thermal degradation and isocyanide polymerization. Materials: 2-aminopyridine (1.0 mmol), aldehyde (1.0 mmol), isocyanide (1.0 mmol), p-Toluenesulfonic acid monohydrate (TsOH·H₂O, 10 mol%), Absolute Ethanol (3 mL).
Step-by-Step Methodology:
-
Imine Pre-formation (Validation Checkpoint 1): In a 10 mL glass vial, dissolve 2-aminopyridine (1.0 mmol) and the aldehyde (1.0 mmol) in 3 mL of absolute ethanol. Add TsOH·H₂O (10 mol%).
-
Causality: Pre-mixing the amine and aldehyde before adding the isocyanide ensures the Schiff base forms first. This prevents the isocyanide from undergoing acid-catalyzed α-addition with water or polymerizing with itself.
-
System Validation: The solution should exhibit a distinct color change (typically yellow/orange) indicating imine formation. TLC (Hexanes/EtOAc 7:3) should confirm the consumption of the aldehyde before proceeding.
-
-
Isocyanide Addition: Slowly add the isocyanide (1.0 mmol) to the reaction mixture dropwise over 2 minutes.
-
Ultrasound Irradiation: Place the vial in an ultrasonic bath (e.g., 40 kHz) at room temperature for 30–60 minutes.
-
Causality: Acoustic cavitation generates localized high pressures and micro-temperatures that drive the multi-component assembly without raising the bulk temperature[3]. This prevents the thermal degradation of the isocyanide and the final product.
-
-
Reaction Monitoring (Validation Checkpoint 2): Monitor the reaction via LC-MS.
-
System Validation: The mass of the desired imidazo[1,2-a]pyridine should be the dominant peak. The absence of M+18 peaks indicates successful suppression of Passerini-type hydration side-reactions.
-
-
Workup & Isolation: Evaporate the ethanol under reduced pressure. Quench the catalyst by adding 5 mL of saturated aqueous NaHCO3 . Extract with ethyl acetate (3 x 5 mL). Dry the combined organic layers over anhydrous Na2SO4 , filter, and concentrate.
-
Purification: Purify the crude residue by flash column chromatography or recrystallization (if highly crystalline).
References
- Source: grokipedia.
- The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023)
- Source: mdpi.
- Source: sciforum.
- Optimization of the reaction conditions.
- Source: mdpi.
Sources
- 1. Chichibabin reaction â Grokipedia [grokipedia.com]
- 2. BJOC - The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) [beilstein-journals.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. sciforum.net [sciforum.net]
- 6. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction [mdpi.com]
Technical Support Center: Navigating the Scale-Up of Imidazo[1,2-a]pyridine Synthesis
Welcome to the technical support center for imidazo[1,2-a]pyridine synthesis. This guide is designed for researchers, chemists, and process development professionals who are transitioning from bench-scale discovery to large-scale production of this critical heterocyclic scaffold. The imidazo[1,2-a]pyridine core is a privileged structure in medicinal chemistry, found in numerous marketed drugs like Zolpidem and Alpidem, making its efficient and robust synthesis a key challenge in pharmaceutical development.[1][2][3]
This document moves beyond standard synthetic protocols to address the nuanced and often complex challenges encountered during scale-up. We will explore common pitfalls, offer data-driven troubleshooting strategies, and provide detailed protocols grounded in established chemical principles.
Part 1: Foundational Challenges in Scaling Synthesis
The transition from a round-bottom flask to a multi-hundred-liter reactor introduces variables that can dramatically impact reaction efficiency, impurity profiles, and overall safety. Understanding these foundational challenges is the first step toward a successful scale-up campaign.
FAQ 1: Why is my yield significantly lower on a larger scale compared to my lab-scale experiments?
This is one of the most common and multifaceted problems in process chemistry. Low yield on scale-up can rarely be attributed to a single cause. A systematic investigation is crucial.[4][5]
-
Potential Cause 1: Inefficient Heat Transfer.
-
Causality: Exothermic reactions that are easily managed at the 100 mL scale can create localized hot spots in a large reactor due to a lower surface-area-to-volume ratio. This can lead to thermal decomposition of starting materials, intermediates, or the final product, and promote side reactions. The initial condensation of a 2-aminopyridine with an α-haloketone, a classic route, is often exothermic.[6]
-
Troubleshooting & Optimization:
-
Characterize Thermal Profile: Use reaction calorimetry (e.g., RC1) on a mini-reactor scale (0.5-1 L) to understand the heat of reaction and the maximum temperature of synthesis (MTSR). This data is critical for safe scale-up.
-
Control Reagent Addition: Instead of adding reagents all at once, implement slow, controlled addition of the limiting reagent via a pump. This allows the reactor's cooling system to keep pace with the heat generated.
-
Select Appropriate Solvent: Choose a solvent with a higher boiling point to allow for a wider operating temperature window, but be mindful of potential side reactions at higher temperatures.[5]
-
-
-
Potential Cause 2: Mass Transfer and Mixing Issues.
-
Causality: Inadequate mixing can lead to localized concentration gradients. In multicomponent reactions, such as the Groebke-Blackburn-Bienaymé (GBB) reaction, this means the reactive intermediates may not find each other in the correct stoichiometry, favoring the formation of side products like stable Schiff bases.[5][7]
-
Troubleshooting & Optimization:
-
Optimize Agitation: Work with a chemical engineer to model the reactor geometry and determine the optimal agitator type (e.g., pitched-blade turbine, anchor) and speed (RPM) to ensure homogenous mixing without introducing excessive shear.
-
Re-evaluate Reaction Concentration: While high concentrations are often sought for throughput, they can lead to viscous slurries that are difficult to mix. A modest dilution might improve mass transfer and, counter-intuitively, increase overall yield by minimizing side reactions.
-
-
-
Potential Cause 3: Purity of Reagents and Solvents.
-
Causality: The impact of impurities is magnified at scale. A 0.5% impurity in a starting material might be negligible in a 1-gram synthesis but represents a significant quantity in a 100 kg batch, potentially poisoning a catalyst or participating in side reactions.[4]
-
Troubleshooting & Optimization:
-
Set Stringent Specifications: Develop clear specifications for all raw materials, including purity assays and limits for known problematic impurities (e.g., water content, other isomers).
-
Pre-treat Reagents: If necessary, implement a pre-treatment step for starting materials, such as recrystallization or filtration through a pad of silica/alumina.
-
-
Part 2: Troubleshooting Guide for Common Synthetic Routes
Different synthetic strategies for the imidazo[1,2-a]pyridine core present unique scale-up challenges. This section addresses issues specific to the most common industrial routes.
Route A: Classical Condensation (2-Aminopyridine + α-Halocarbonyl)
This is one of the most established methods for synthesizing the imidazo[1,2-a]pyridine scaffold.[6][8][9]
Caption: General workflow for the classical synthesis of imidazo[1,2-a]pyridines.
-
Issue: Over-alkylation. The nitrogen atom at position 1 of the imidazo[1,2-a]pyridine product is still nucleophilic and can react with the electrophilic α-haloketone starting material.[4]
-
Causality: This side reaction is favored by high concentrations of the α-haloketone and elevated temperatures. It becomes more prominent as the product accumulates in the reactor.
-
Solutions & Protocol:
-
Control Stoichiometry: Ensure a precise 1:1 or slight excess (1.05:1) of the 2-aminopyridine to the α-halocarbonyl compound.[4] Avoid having a large excess of the electrophile.
-
Reverse Addition: Instead of adding the aminopyridine to the haloketone, add the α-haloketone slowly to a solution of the 2-aminopyridine. This ensures the haloketone concentration remains low throughout the reaction.
-
Temperature Optimization: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor progress by HPLC or UPLC to identify the point of maximum product formation before significant over-alkylation occurs.[4]
-
-
Issue: Incomplete cyclization. The second step, the intramolecular condensation, is often the rate-limiting step.
-
Causality: The nucleophilicity of the exocyclic nitrogen, once protonated, is reduced. The cyclization step often requires a base to deprotonate the intermediate and facilitate the ring-closing condensation. The choice and strength of the base are critical.
-
Solutions & Protocol:
-
Base Selection: If using a weak base like sodium bicarbonate, consider switching to a stronger, non-nucleophilic base like potassium carbonate or an organic base such as DBU or DABCO, depending on solvent compatibility.[9]
-
Dehydrating Conditions: The final aromatization step involves the loss of water. On a large scale, this water can accumulate and hinder the reaction equilibrium.
-
Protocol: Consider using a Dean-Stark trap if the solvent forms an azeotrope with water (e.g., toluene). Alternatively, adding a chemical dehydrating agent like trimethyl orthoformate can be effective.[5]
-
-
Catalysis: The use of a Lewis acid (e.g., Sc(OTf)₃) or a Brønsted acid can sometimes promote the cyclization step, though this must be carefully balanced with the need for a base in the preceding step.[5]
-
Route B: Multicomponent Reactions (MCRs)
MCRs, particularly the Groebke-Blackburn-Bienaymé (GBB) reaction, are attractive for their atom economy and ability to generate molecular diversity quickly.[3][7][10] However, they involve complex equilibria that can be challenging to control at scale.
Caption: Equilibrium dynamics in the GBB multicomponent reaction.
-
Issue: Formation of a stable Schiff base by-product, which acts as a thermodynamic sink.[5]
-
Causality: This is especially common with aliphatic aldehydes. The subsequent cyclization involving the isocyanide is the rate-determining step. If this step is slow, the reversible formation of the Schiff base dominates.
-
Solutions & Protocol:
-
Catalyst Choice: The GBB reaction is typically acid-catalyzed. Ensure an effective catalyst is being used. Scandium triflate (Sc(OTf)₃) is a common choice. For greener processes, catalysts like ammonium chloride or p-toluenesulfonic acid have been employed.[7][11]
-
Solvent Modification: Standard protic solvents like methanol can sometimes stabilize the Schiff base intermediate.
-
Protocol: Switching to a less nucleophilic, polar aprotic solvent like acetonitrile or a more forcing solvent like trifluoroethanol can destabilize the intermediate and favor the forward reaction.[5]
-
-
Increase Equivalents: Using a slight excess (1.2-1.5 equivalents) of the 2-aminopyridine and isocyanide relative to the aldehyde can help push the equilibrium towards the final product.[5]
-
Temperature Increase: Gently heating the reaction (e.g., to 50-60 °C) can provide the activation energy needed for the cyclization step.[7]
-
Part 3: Purification and Isolation at Scale
Purification is often the bottleneck in large-scale synthesis. Chromatography, while useful in the lab, is expensive and solvent-intensive at the kilogram scale.
FAQ 2: My crude product is an oil/tar, and column chromatography is not a viable option for a 50 kg batch. What are my alternatives?
-
Issue: Developing a scalable, non-chromatographic purification strategy.
-
Causality: The basic nature of the imidazo[1,2-a]pyridine ring and the potential for closely related impurities often lead to difficult purifications.[4][12]
-
Solutions & Protocols:
-
Technique 1: Acid-Base Extraction / Salt Formation
-
Principle: The imidazo[1,2-a]pyridine core is basic and can be protonated to form a water-soluble salt, allowing for separation from non-basic impurities.[4]
-
Protocol:
-
Dissolve the crude oil/tar in an appropriate organic solvent (e.g., ethyl acetate, MTBE).
-
Extract the organic layer with a dilute aqueous acid (e.g., 1M HCl, citric acid). The product will move into the aqueous layer as the hydrochloride or citrate salt.
-
Wash the aqueous layer with the organic solvent to remove any remaining non-basic impurities.
-
Neutralize the aqueous layer with a base (e.g., NaHCO₃, NaOH) to precipitate the free-base product.
-
Filter the solid product or extract it back into an organic solvent, wash with brine, dry, and concentrate.
-
-
-
Technique 2: Recrystallization
-
Principle: This is the most effective and economical method for purifying solid products at scale. The key is finding a suitable solvent system.[4][12]
-
Protocol (Solvent Screening):
-
Single Solvent: Test solubility in a range of solvents (e.g., isopropanol, ethanol, acetonitrile, ethyl acetate, heptane) at room temperature and at reflux. An ideal solvent dissolves the product when hot but not when cold.
-
Solvent/Anti-Solvent System: If a single solvent is not found, identify a "good" solvent that readily dissolves the product and a miscible "bad" solvent (anti-solvent) in which the product is insoluble.
-
Procedure: Dissolve the crude material in a minimal amount of the hot "good" solvent. Slowly add the "bad" solvent until turbidity (cloudiness) persists. Add a small amount of the "good" solvent to redissolve, then allow the solution to cool slowly for crystallization.
-
-
-
Data Summary: Common Recrystallization Solvents
| Compound Class | Typical Solvents | Anti-Solvents | Notes |
| Non-polar Imidazo[1,2-a]pyridines | Toluene, Heptane, Hexanes | Methanol, Ethanol | Be cautious of flammability with heptane/hexanes at scale. |
| Moderately Polar Imidazo[1,2-a]pyridines | Isopropanol (IPA), Ethanol, Ethyl Acetate | Water, Heptane, MTBE | IPA/water and Ethanol/water mixtures are very common and effective. |
| Polar Imidazo[1,2-a]pyridines | Methanol, Acetonitrile, Water | Ethyl Acetate, Dichloromethane | Acetonitrile is effective but can be expensive for large volumes. |
References
-
Shaikh, A. et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect. [Link]
-
Panda, S. S. et al. (2019). Synthesis of imidazo[1,2-a]pyridines: a decade update. Semantic Scholar. [Link]
-
Baxendale, I. R. et al. (2009). Fully Automated Continuous Flow Synthesis of Highly Functionalized Imidazo[1,2-a] Heterocycles. Organic Letters. [Link]
-
Leogier, S. et al. (2016). Rapid, metal-free and aqueous synthesis of imidazo[1,2-a]pyridine under ambient conditions. Green Chemistry. [Link]
-
Juarez-Ornelas, K. A. et al. (2023). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. ChemProc. [Link]
-
de Oliveira, C. S. A. et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]
-
Antonchick, A. P. et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Molecules. [Link]
-
Baklanov, M. Y. et al. (2022). Synthesis of Imidazo[1,2-a]pyridines via Near UV Light-Induced Cyclization of Azirinylpyridinium Salts. The Journal of Organic Chemistry. [Link]
-
Hamdi, A. et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. [Link]
-
Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]
-
Dhas, A. et al. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience. [Link]
-
Bhutia, T. et al. (2019). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega. [Link]
-
Ornelas, K. J. et al. (2022). Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. ChemProc. [Link]
-
Yan, R.-L. et al. (2012). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. The Journal of Organic Chemistry. [Link]
-
Pelletier, G. et al. (2020). Synthesis of Imidazo[1,2-a]pyridines: Triflic Anhydride-Mediated Annulation of 2H-Azirines with 2-Chloropyridines. The Journal of Organic Chemistry. [Link]
-
Tan, Y. S. et al. (2019). Crystal Correlation Of Heterocyclic Imidazo[1,2-a]pyridine Analogues and Their Anticholinesterase Potential Evaluation. Scientific Reports. [Link]
-
Anand, A. et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. [Link]
-
Antonchick, A. P. et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. [Link]
-
de Oliveira, C. S. A. et al. (2022). Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]
-
Juarez-Ornelas, K. A. et al. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Molecules. [Link]
-
Leogier, S. et al. (2016). Rapid, metal-free and aqueous synthesis of imidazo[1,2-a]pyridine under ambient conditions. Green Chemistry. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. nanobioletters.com [nanobioletters.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
The Imidazo[1,2-a]pyridine Scaffold: A Privileged Framework for Kinase Inhibitor Design
A Comparative Guide to Structure-Activity Relationships
The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its "privileged" nature in drug discovery.[1] Its unique structural and electronic properties have made it a versatile starting point for the development of potent and selective inhibitors targeting a wide array of protein kinases, which are crucial regulators of cellular processes often dysregulated in diseases like cancer.[2][3] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of imidazo[1,2-a]pyridine-based kinase inhibitors, offering a comparative overview for researchers and drug development professionals.
The Allure of the Imidazo[1,2-a]pyridine Core
The imidazo[1,2-a]pyridine scaffold's success as a kinase inhibitor framework stems from several key features. Its bicyclic, planar structure provides a rigid core that can be readily functionalized at multiple positions, allowing for the precise orientation of substituents to interact with the ATP-binding pocket of kinases. The presence of nitrogen atoms offers hydrogen bonding opportunities, a critical interaction for anchoring inhibitors to the kinase hinge region.
Comparative SAR Analysis Across Key Kinase Families
The following sections delve into the specific SAR for imidazo[1,2-a]pyridine derivatives targeting different kinase families, supported by experimental data from peer-reviewed literature.
Phosphoinositide 3-Kinases (PI3Ks) and mTOR
The PI3K/Akt/mTOR pathway is a central signaling cascade that governs cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[4] The imidazo[1,2-a]pyridine scaffold has been extensively explored to develop inhibitors of PI3K and mTOR.
A key strategy in the design of these inhibitors involves a "fragment-growing" approach, where different substituents are systematically introduced to explore the chemical space around the core scaffold.[5][6] Studies have shown that modifications at the C3 and C6 positions of the imidazo[1,2-a]pyridine ring are particularly influential in determining PI3Kα inhibitory potency. For instance, the introduction of moieties like esters, nitriles, oxadiazoles, tetrazoles, and pyridines at the C3 position has been shown to significantly enhance binding affinity, leading to the discovery of subnanomolar inhibitors.[5]
| Compound | C3-Substituent | C6-Substituent | PI3Kα IC50 (nM) | Reference |
| HS-173 | Ester | Aryl | 0.8 | [4] |
| 1i | Amide | Aryl | 0.5 | [4] |
| 15a | Pyridine derivative | Aryl | Potent (exact value not specified) | [4] |
| Compound 14 | H | 6'-alkoxy-5'-aminopyrazine | Potent | [7] |
Key SAR Insights for PI3K/mTOR Inhibitors:
-
C3-Position: Introduction of hydrogen bond acceptors and donors can significantly improve potency. Replacing an ester group with a more stable amide bond has been shown to maintain potent enzymatic inhibitory activity.[4]
-
C6-Position: Bulky aromatic or heteroaromatic groups are generally well-tolerated and can be optimized to enhance selectivity and pharmacokinetic properties. For pan-PI3K inhibitors, 5'-alkoxy heteroaryl rings at the 6-position have been found to be beneficial.[7]
-
Dual Inhibition: Certain imidazo[1,2-a]pyridine derivatives have been successfully designed as dual PI3K/mTOR inhibitors, offering the potential for a more comprehensive blockade of the signaling pathway.[4]
NIMA-Related Kinase 2 (Nek2)
Nek2 is a serine/threonine kinase that plays a crucial role in cell cycle regulation, and its overexpression is associated with poor prognosis in various cancers.[1][8] The imidazo[1,2-a]pyridine scaffold has yielded highly potent and selective Nek2 inhibitors.
Structure-based design and bioisosteric replacement have been instrumental in optimizing these inhibitors.[9] A nonlinear SAR has been observed, indicating that subtle structural changes can lead to significant differences in activity.[9]
| Compound | Key Features | Nek2 IC50 (nM) | Reference |
| 42c (MBM-17) | Optimized substituents | 3.0 | [1][9] |
| 42g (MBM-55) | Optimized substituents | 1.0 | [1][9] |
| 28e | Undisclosed | 38 (in MGC-803 cells) | [1][8] |
Key SAR Insights for Nek2 Inhibitors:
-
The development of potent Nek2 inhibitors has focused on achieving high selectivity to minimize off-target effects.[9]
-
Compounds like MBM-17 and MBM-55 have demonstrated not only potent enzymatic inhibition but also effective inhibition of cancer cell proliferation by inducing cell cycle arrest and apoptosis.[9]
c-Met
The receptor tyrosine kinase c-Met and its ligand, hepatocyte growth factor (HGF), are key players in cell motility, invasion, and proliferation. Dysregulation of the HGF/c-Met axis is implicated in tumor growth and metastasis.[10] Bioisosteric replacement has been a successful strategy in designing imidazo[1,2-a]pyridine-based c-Met inhibitors.[10]
Systematic exploration of substituents at the C-6 , C-7 , and C-8 positions has led to the identification of potent inhibitors.[10]
| Compound | C6-Substituent | C7/C8-Substituents | c-Met IC50 (nM) | Reference |
| 15a | 1-methylpyrazole | Varied | 2180 | [10] |
| 22e | Optimized | Optimized | 3.9 | [10] |
Key SAR Insights for c-Met Inhibitors:
-
Initial screening with a 1-methylpyrazole at the C-6 position and variations at C-7 and C-8 showed moderate activity.[10]
-
Further optimization through bioisosteric replacement led to the discovery of highly potent inhibitors like compound 22e, which exhibited significant antitumor activity in vivo.[10]
Cyclin-Dependent Kinases (CDKs)
CDKs are essential for cell cycle progression, and their inhibitors are a major focus of cancer drug discovery. The imidazo[1,2-a]pyridine scaffold has been utilized to develop selective CDK inhibitors.[11] Understanding the SAR has allowed for the identification of substitution patterns that modulate potency and physical properties, which is crucial for in vivo optimization.[11]
Salt-Inducible Kinases (SIKs)
The SIK family of serine/threonine kinases (SIK1, SIK2, and SIK3) are involved in various physiological processes, and their inhibition is a potential therapeutic strategy for multiple diseases.[12] Interestingly, SAR exploration of an imidazo[1,2-a]pyridine series has enabled the reversal of isoform selectivity, leading to the development of the first potent and selective SIK1 inhibitors.[12][13]
A key finding was that specific substitution patterns on a phenyl ring attached to the core scaffold could dramatically increase both potency for SIK1 and selectivity against SIK2 and SIK3.[12] Further optimization led to a subnanomolar SIK1 inhibitor with over 100-fold selectivity against the other isoforms.[12]
Visualizing the Core Scaffold and Experimental Workflow
To better understand the structural basis of imidazo[1,2-a]pyridine kinase inhibitors and the process of their evaluation, the following diagrams are provided.
Caption: Core imidazo[1,2-a]pyridine scaffold with key positions for substitution.
Caption: General workflow for the discovery and development of kinase inhibitors.
Experimental Protocols
The evaluation of imidazo[1,2-a]pyridine kinase inhibitors relies on a series of well-established experimental protocols.
In Vitro Kinase Inhibition Assay (Example: PI3Kα)
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of the target kinase.
Materials:
-
Recombinant human PI3Kα enzyme
-
PIP2 (substrate)
-
ATP (co-substrate)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
Test compounds (imidazo[1,2-a]pyridine derivatives)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the test compound, PI3Kα enzyme, and PIP2 substrate in the assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Proliferation Assay (Example: MTT Assay)
This assay assesses the effect of the inhibitors on the growth and viability of cancer cell lines.
Materials:
-
Cancer cell line (e.g., a line with a known dependency on the target kinase)
-
Cell culture medium and supplements
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).
Conclusion
The imidazo[1,2-a]pyridine scaffold continues to be a highly fruitful starting point for the design of novel kinase inhibitors. The extensive body of research on this scaffold has provided valuable insights into the structure-activity relationships that govern potency and selectivity. By understanding the impact of substitutions at key positions, medicinal chemists can rationally design next-generation inhibitors with improved therapeutic profiles. The ongoing exploration of this versatile scaffold holds significant promise for the development of new and effective treatments for cancer and other diseases driven by aberrant kinase activity.
References
-
Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. (2020). ResearchGate. [Link]
-
Design and Synthesis of Imidazopyridine Analogues as Inhibitors of Phosphoinositide 3-Kinase Signaling and Angiogenesis. (2011). Journal of Medicinal Chemistry. [Link]
-
Design and synthesis of imidazopyridine analogues as inhibitors of phosphoinositide 3-kinase signaling and angiogenesis. (2011). PubMed. [Link]
-
Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. (2020). Journal of Medicinal Chemistry. [Link]
-
Structure activity relationship exploration of imidazo[1,2-a]pyridine series to reverse isoform selectivity and identify potent SIK1 selective inhibitors. (2025). PubMed. [Link]
-
Structure-based design and synthesis of imidazo[1,2-a]pyridine derivatives as novel and potent Nek2 inhibitors with in vitro and in vivo antitumor activities. (2017). PubMed. [Link]
-
Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors. (2015). ACS Medicinal Chemistry Letters. [Link]
-
Imidazo[1,2-a]pyridines. Part 2: SAR and optimisation of a potent and selective class of cyclin-dependent kinase inhibitors. (2004). PubMed. [Link]
-
Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article. (2021). ResearchGate. [Link]
-
Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. (2023). PubMed. [Link]
-
Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026). ACS Omega. [Link]
-
Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. (2020). PubMed. [Link]
-
Structure−Activity Relationship of Imidazo[1,2-a]pyridines as Ligands for Detecting β-Amyloid Plaques in the Brain. (2002). Journal of Medicinal Chemistry. [Link]
-
Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. (2023). R Discovery. [Link]
-
Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. (2016). PubMed. [Link]
-
Design and biological evaluation of imidazo[1,2-a]pyridines as novel and potent ASK1 inhibitors. (2012). PubMed. [Link]
-
Structure activity relationship exploration of imidazo[1,2-a]pyridine series to reverse isoform selectivity and identify potent SIK1 selective inhibitors. (2025). ResearchGate. [Link]
-
Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. (2024). Current Medicinal Chemistry. [Link]
-
The SAR of inhibitory activity of imidazo[1,2-a]pyridine Caco-2 and colon cancer cell lines HT-29. (2025). ResearchGate. [Link]
-
Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). (2024). Current Organic Synthesis. [Link]
-
Bioactive imidazo[1,2‐a]pyridines. (2019). ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design and synthesis of imidazopyridine analogues as inhibitors of phosphoinositide 3-kinase signaling and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-based design and synthesis of imidazo[1,2-a]pyridine derivatives as novel and potent Nek2 inhibitors with in vitro and in vivo antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. Imidazo[1,2-a]pyridines. Part 2: SAR and optimisation of a potent and selective class of cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structure activity relationship exploration of imidazo[1,2-a]pyridine series to reverse isoform selectivity and identify potent SIK1 selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Comparative Yield and Mechanistic Efficiency of Synthetic Routes to Substituted Imidazo[1,2-a]pyridines
Introduction
Imidazo[1,2-a]pyridines represent a privileged pharmacophore in medicinal chemistry, serving as the core scaffold for blockbuster non-benzodiazepine drugs such as zolpidem, alpidem, and zolimidine[1]. The synthetic accessibility of this bicyclic system dictates the pace of lead optimization in drug discovery. As a Senior Application Scientist, selecting the optimal synthetic pathway requires balancing target substitution patterns, atom economy, and overall yield.
This guide provides an objective, data-driven comparison of the three primary synthetic routes: the classical Tschitschibabin condensation, the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction, and modern oxidative C-H coupling strategies.
Mechanistic Workflows & Logical Relationships
The synthesis of the imidazo[1,2-a]pyridine core universally begins with 2-aminopyridine, but the choice of co-reactants defines the reaction mechanism and the final substitution pattern.
Synthetic pathways from 2-aminopyridine to substituted imidazo[1,2-a]pyridines.
Route 1: The Classical Tschitschibabin Condensation
Causality & Mechanism
First reported in 1925, the Tschitschibabin reaction involves the bimolecular condensation of 2-aminopyridines with α-haloketones[1]. Historically, this reaction required harsh conditions (150–200 °C) and yielded poorly (~20%) due to the generation of hydrobromic acid[2]. The acid byproduct protonates the nucleophilic 2-aminopyridine, halting the catalytic cycle. Modern adaptations introduce mild bases (e.g., NaHCO₃) to neutralize the acid. This simple causal adjustment maintains the nucleophilicity of the pyridine nitrogen, facilitating the initial SN2 attack on the α-carbon, followed by intramolecular cyclodehydration to form the imidazole ring, boosting yields to 60–85%[3].
Self-Validating Experimental Protocol
-
Reagent Preparation: Dissolve 2-aminopyridine (1.0 equiv) and the selected α-haloketone (1.1 equiv) in anhydrous ethanol (0.5 M concentration).
-
Base Addition: Add NaHCO₃ (2.0 equiv) to the mixture.
-
Validation Check: The suspension should remain heterogeneous; the excess insoluble base acts as a continuous acid sponge without overly basifying the solution.
-
-
Reflux: Heat the mixture to reflux (78 °C) for 4–6 hours.
-
Validation Check: Monitor via TLC (EtOAc/Hexane 1:1). The disappearance of the highly UV-active 2-aminopyridine spot and the emergence of a highly fluorescent product spot under 365 nm UV light indicates complete conversion.
-
-
Workup: Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate in vacuo. Purify via silica gel chromatography.
Route 2: Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction
Causality & Mechanism
The GBB reaction is a highly convergent, isocyanide-based multicomponent reaction (IMCR) that couples an aldehyde, a 2-aminopyridine, and an isocyanide[4]. The causality of this reaction hinges on the in situ generation of an electrophilic iminium ion from the aldehyde and 2-aminopyridine, catalyzed by a Lewis or Brønsted acid (e.g., p-toluenesulfonic acid, PTSA)[5]. The isocyanide then undergoes a formal [4+1] cycloaddition with the highly reactive iminium intermediate. This route is exceptionally atom-economical and specifically yields 3-amino-imidazo[1,2-a]pyridines, which are notoriously difficult to access via the Tschitschibabin route[4].
Self-Validating Experimental Protocol
-
Imine Formation: Combine 2-aminopyridine (1.0 equiv) and aldehyde (1.0 equiv) in methanol. Add a catalytic amount of PTSA (10 mol%). Stir at room temperature for 30 minutes.
-
Validation Check: A distinct color change (often shifting to deep yellow or orange) indicates successful Schiff base (imine) formation.
-
-
Cycloaddition: Add the isocyanide (1.0 equiv) dropwise. Stir at room temperature for 12 hours.
-
Precipitation & Isolation:
-
Validation Check: In many optimized GBB reactions, the product precipitates directly from the methanolic solution as it forms. If precipitation occurs, simply filter and wash with cold methanol to obtain the pure product (>95% purity by NMR), entirely bypassing column chromatography.
-
Route 3: Oxidative C-H Coupling
Causality & Mechanism
To circumvent the use of lachrymatory and toxic α-haloketones, modern syntheses employ oxidative C-H functionalization. A prominent method utilizes molecular iodine (I₂) and copper iodide (CuI) to couple N-aryl enamines or direct 2-aminopyridines with alkynes or ketones[6]. The causality here relies on I₂ acting as a soft electrophilic activator for the alkyne/enamine, while CuI facilitates oxidative addition and base-promoted cyclization[6]. This dual-activation system allows for direct C-N and C-C bond formation with high regioselectivity, often achieving yields exceeding 85% in a single pot[6]. Furthermore, metal-free variants using flavin/iodine dual catalytic systems have recently emerged, pushing the boundaries of green chemistry[7].
Self-Validating Experimental Protocol
-
Reaction Assembly: In an oven-dried Schlenk tube, combine 2-aminopyridine (1.0 equiv), alkyne/ketone (1.2 equiv), CuI (20 mol%), I₂ (1.2 equiv), and Cs₂CO₃ (3.0 equiv) in anhydrous toluene.
-
Oxidative Cyclization: Heat the sealed tube to 110 °C for 12 hours.
-
Validation Check: The reaction mixture will turn dark brown/black upon heating, indicative of the active copper-iodine oxidative species interacting with the substrate.
-
-
Quenching & Extraction: Cool to room temperature and quench with saturated aqueous Na₂S₂O₃.
-
Validation Check: The solution must turn significantly lighter (yellow/clear organic layer) as the residual iodine is reduced to iodide. Extract with EtOAc and purify via chromatography.
-
Comparative Yield & Efficiency Analysis
Selecting the appropriate synthetic route is entirely dependent on the desired substitution pattern and the laboratory's tolerance for specific reagents.
Decision matrix for selecting the optimal synthetic route based on target substitution.
Table 1: Quantitative Comparison of Synthetic Routes
| Metric | Modified Tschitschibabin | GBB Multicomponent Reaction | Oxidative C-H Coupling |
| Typical Yield Range | 60% – 85% | 50% – 90% | 70% – 95% |
| Primary Substrate Scope | C2-substituted | C2-aryl, C3-amino substituted | C2, C3-disubstituted |
| Atom Economy | Moderate (generates HBr/H₂O) | High (generates only H₂O) | Moderate to High |
| Greenness/Safety | Low (lachrymatory α-haloketones) | High (can use green solvents like EtOH) | Moderate (requires oxidants/metals) |
| Reaction Time | 4 – 6 hours | 12 – 24 hours | 5 – 12 hours |
Conclusion
While the Tschitschibabin condensation remains a reliable workhorse for simple C2-substituted imidazo[1,2-a]pyridines, its reliance on toxic α-haloketones limits its modern appeal. For complex drug-like libraries, particularly those requiring C3-amino functionalization, the GBB multicomponent reaction offers unparalleled atom economy and operational simplicity. Conversely, for late-stage functionalization and diverse C2/C3 decorations, oxidative C-H coupling provides the highest yields and the broadest substrate tolerance.
Sources
Validation of 3-Iodoimidazo[1,2-a]pyridine-7-carboxylic Acid as a Privileged Drug Scaffold: A Comparative Technical Guide
Introduction: The Strategic Value of the Scaffold
Imidazo[1,2-a]pyridines represent a cornerstone in modern medicinal chemistry. Recognized universally as a "privileged scaffold," this bicyclic core is the primary pharmacophore behind blockbuster CNS therapeutics (e.g., zolpidem, alpidem) and is increasingly utilized in novel [1]. However, the primary bottleneck in hit-to-lead optimization is the rapid, orthogonal functionalization of the core to explore Structure-Activity Relationships (SAR).
3-Iodoimidazo[1,2-a]pyridine-7-carboxylic acid solves the late-stage functionalization problem by providing two highly orthogonal reactive handles: an iodine atom at the C3 position and a carboxylic acid at the C7 position. This guide objectively compares this scaffold against traditional alternatives and provides self-validating protocols for its application in high-throughput library synthesis.
Comparative Analysis: Scaffold Performance Metrics
When designing a combinatorial library, the choice of the starting scaffold dictates the synthetic efficiency and the physicochemical properties of the resulting analogs. Table 1 compares 3-Iodoimidazo[1,2-a]pyridine-7-carboxylic acid with unsubstituted imidazo[1,2-a]pyridine and a bioisosteric indole scaffold.
Table 1: Quantitative and Qualitative Comparison of Bicyclic Scaffolds
| Performance Metric | 3-Iodoimidazo[1,2-a]pyridine-7-carboxylic acid | Unsubstituted Imidazo[1,2-a]pyridine | 3-Iodoindole-7-carboxylic acid |
| C3 Functionalization | Direct Pd-catalyzed cross-coupling (Yield: 70–90%) | Requires harsh C-H activation or pre-halogenation | Direct Pd-catalyzed cross-coupling (Yield: 50–70%) |
| C7 Functionalization | Direct amide coupling / esterification | Requires multi-step, de novo functionalization | Direct amide coupling / esterification |
| Orthogonality | Excellent (C3 Suzuki, then C7 Amidation) | Poor (Regioselectivity issues during activation) | Good (NH protection often required first) |
| Aqueous Solubility | High (Basic N1 allows for stable salt formation) | High | Low to Moderate (Neutral core) |
| Synthetic Steps to Library | 2 steps (Coupling → Amidation) | 4+ steps | 3 steps (Requires N-protection/deprotection) |
Mechanistic Causality: Why This Specific Substitution Pattern?
As an application scientist, it is critical to understand why a scaffold behaves the way it does, rather than just knowing how to use it.
-
The C3-Iodo Advantage: The imidazo[1,2-a]pyridine core is naturally electron-rich at the C3 position, making it susceptible to electrophilic attack. However, relying on direct C-H arylation during late-stage synthesis often requires harsh oxidants and elevated temperatures, which are incompatible with fragile functional groups. By pre-installing the iodine atom, researchers can utilize exceptionally mild [2]. The iodine acts as a superior leaving group compared to bromine, facilitating rapid oxidative addition by the Palladium(0) catalyst at lower temperatures.
-
The C7-Carboxylic Acid Vector: The C7 position points toward the solvent-exposed region in many kinase active sites and provides a critical vector for modulating the compound's partition coefficient (clogP). Converting the C7-carboxylic acid into various carboxamides has been proven to drastically improve the pharmacokinetic profile and in vivo efficacy of [3].
Visualizing the Synthetic Workflow
The orthogonality of the C3 and C7 positions allows for a streamlined, two-step library generation workflow without the need for protecting group chemistry.
Workflow for orthogonal late-stage functionalization of the imidazo[1,2-a]pyridine scaffold.
Self-Validating Experimental Protocols
To ensure high-fidelity library generation, the following protocols incorporate strict In-Process Controls (IPCs) to create a self-validating synthetic system.
Protocol 1: Regioselective Suzuki-Miyaura Coupling at C3
Objective: Arylate the C3 position while preserving the C7-carboxylic acid intact. Causality: We utilize Pd(dppf)Cl2 because its large bite angle accelerates reductive elimination, minimizing the unwanted protodeboronation of the boronic acid. Potassium carbonate ( K2CO3 ) is selected as a mild base to prevent the degradation or epimerization of sensitive moieties.
-
Reaction Setup: In a 20 mL microwave vial, combine 3-Iodoimidazo[1,2-a]pyridine-7-carboxylic acid (1.0 equiv, 0.5 mmol), the desired aryl boronic acid (1.2 equiv), and K2CO3 (3.0 equiv).
-
Solvent Addition & Degassing: Add a solvent mixture of 1,4-Dioxane/ H2O (4:1, 5 mL). Crucial Step: Sparge the solution with Argon for 10 minutes. Oxygen must be strictly excluded to prevent the oxidation of the Pd(0) active species to inactive Pd(II) complexes.
-
Catalyst Addition: Add Pd(dppf)Cl2 (0.05 equiv). Seal the vial and heat to 90°C for 2 hours.
-
In-Process Control (IPC): Sample 10 µL of the reaction mixture, dilute in Methanol, and analyze via LC-MS. Validation: The reaction is deemed complete when the starting material mass ( [M+H]+=289 ) is fully consumed and the target product mass dominates the chromatogram.
-
Workup: Cool to room temperature, acidify to pH 4 using 1M HCl (to protonate the C7-carboxylic acid and ensure it partitions into the organic layer), and extract with Ethyl Acetate (3 x 10 mL). Dry over Na2SO4 and concentrate in vacuo.
Protocol 2: Amide Bond Formation at C7
Objective: Diversify the C7 position via amide coupling to tune the physicochemical properties. Causality: HATU is chosen over standard EDC/HOBt because it forms a highly reactive 7-aza-1-hydroxybenzotriazole active ester. This is essential for driving the reaction to completion quickly, especially when utilizing sterically hindered or electronically deactivated amines.
-
Activation: Dissolve the C3-arylated intermediate (1.0 equiv) in anhydrous DMF (0.1 M). Add DIPEA (3.0 equiv) and HATU (1.2 equiv). Stir at room temperature for 15 minutes. Validation: LC-MS must show the formation of the active ester intermediate before proceeding.
-
Amine Addition: Add the primary or secondary amine (1.5 equiv). Stir for 2 hours at room temperature.
-
IPC: Monitor via TLC (10% MeOH in DCM). The highly polar carboxylic acid spot (baseline) should completely convert to a higher-Rf amide spot.
-
Purification: Quench with saturated NaHCO3 , extract with DCM, and purify via reverse-phase preparative HPLC to yield the final library compound.
Pharmacological Application & Target Pathway
Derivatives synthesized from this scaffold frequently target the GABAA receptor or specific kinase domains. The basic nitrogen (N1) in the imidazo[1,2-a]pyridine core often acts as a critical hydrogen bond acceptor in the receptor's binding pocket, driving high-affinity interactions.
Mechanism of action for imidazo[1,2-a]pyridine derivatives modulating GABA-A receptors.
Conclusion
3-Iodoimidazo[1,2-a]pyridine-7-carboxylic acid is a highly validated, structurally optimized scaffold. By leveraging the differential reactivity of the C3-iodine and C7-carboxylic acid, drug development professionals can bypass the traditional synthetic bottlenecks of heterocyclic functionalization. This enables the rapid generation of high-quality, biologically active chemical libraries with tunable physicochemical profiles.
References
-
Title: Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents Source: Current Topics in Medicinal Chemistry URL: [Link]
-
Title: Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]
-
Title: Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis Source: ACS Medicinal Chemistry Letters (via PMC) URL: [Link]
Sources
Comparative Potency of Imidazo[1,2-a]pyridine-Based Kinase Inhibitors
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology
Executive Summary & Mechanistic Rationale
In modern oncology drug discovery, the imidazo[1,2-a]pyridine bicyclic system has emerged as a highly privileged scaffold. Its planar, nitrogen-rich structure serves as an excellent bioisostere for the adenine ring of ATP. This allows imidazo[1,2-a]pyridine derivatives to act as potent, ATP-competitive Type I kinase inhibitors by anchoring into the highly conserved hinge region of the kinase domain via critical hydrogen bonds.
As a Senior Application Scientist, I have evaluated numerous heterocyclic scaffolds. The distinct advantage of the imidazo[1,2-a]pyridine core lies in its synthetic tractability—specifically, the ability to independently functionalize the C-6 and C-8 positions to tune selectivity across different kinase families (e.g., c-Met, PI3Kα, and CDKs) while maintaining favorable lipophilicity and oral bioavailability.
This guide objectively compares the potency of novel imidazo[1,2-a]pyridine inhibitors against alternative clinical standards and provides self-validating experimental protocols for evaluating their efficacy.
Target-Specific Potency Comparison
To understand the versatility of this scaffold, we must analyze its performance across distinct oncogenic targets compared to established clinical alternatives.
A. c-Met Kinase Inhibition
Hyperactivation of the c-Met receptor tyrosine kinase drives metastasis and resistance in non-small cell lung cancer (NSCLC). Recent structural optimizations of the imidazo[1,2-a]pyridine scaffold have yielded highly selective c-Met inhibitors.
-
Lead Compound (22e): By introducing a 1-methylpyrazole at the C-6 position and optimizing the C-7/C-8 substituents, researchers developed Compound 22e [1].
-
Potency Comparison: Compound 22e exhibits an enzymatic IC50 of 3.9 nM . While slightly less potent than the clinical standard Crizotinib (2.4 nM) or JNJ38877605 (1.8 nM) in cell-free assays, 22e demonstrated superior pharmacokinetic profiles with 75% Tumor Growth Inhibition (TGI) in vivo and no significant hERG liability, a common pitfall of earlier c-Met inhibitors [1].
B. PI3Kα Inhibition
The phosphatidylinositol 3-kinase (PI3K) pathway is frequently mutated in breast and lung cancers.
-
Lead Compound (13k): A series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives were synthesized to target PI3Kα [2].
-
Potency Comparison: Compound 13k achieved a remarkable biochemical IC50 of 1.94 nM against PI3Kα. In cellular assays using HCC827 cells, it induced profound G2/M phase cell cycle arrest and apoptosis at sub-micromolar concentrations (0.09 μM to 0.43 μM), rivaling the potency of standard PI3Kα inhibitors like Alpelisib [2].
C. Cyclin-Dependent Kinases (CDK2/4)
CDKs are critical regulators of the cell cycle. High-throughput screening and subsequent structure-based hybridization identified imidazo[1,2-a]pyridines as potent CDK inhibitors [3].
-
Lead Compounds (e.g., AZ703 analogs): These derivatives were optimized to exploit the ATP-binding pocket of CDK2 and CDK4.
-
Potency Comparison: Compared to older bisanilinopyrimidine series, the imidazo[1,2-a]pyridine core provided superior selectivity for CDK2 over other kinases, achieving low nanomolar IC50 values and demonstrating robust cellular anti-proliferative effects [3].
Quantitative Data Summary
The following table synthesizes the quantitative performance of these imidazo[1,2-a]pyridine derivatives against their respective targets and comparators.
| Scaffold Derivative | Primary Target | Biochemical IC50 | Comparator Drug (IC50) | Cellular Model | Key Phenotypic Outcome |
| Compound 22e | c-Met | 3.9 nM | Crizotinib (2.4 nM) | EBC-1 (NSCLC) | 75% TGI; Downregulation of p-c-Met |
| Compound 13k | PI3Kα | 1.94 nM | Alpelisib (varies) | HCC827 (Lung) | G2/M Arrest; Apoptosis induction |
| AZ-Series Analogs | CDK2/4 | < 10 nM | Dinaciclib (varies) | Various | Cell Cycle Arrest |
Mechanism of Action & Workflow Visualizations
To conceptualize the binding dynamics and the evaluation pipeline for these inhibitors, refer to the logical flow diagrams below.
Diagram 1: ATP-competitive binding mechanism of imidazo[1,2-a]pyridine inhibitors.
Diagram 2: Standardized screening and validation workflow for novel kinase inhibitors.
Experimental Methodologies
To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems for evaluating imidazo[1,2-a]pyridine derivatives.
Protocol 1: Cell-Free Kinase Inhibition Assay (ADP-Glo)
Purpose: To determine the biochemical IC50 by measuring the depletion of ATP.
-
Reagent Preparation: Dilute the target recombinant kinase (e.g., c-Met or PI3Kα) in an optimized kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT).
-
Causality Note: Mg²⁺ is strictly required for ATP coordination in the catalytic cleft, while DTT maintains a reducing environment to prevent the oxidation of critical cysteine residues.
-
-
Compound Incubation: Dispense serial dilutions of the imidazo[1,2-a]pyridine inhibitor into a 384-well plate. Add the kinase solution and incubate at room temperature for 15 minutes.
-
Causality Note: Pre-incubation allows the inhibitor to reach binding equilibrium with the enzyme before the substrate is introduced, which is critical for accurately assessing competitive inhibitors.
-
-
Reaction Initiation: Add ultra-pure ATP and the specific peptide substrate to initiate the reaction.
-
Self-Validation Check: Always include a "No Enzyme" control (to establish background luminescence) and a "Vehicle" control (DMSO only, to establish 100% kinase activity). Include a known clinical inhibitor (e.g., Crizotinib for c-Met) as a positive control.
-
-
Detection: After 60 minutes, add the ADP-Glo™ Reagent to terminate the reaction and deplete unreacted ATP. Incubate for 40 minutes. Add Kinase Detection Reagent to convert the generated ADP back to ATP, driving a luciferase/luciferin reaction.
-
Analysis: Measure luminescence. Plot the log(inhibitor concentration) against the normalized luminescence response using non-linear regression to calculate the IC50.
Protocol 2: Cellular Target Engagement (Western Blotting)
Purpose: To verify that the biochemical potency translates to intracellular pathway shutdown.
-
Cell Treatment: Seed target cells (e.g., EBC-1 for c-Met, HCC827 for PI3Kα) in 6-well plates. Treat with varying concentrations of the inhibitor (e.g., 0.1×, 1×, and 10× the biochemical IC50) for 2 to 4 hours.
-
Causality Note: A short exposure time (2-4h) ensures that any observed reduction in downstream signaling is due to direct kinase inhibition rather than secondary effects of apoptotic cell death.
-
-
Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails (e.g., Na₃VO₄, NaF).
-
Causality Note: Phosphatase inhibitors are absolutely mandatory to freeze the transient phosphorylation state of downstream targets (like AKT or c-Met) during lysis.
-
-
Electrophoresis & Transfer: Resolve 20 μg of total protein per lane on a 4–12% SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against the phosphorylated target (e.g., p-c-Met or p-AKT) and the total target protein.
-
Self-Validation Check: The ratio of phospho-protein to total protein must be calculated. Probing for total protein and a housekeeping gene (GAPDH or β-Actin) normalizes for slight variations in cell number or loading efficiency, proving the inhibitor specifically blocks phosphorylation rather than merely degrading the protein or killing the cells.
-
References
-
Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors - PMC Source: National Institutes of Health (NIH) URL:[Link] [1]
-
Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - OUCI Source: DNTB / OUCI URL:[Link] [2]
-
Imidazo[1,2-a]pyridines: A Potent and Selective Class of Cyclin-Dependent Kinase Inhibitors Identified Through Structure-Based Hybridisation - PubMed Source: National Institutes of Health (NIH) URL:[Link] [3]
In-Vitro vs. In-Vivo Efficacy of Imidazo[1,2-a]pyridine Drug Candidates: A Comparative Translation Guide
As drug development professionals, we frequently encounter the "translational cliff"—the phenomenon where a compound exhibits low-nanomolar potency in vitro but fails entirely in in vivo models due to poor pharmacokinetics, rapid metabolic clearance, or excessive plasma protein binding.
The imidazo[1,2-a]pyridine scaffold has emerged as a privileged bicyclic core that successfully bridges this gap. By offering a highly tunable topological polar surface area (TPSA) and favorable hydrogen-bonding kinetics, this scaffold has yielded clinical-stage candidates across infectious diseases and oncology.
As a Senior Application Scientist, I have structured this guide to objectively compare the in vitro and in vivo performance of imidazo[1,2-a]pyridine candidates against standard-of-care (SoC) alternatives. More importantly, we will dissect the causality behind these results and outline the self-validating experimental protocols required to prove them.
Case Study: Anti-Tubercular Efficacy (Telacebec vs. Standard of Care)
The most prominent success story of the imidazo[1,2-a]pyridine scaffold is Telacebec (Q203) , a candidate developed for Multi-Drug-Resistant Tuberculosis (MDR-TB).
Mechanistic Causality
Unlike standard therapies such as Isoniazid (which targets cell wall synthesis), Q203 specifically targets the QcrB subunit of the mycobacterial cytochrome bc1 complex, disrupting the electron transport chain and depleting ATP[1].
Fig 1: Mechanism of action comparing Imidazo[1,2-a]pyridine (Q203) and Bedaquiline in M. tuberculosis.
In-Vitro to In-Vivo Translation Data
During lead optimization, researchers discovered that the amide linker attached to the imidazo[1,2-a]pyridine core was critical for in vitro target binding, while the lipophilicity of the terminal amine dictated in vivo exposure ([2]).
Table 1: Efficacy Comparison in M. tuberculosis H37Rv Models
| Compound Class | Agent | Target | In Vitro MIC₅₀ (nM) | In Vivo Dose (mg/kg, PO) | In Vivo Log₁₀ CFU Reduction | Oral Bioavailability (F%) |
| Imidazo[1,2-a]pyridine | Telacebec (Q203) | QcrB | 2.7 | 10.0 | 3.13 | 90.7% |
| Diarylquinoline (SoC) | Bedaquiline | ATP Synthase | ~30.0 | 25.0 | 2.50 | ~50.0% |
| Hydrazine (SoC) | Isoniazid | InhA | ~150.0 | 25.0 | 1.80 | >90.0% |
Data Synthesis: Q203 demonstrates a superior in vivo log reduction at less than half the dose of standard alternatives[2],[3]. This is driven by its exceptional oral bioavailability (90.7%) and low systemic clearance, ensuring the unbound drug concentration ( Cmax,u ) remains above the MIC within the lung granulomas.
Case Study: Immuno-Oncology (Dual Mer/Axl Kinase Inhibitors)
Beyond infectious diseases, the imidazo[1,2-a]pyridine scaffold is highly effective in oncology. Overexpression of Mer and Axl kinases suppresses the innate immune response in tumor microenvironments.
AstraZeneca researchers utilized scaffold hopping to replace highly basic heterocycles with an imidazo[1,2-a]pyridine core to create highly selective Type I1/2 kinase inhibitors ([4]).
The Causality of Structural Optimization
-
In Vitro Binding: The imidazo[1,2-a]pyridine nitrogen forms a critical, rigid hydrogen bond with the Met674 residue at the kinase hinge region[4]. Removing the N-methyl substituent from the amine nitrogen resulted in a >1000-fold drop in in vitro potency because the molecule could no longer anchor into the hydrophobic cleft[4].
-
In Vivo Efficacy: Early iterations suffered from high lipophilicity, leading to rapid hepatic clearance. By tuning the core, the optimized probe (Compound 32) achieved dose-dependent tumor regression in a preclinical MC38 immuno-oncology model, particularly when combined with anti-PD1 antibodies[4]. Similar scaffold adaptations have shown potent in vitro apoptosis induction in HCC1937 breast cancer cells by upregulating Bax and downregulating Bcl-2[5].
Self-Validating Experimental Protocols
To ensure scientific integrity, efficacy claims must be backed by protocols that control for false positives. Below are the standardized methodologies for validating imidazo[1,2-a]pyridine candidates.
Protocol A: Protein-Adjusted In Vitro MIC Assay
Highly lipophilic imidazo[1,2-a]pyridines are prone to high plasma protein binding (>99%). Conducting standard MIC assays without serum yields artificially potent results that will fail to translate in vivo.
-
Compound Preparation: Dissolve the candidate in 100% DMSO. Serial dilute in 96-well microtiter plates.
-
Media Adjustment (Critical Step): Prepare two sets of Middlebrook 7H9 broth—one standard, and one supplemented with 10% Fetal Bovine Serum (FBS) .
-
Inoculation & Incubation: Inoculate with M. tuberculosis H37Rv to a final OD₆₀₀ of 0.005. Incubate at 37°C for 7 days.
-
Resazurin Readout: Add 30 µL of 0.02% resazurin solution. Incubate for 24h. A color change from blue (oxidized) to pink (reduced) indicates bacterial viability. Causality Check: The shift in MIC between the standard and FBS-supplemented plates represents the protein-binding penalty. Only compounds maintaining nanomolar potency in the FBS plate should advance to in vivo trials.
Protocol B: In Vivo Murine Aerosol Infection & PK/PD Model
To prove true in vivo efficacy, we must separate bactericidal activity from mere systemic exposure.
Fig 2: Standardized in vivo workflow for evaluating PK/PD and efficacy of anti-tubercular agents.
-
Aerosol Infection: Expose BALB/c mice to M. tuberculosis via an inhalation exposure system to implant ~100 bacilli per lung. Causality: Aerosol infection mimics natural pathology (granuloma formation), whereas IV injection bypasses critical tissue-penetration barriers.
-
Satellite PK Dosing: Dose an uninfected satellite group orally (PO). Collect plasma at 1h, 4h, and 24h to measure the Area Under the Curve (AUC) and unbound maximum concentration ( Cmax,u ).
-
Efficacy Dosing: Treat the infected cohort daily for 4 weeks.
-
CFU Enumeration: Euthanize mice, homogenize lung/spleen tissues, and plate on selective 7H11 agar. Calculate the Log₁₀ CFU reduction relative to the untreated control.
Conclusion
The imidazo[1,2-a]pyridine scaffold is not merely a structural novelty; it is a highly programmable core that solves specific pharmacokinetic bottlenecks. Whether acting as a QcrB inhibitor in tuberculosis or a Mer/Axl kinase inhibitor in oncology, its success relies on balancing the lipophilicity required for target engagement with the metabolic stability required for in vivo exposure. By utilizing rigorous, protein-adjusted in vitro assays and parallel PK/PD in vivo models, drug developers can confidently translate this scaffold from the bench to the clinic.
References
-
McCoull, W., et al. "Optimization of an Imidazo[1,2-a]pyridine Series to Afford Highly Selective Type I1/2 Dual Mer/Axl Kinase Inhibitors with In Vivo Efficacy." Journal of Medicinal Chemistry, ACS Publications, 2021. URL:[Link]
-
Kang, S., et al. "Lead Optimization of a Novel Series of Imidazo[1,2-a]pyridine Amides Leading to a Clinical Candidate (Q203) as a Multi- and Extensively-Drug-Resistant Anti-tuberculosis Agent." Journal of Medicinal Chemistry, ACS Publications, 2014. URL:[Link]
-
Samanta, S., et al. "Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents." RSC Advances, Royal Society of Chemistry, 2023. URL:[Link]
-
Moraski, G.C., et al. "Imidazo[1,2-a]Pyridine-3-Carboxamides Are Active Antimicrobial Agents against Mycobacterium avium Infection In Vivo." Antimicrobial Agents and Chemotherapy, ASM Journals, 2013. URL:[Link]
-
Altaher, A.M., et al. "The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells." PMC, National Institutes of Health, 2023. URL:[Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Lead optimization of a novel series of imidazo[1,2-a]pyridine amides leading to a clinical candidate (Q203) as a multi- and extensively-drug-resistant anti-tuberculosis agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
A Procedural Guide to the Safe Disposal of 3-Iodoimidazo[1,2-a]pyridine-7-carboxylic acid
Hazard Identification and Core Chemical Properties
Understanding the chemical nature of 3-Iodoimidazo[1,2-a]pyridine-7-carboxylic acid is fundamental to its safe handling and disposal. The molecule's structure dictates its reactivity and hazard profile.
-
Halogenated Organic Compound: The presence of an iodine atom on the imidazopyridine ring classifies this compound as halogenated. Halogenated organic wastes are typically incinerated under specific conditions to prevent the formation of toxic byproducts and must be segregated from non-halogenated waste streams.[1][2]
-
Carboxylic Acid: The carboxylic acid group imparts acidic properties. While likely a weak acid, it can cause irritation and will react with bases.[3][4] This property is critical for selecting compatible containers and considering neutralization as a potential pre-treatment step for aqueous solutions.
-
Imidazopyridine Core: Pyridine and its derivatives can exhibit toxicity.[5] Analogs of this compound are classified as skin and eye irritants and may cause respiratory irritation.[6][7]
Anticipated Hazard Profile:
| Hazard Type | Anticipated Risk | Rationale & Key Considerations |
| Skin/Eye Contact | Irritant (Category 2)[7] | Direct contact with the solid or solutions may cause irritation. Prolonged contact should be avoided. |
| Inhalation | Respiratory Irritation | As a solid, dust inhalation may irritate the respiratory tract. Handling should minimize aerosolization. |
| Ingestion | Harmful if Swallowed | Acute oral toxicity is a potential hazard for pyridine derivatives. |
| Environmental | Potential Ecotoxicity | Data is unavailable, but halogenated organic compounds can be persistent and harmful to aquatic life.[5] Direct release to the environment is prohibited.[1][8] |
Engineering Controls and Personal Protective Equipment (PPE)
A proactive approach to safety is paramount. All handling and disposal preparation must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][9]
Mandatory PPE Ensemble:
-
Eye Protection: Wear chemical splash goggles conforming to ANSI Z87.1 or EN 166 standards.
-
Hand Protection: Use chemically resistant nitrile or neoprene gloves. Always inspect gloves for integrity before use and change them immediately if contamination occurs.
-
Body Protection: A standard laboratory coat must be worn and fully fastened.
-
Footwear: Closed-toe shoes are required in any area where chemicals are handled.
Step-by-Step Disposal Protocol
The cornerstone of proper disposal is meticulous segregation.[2][10] Under no circumstances should this compound or its waste be disposed of down the sanitary sewer or in regular trash.[1][9]
Step 1: Waste Segregation
This is the most critical step. Due to the iodine atom, all waste streams containing this compound must be classified as Halogenated Organic Waste .[1][2]
-
Solid Waste: Collect pure or residual 3-Iodoimidazo[1,2-a]pyridine-7-carboxylic acid, and any materials heavily contaminated with it (e.g., weighing paper, contaminated silica gel), in a designated "Halogenated Solid Organic Waste" container.
-
Liquid Waste: Collect solutions of the compound in organic solvents (e.g., dichloromethane, chloroform) in a designated "Halogenated Liquid Organic Waste" container.[11]
-
Aqueous Waste: Acidic aqueous solutions should first be neutralized (see Protocol A) before being collected in the "Halogenated Liquid Organic Waste" container.
-
Contaminated Materials: Lightly contaminated items such as gloves, bench paper, and paper towels should be collected in a separate, clearly labeled bag or container for solid hazardous waste, as per your institution's guidelines.
Step 2: Containerization and Labeling
Proper containment and communication are vital for safe waste management.
-
Select a Compatible Container: Use only containers provided by or approved by your EHS department, typically high-density polyethylene (HDPE) or glass for liquids. Ensure the container is in good condition with a tightly sealing cap.[10]
-
Affix a Hazardous Waste Label: As soon as you designate a container for waste, label it. The label must include:
-
The words "Hazardous Waste."[9]
-
The full, unabbreviated chemical name: "Waste 3-Iodoimidazo[1,2-a]pyridine-7-carboxylic acid."
-
List all solvents and their approximate percentages.
-
The relevant hazard characteristics (e.g., "Toxic," "Irritant").
-
The date accumulation started.
-
-
Keep Containers Closed: Waste containers must remain sealed at all times, except when actively adding waste.[10][11]
Protocol A: Neutralization of Acidic Aqueous Waste
This protocol is for neutralizing dilute aqueous solutions containing 3-Iodoimidazo[1,2-a]pyridine-7-carboxylic acid before collection as halogenated liquid waste. Perform this procedure in a chemical fume hood.
-
Preparation: Place the container of acidic aqueous waste in a larger, secondary containment vessel (e.g., a plastic tub) to contain any potential spills. Have a calibrated pH meter or pH paper ready.
-
Slow Addition of Base: While stirring gently, slowly add a weak base such as a 5% sodium bicarbonate solution or 1M sodium hydroxide dropwise. Avoid using strong bases rapidly, as this can cause excessive heat generation or splashing.
-
Monitor pH: Periodically pause the addition of base and check the solution's pH. The goal is to reach a neutral pH range, typically between 6.0 and 8.0.[3]
-
Final Collection: Once neutralized, transfer the solution to your properly labeled "Halogenated Liquid Organic Waste" container.
-
Documentation: Record the neutralization on the waste tag if required by your institution.
Step 3: Temporary Storage and Disposal
-
Satellite Accumulation: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within your laboratory. This area should be away from ignition sources and incompatible materials.[9][11]
-
Arrange for Pickup: Once the container is nearly full (do not overfill, leave at least 10% headspace), or as per your institution's time limits for accumulation, arrange for a waste pickup from your EHS department or their designated contractor.[11]
Spill Management
In the event of a spill, prioritize personnel safety.
-
Alert & Evacuate: Alert personnel in the immediate area and evacuate if necessary. Ensure the area is well-ventilated.[9]
-
Don PPE: Before addressing the spill, don the full PPE ensemble described in Section 2.
-
Contain the Spill: For a solid spill, carefully sweep or scoop the material to prevent dust generation. For a liquid spill, contain it by diking with an inert absorbent material like vermiculite, sand, or a commercial spill pillow.[5][9]
-
Absorb and Collect: Once contained, absorb the liquid. Place all contaminated absorbent material and collected solids into a designated hazardous waste container.[9]
-
Decontaminate: Clean the spill area with an appropriate solvent or soap and water, collecting the cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper segregation and disposal of waste containing 3-Iodoimidazo[1,2-a]pyridine-7-carboxylic acid.
Caption: Disposal workflow for 3-Iodoimidazo[1,2-a]pyridine-7-carboxylic acid.
References
-
Kishida Chemical Co., Ltd. Safety Data Sheet: Pyridine.
-
University of Aveiro. Laboratory Waste Disposal.
-
Chemistry LibreTexts. Safe Laboratory Practices: Handling and Disposing of Organic Substances.
-
ChemicalBook. 3-IODO-IMIDAZO[1,2-A]PYRIDINE-2-CARBOXYLIC ACID ETHYL ESTER - Safety Data Sheet.
-
Fisher Scientific. SAFETY DATA SHEET: Imidazo[1,2-a]pyridine-3-carboxylic acid.
-
Montoya, G. et al. (2022). Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Molecules.
-
BenchChem. Safe Disposal of 2,6-Di(1H-imidazol-1-yl)pyridine: A Procedural Guide.
-
University of Georgia. Chemical Waste Disposal Guidelines.
-
BenchChem. Proper Disposal of 4-Methyl-4-chromanecarboxylic Acid: A Step-by-Step Guide.
-
Greenbook. SAFETY DATA SHEET: Complex of Calcium and carboxylic acids.
-
AAPPTec. Safety Data Sheet: Boc-Aziridine-3-carboxylic acid.
-
NextSDS. 3-iodoimidazo[1,2-a]pyridine-6-carboxylic acid - Hazard Classifications.
-
J&K Scientific. 3-Iodo-7-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester.
-
Bucknell University. Hazardous Waste Segregation.
-
Echemi. Imidazo[1,2-a]pyridine-3-carboxylic Acid Safety Data Sheet.
-
Temple University. Halogenated Solvents in Laboratories.
-
Sigma-Aldrich. SAFETY DATA SHEET: coumarin-3-carboxylic acid.
Sources
- 1. hscprep.com.au [hscprep.com.au]
- 2. bucknell.edu [bucknell.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. assets.greenbook.net [assets.greenbook.net]
- 5. kishida.co.jp [kishida.co.jp]
- 6. fishersci.com [fishersci.com]
- 7. nextsds.com [nextsds.com]
- 8. sweet.ua.pt [sweet.ua.pt]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
- 11. campusoperations.temple.edu [campusoperations.temple.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
